molecular formula C9H12N2O2 B1600042 N-Methoxy-N,6-dimethylnicotinamide CAS No. 221615-71-0

N-Methoxy-N,6-dimethylnicotinamide

Cat. No.: B1600042
CAS No.: 221615-71-0
M. Wt: 180.2 g/mol
InChI Key: FCAXSTPYTWGTPQ-UHFFFAOYSA-N
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Description

N-Methoxy-N,6-dimethylnicotinamide (CAS Registry Number: 221615-71-0 ) is a specialized nicotinamide derivative with the molecular formula C 9 H 12 N 2 O 2 and a molecular weight of 180.20 g/mol. This compound, also known as 6-methylpyridine-3-carboxylic acid N-methoxy-N-methylamide, serves as a valuable synthetic intermediate and building block in medicinal chemistry and drug discovery research . The structural features of this molecule include a 6-methylpyridine (6-methylnicotine) ring system coupled with a N-methoxy-N-methylamide (Weinreb amide) group. This functional group is particularly valuable in organic synthesis, as it is known to react with organometallic reagents such as Grignard reagents or organolithiums to provide ketones in a controlled manner, thereby avoiding over-addition. This makes the compound a versatile precursor for the synthesis of more complex molecules containing a pyridine core . In a research context, this compound has been cited in patent literature for the synthesis of more complex chemical entities, indicating its role in the development of potential pharmaceutical candidates . Its calculated physical properties include a density of approximately 1.122 g/cm³ and a boiling point of around 332.9°C at 760 mmHg . Applications: This chemical is intended for use in laboratory research and development activities. Key application areas include: • Serving as a synthetic intermediate in organic synthesis, particularly in the construction of pyridine-containing structures. • Utilization in pharmaceutical R&D for the preparation of potential drug candidates. • Acting as a building block in medicinal chemistry for the exploration of structure-activity relationships. Note: This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) and conduct a comprehensive risk assessment prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methoxy-N,6-dimethylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-7-4-5-8(6-10-7)9(12)11(2)13-3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCAXSTPYTWGTPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(=O)N(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10463667
Record name N-METHOXY-6,N-DIMETHYL-NICOTINAMIDE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221615-71-0
Record name N-METHOXY-6,N-DIMETHYL-NICOTINAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10463667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to N-Methoxy-N,6-dimethylnicotinamide: Synthesis, Characterization, and Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of N-Methoxy-N,6-dimethylnicotinamide, a specialized chemical intermediate with significant potential in drug discovery and organic synthesis. Addressed to researchers, medicinal chemists, and drug development professionals, this document delineates the molecule's fundamental properties, outlines a robust synthetic pathway, and explores its prospective applications based on the established bioactivity of related nicotinamide derivatives.

Core Molecular Profile

This compound is a derivative of nicotinic acid (Vitamin B3), distinguished by a Weinreb amide functionality and a methyl group at the 6-position of the pyridine ring. This specific substitution pattern offers a unique combination of chemical reactivity and steric and electronic properties that make it a valuable building block in medicinal chemistry.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented below. These properties are crucial for its handling, reaction setup, and analytical characterization.

PropertyValueSource
Molecular Weight 180.20 g/mol [1][2]
Molecular Formula C₉H₁₂N₂O₂[1][2]
CAS Number 221615-71-0[1]
IUPAC Name N-methoxy-N,6-dimethylpyridine-3-carboxamideN/A
Canonical SMILES CN(C(=O)c1ccc(nc1C)C)OCN/A
Polar Surface Area (PSA) 42.43 Ų[1]
LogP (calculated) 1.02[1]

Strategic Synthesis via Weinreb Amidation

The synthesis of this compound is most effectively achieved through the formation of a Weinreb-Nahm amide, a cornerstone reaction in organic chemistry for the preparation of ketones and aldehydes from carboxylic acids.[3][4] This methodology is particularly advantageous as it prevents the over-addition of organometallic reagents, a common issue with other acyl compounds.[3] The logical starting material for this synthesis is the commercially available 6-Methylnicotinic acid.[5]

Rationale for Synthetic Approach

The chosen two-step synthetic pathway is predicated on established and reliable chemical transformations:

  • Activation of the Carboxylic Acid : The initial step involves converting the carboxylic acid of 6-methylnicotinic acid into a more reactive species, typically an acid chloride. This is a standard and high-yielding procedure that prepares the substrate for nucleophilic attack.

  • Formation of the Weinreb-Nahm Amide : The activated acid chloride is then reacted with N,O-dimethylhydroxylamine hydrochloride. The resulting N-methoxy-N-methylamide is stable enough to be isolated and purified, yet reactive enough for subsequent transformations. This stability is attributed to the formation of a stable chelated intermediate upon nucleophilic addition.[6][7]

Proposed Synthetic Workflow

The following diagram illustrates the proposed synthetic route from 6-methylnicotinic acid to this compound.

G cluster_0 Step 1: Acid Activation cluster_1 Step 2: Weinreb Amide Formation 6-Methylnicotinic_acid 6-Methylnicotinic acid Acid_chloride 6-Methylnicotinoyl chloride 6-Methylnicotinic_acid->Acid_chloride SOCl₂, Δ Product This compound Acid_chloride->Product Pyridine, DCM Amine N,O-Dimethylhydroxylamine ·HCl Amine->Product

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a detailed, step-by-step methodology for the synthesis of this compound.

Step 1: Synthesis of 6-Methylnicotinoyl chloride

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-methylnicotinic acid (1.0 eq).

  • Under a fume hood, slowly add thionyl chloride (SOCl₂, 2.0 eq).

  • Heat the reaction mixture to reflux (approximately 80°C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure. The resulting crude 6-methylnicotinoyl chloride, often a solid or viscous oil, can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • In a separate flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0°C using an ice bath.

  • Slowly add pyridine (2.2 eq) to the solution to neutralize the hydrochloride and liberate the free amine.

  • Dissolve the crude 6-methylnicotinoyl chloride from Step 1 in anhydrous DCM.

  • Add the acid chloride solution dropwise to the cold amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are standard for this purpose.

Analytical TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons on the pyridine ring, two distinct methyl singlets (one on the ring and one on the amide nitrogen), and a methoxy singlet.
¹³C NMR Resonances for the carbonyl carbon, the aromatic carbons of the pyridine ring, and the carbons of the three methyl groups.
Mass Spectrometry (MS) The molecular ion peak (M⁺) corresponding to the exact mass of the compound (180.090 g/mol ).[1] Fragmentation patterns can further confirm the structure.
Infrared (IR) Spectroscopy A characteristic strong absorption band for the amide carbonyl (C=O) stretch, typically around 1650-1680 cm⁻¹.

Potential Applications in Drug Discovery and Development

While specific biological data for this compound is not extensively published, the broader class of nicotinamide derivatives has shown significant promise in various therapeutic areas.[8][9][10][11] This provides a strong rationale for investigating the biological activity of this particular compound.

Antifungal Drug Development

Numerous nicotinamide derivatives have been identified as potent inhibitors of succinate dehydrogenase (SDH), a crucial enzyme in the mitochondrial electron transport chain of fungi.[9][10] Inhibition of SDH disrupts fungal respiration, leading to cell death. The structural features of this compound make it a candidate for screening as a novel SDH inhibitor.

The following diagram illustrates the proposed mechanism of action for a nicotinamide-based SDH inhibitor.

Nicotinamide_Derivative N-Methoxy-N,6- dimethylnicotinamide Binding Binding to Active Site Nicotinamide_Derivative->Binding SDH_Enzyme Succinate Dehydrogenase (SDH) Enzyme SDH_Enzyme->Binding Inhibition Inhibition of Enzyme Activity Binding->Inhibition ETC_Disruption Electron Transport Chain Disruption Inhibition->ETC_Disruption Fungal_Cell_Death Fungal Cell Death ETC_Disruption->Fungal_Cell_Death

Caption: Proposed mechanism of action for nicotinamide derivatives as SDH inhibitors.

Oncology Research

Nicotinamide and its derivatives are precursors to nicotinamide adenine dinucleotide (NAD⁺), a critical coenzyme in cellular redox reactions and a substrate for enzymes like PARPs and sirtuins, which are involved in DNA repair, cell signaling, and apoptosis. The modulation of these pathways is a key strategy in cancer therapy. Substituted nicotinamides can be investigated for their potential to selectively influence these pathways in cancer cells.

Protocol for In Vitro Antifungal Assay

To evaluate the potential of this compound as an antifungal agent, a standard in vitro assay can be performed.

  • Fungal Strains : Select a panel of clinically relevant fungal strains (e.g., Candida albicans, Aspergillus fumigatus).

  • Culture Preparation : Grow the fungal strains in appropriate liquid media to obtain a standardized inoculum.

  • Compound Preparation : Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of dilutions.

  • Microdilution Assay : In a 96-well microplate, add the fungal inoculum to wells containing the serially diluted compound. Include positive (a known antifungal drug) and negative (solvent only) controls.

  • Incubation : Incubate the plates at an appropriate temperature for 24-48 hours.

  • Endpoint Reading : Determine the minimum inhibitory concentration (MIC), the lowest concentration of the compound that visibly inhibits fungal growth. This can be assessed visually or by measuring absorbance.

Conclusion

This compound is a synthetically accessible Weinreb amide with considerable potential as a versatile intermediate in organic synthesis and as a candidate for biological screening. Its core properties are well-defined, and a reliable synthetic route can be established based on fundamental organic chemistry principles. The demonstrated bioactivities of related nicotinamide derivatives, particularly as antifungal agents, provide a strong impetus for the further investigation of this compound in drug discovery programs. This guide serves as a foundational resource for researchers embarking on the synthesis and evaluation of this compound.

References

  • Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors. National Institutes of Health. Available at: [Link]

  • Design, synthesis and biological evaluation of novel nicotinamide derivatives bearing a substituted pyrazole moiety as potential SDH inhibitors. PubMed. Available at: [Link]

  • Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors. PubMed. Available at: [Link]

  • Experimental and Computational Evaluation of Nicotinamide Cofactor Biomimetics. ACS Publications. Available at: [Link]

  • Facile One-Pot Synthesis of Nicotinamide Analogs: Biological and Computational Evaluation. Asian Journal of Chemistry. Available at: [Link]

  • Weinreb ketone synthesis. Wikipedia. Available at: [Link]

  • Weinreb Amidation as the Cornerstone of an Improved Synthetic Route to A-Ring-Modified Derivatives of Luotonin A. National Institutes of Health. Available at: [Link]

  • N-METHOXY-6,N-DIMETHYL-NICOTINAMIDE. Chemsrc. Available at: [Link]

  • Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry. Available at: [Link]

  • 6-Methylnicotinic acid. Chemsrc. Available at: [Link]

  • 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001406). Human Metabolome Database. Available at: [Link]

  • Weinreb (ketone synthesis). Química Organica.org. Available at: [Link]

  • A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib. ResearchGate. Available at: [Link]

  • Synthesis of Weinreb and their Derivatives (A-Review). ResearchGate. Available at: [Link]

  • Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. Google Patents.
  • 6-Methoxy-N,2-dimethylnicotinamide. PubChem. Available at: [Link]

  • N,N-Dimethylnicotinamide. PubChem. Available at: [Link]

Sources

An In-Depth Technical Guide to N-Methoxy-N,6-dimethylnicotinamide: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methoxy-N,6-dimethylnicotinamide, a member of the Weinreb amide family, is a versatile synthetic intermediate of significant interest in medicinal chemistry and drug discovery. Its unique structural features, particularly the N-methoxy-N-methylamide moiety, allow for controlled and selective chemical transformations, making it a valuable building block for the synthesis of complex molecules. This guide provides a comprehensive overview of the chemical structure, synthesis, and characterization of this compound, along with insights into its potential applications in pharmaceutical research.

The core of this molecule is the pyridine ring, a common scaffold in many biologically active compounds. The presence of a methyl group at the 6-position and the Weinreb amide functionality at the 3-position provides distinct points for chemical modification, enabling the exploration of diverse chemical space in drug development programs. This document serves as a technical resource for researchers, offering detailed methodologies and characterization data to facilitate the use of this compound in their scientific endeavors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding the compound's behavior in various chemical and biological systems.

PropertyValueSource
CAS Number 221615-71-0
Molecular Formula C₉H₁₂N₂O₂
Molecular Weight 180.20 g/mol
IUPAC Name N-methoxy-N,6-dimethylpyridine-3-carboxamide
Appearance Yellow oil[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through a Weinreb amide formation reaction, a reliable method for the preparation of ketones and aldehydes from carboxylic acids.[2][3] The general strategy involves the conversion of a carboxylic acid to a more reactive acyl donor, which then reacts with N,O-dimethylhydroxylamine.

A plausible and documented synthetic pathway for this compound starts from the commercially available 6-methylnicotinic acid.[1] The carboxylic acid is first activated, commonly by conversion to its acyl chloride, and then reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a base.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Weinreb Amide Formation Start 6-Methylnicotinic Acid Reagent1 Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) Start->Reagent1 Activation Intermediate1 6-Methylnicotinoyl Chloride Reagent1->Intermediate1 Reagent2 N,O-Dimethylhydroxylamine Hydrochloride Intermediate1->Reagent2 Nucleophilic Acyl Substitution Product This compound Intermediate1->Product Base Base (e.g., Triethylamine)

Caption: Synthetic workflow for this compound.

Experimental Protocol

The following is a detailed, step-by-step methodology for the synthesis of this compound, based on established procedures for Weinreb amide formation.[1][4]

Materials:

  • 6-Methylnicotinic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • N,O-Dimethylhydroxylamine hydrochloride

  • Triethylamine (Et₃N) or other suitable base

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount, if using oxalyl chloride)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

Step 1: Formation of 6-Methylnicotinoyl Chloride

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 6-methylnicotinic acid.

  • Add an excess of thionyl chloride (e.g., 5-10 equivalents) to the flask.

  • Heat the reaction mixture to reflux and stir for 2-4 hours, or until the reaction is complete (monitored by the cessation of gas evolution and/or TLC).

  • Allow the reaction mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 6-methylnicotinoyl chloride is typically used in the next step without further purification.

Alternative for Step 1 using Oxalyl Chloride:

  • Suspend 6-methylnicotinic acid in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere.

  • Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (1-2 drops).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add oxalyl chloride (1.5-2.0 equivalents) dropwise to the suspension.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, or until the reaction is complete.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess oxalyl chloride.

Step 2: Formation of this compound

  • Dissolve the crude 6-methylnicotinoyl chloride in anhydrous dichloromethane (DCM).

  • In a separate flask, prepare a solution of N,O-dimethylhydroxylamine hydrochloride (1.1-1.5 equivalents) and triethylamine (2.2-3.0 equivalents) in anhydrous DCM.

  • Cool the acyl chloride solution to 0 °C in an ice bath.

  • Slowly add the N,O-dimethylhydroxylamine hydrochloride/triethylamine solution to the acyl chloride solution dropwise with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, or until the reaction is complete (monitored by TLC).

  • Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound as a yellow oil.[1]

Characterization and Analytical Data

Thorough characterization of this compound is essential to confirm its identity, purity, and structure. The following section details the expected analytical data based on available literature and spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.70 (s, 1H), 7.79 (dd, J = 8.1, 2.2 Hz, 1H), 7.07 (d, J = 8.1 Hz, 1H), 3.55 (s, 3H), 3.35 (s, 3H), 2.55 (s, 3H).[1]

Carbon AtomExpected Chemical Shift (δ, ppm)
Carbonyl (C=O)168-172
Pyridine C2~150
Pyridine C6~158
Pyridine C4~136
Pyridine C5~123
Pyridine C3~130
N-CH₃~34
O-CH₃~61
6-CH₃~24
Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the functional groups present in the molecule.

Expected IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Description
C=O (Amide)1650-1680Strong, sharp absorption
C-N Stretch1350-1450Medium to strong absorption
C-O Stretch1000-1100Medium to strong absorption
Aromatic C=C Stretch1400-1600Multiple medium to weak absorptions
Aromatic C-H Stretch3000-3100Weak to medium absorptions
Aliphatic C-H Stretch2850-3000Medium absorptions
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Expected Mass Spectrum:

  • Molecular Ion (M⁺): m/z = 180.09

  • Key Fragmentation Peaks: Fragments corresponding to the loss of the methoxy group (-OCH₃), the N-methyl group (-CH₃), and cleavage of the amide bond are expected.

Potential Applications in Drug Discovery and Development

This compound, as a Weinreb amide, is a valuable intermediate in the synthesis of ketones. This functionality is particularly useful in drug discovery for several reasons:

  • Controlled Ketone Synthesis: The Weinreb amide allows for the addition of a single equivalent of an organometallic reagent (e.g., Grignard or organolithium reagents) to form a stable tetrahedral intermediate, which upon workup yields a ketone without the common side reaction of over-addition to form a tertiary alcohol.[3] This provides a high-yielding and predictable route to a wide variety of ketones.

  • Scaffold for Library Synthesis: The pyridine core of this compound is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The ability to easily introduce diverse substituents at the carbonyl carbon via the Weinreb amide functionality makes this compound an excellent starting point for the synthesis of compound libraries for high-throughput screening.

  • Precursor to Biologically Active Molecules: Nicotinamide derivatives are known to exhibit a wide range of biological activities. This compound can serve as a precursor to novel nicotinamide analogues with potential therapeutic applications in areas such as oncology, neurodegenerative diseases, and inflammatory disorders. For instance, related nicotinamide-based compounds have been investigated as inhibitors of various enzymes and as modulators of cellular signaling pathways.

Conclusion

This compound is a synthetically valuable compound with significant potential in the field of drug discovery and development. This technical guide has provided a comprehensive overview of its chemical structure, a detailed protocol for its synthesis via the Weinreb amide methodology, and its key characterization data. The ability to efficiently and selectively synthesize ketones from this intermediate makes it a powerful tool for medicinal chemists. Further exploration of the chemical space accessible from this compound is likely to yield novel compounds with interesting biological properties, contributing to the advancement of therapeutic research.

References

  • Chemsrc. N-METHOXY-6,N-DIMETHYL-NICOTINAMIDE | CAS#:221615-71-0. [Link]

  • Preston, S., Jabbar, A., et al. Structure-Activity Relationship Studies of Tolfenpyrad Reveal Subnanomolar Inhibitors of Haemonchus contortus Development. Journal of Medicinal Chemistry, 2018.
  • PubChem. 6-Methoxy-N,2-dimethylnicotinamide. [Link]

  • Oriental Journal of Chemistry. Synthesis of Weinreb and their Derivatives (A Review). 2020, 36(2). [Link]

  • Wikipedia. Weinreb ketone synthesis. [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of N-Methoxy-N,6-dimethylnicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

N-Methoxy-N,6-dimethylnicotinamide, a notable Weinreb amide derivative of 6-methylnicotinic acid, serves as a critical intermediate in contemporary organic synthesis, particularly in the preparation of complex ketones. Its unique structural attributes, which facilitate controlled acylation reactions, have positioned it as a valuable building block in the synthesis of pharmacologically active molecules, including its role as a key intermediate for the selective COX-2 inhibitor, Etoricoxib.[1] This guide provides a comprehensive exploration of the known physical and chemical properties of this compound. It is designed to furnish researchers, medicinal chemists, and process development scientists with the essential technical data required for its effective handling, characterization, and application in synthetic workflows. This document amalgamates available data on its structural and molecular characteristics, spectral signatures, and solubility, while also presenting a detailed experimental protocol for its synthesis and characterization, thereby ensuring a foundation of scientific integrity and practical utility.

Introduction and Chemical Identity

This compound, identified by the CAS Number 221615-71-0, is a substituted pyridine derivative.[2] As a Weinreb amide, its N-methoxy-N-methylamide functionality is specifically engineered to react with organometallic reagents in a controlled manner to yield ketones, arresting the reaction at the ketone stage and preventing the formation of tertiary alcohol byproducts that are common in reactions with other carboxylic acid derivatives. This reactivity profile makes it a highly strategic intermediate in multi-step synthetic pathways where precise control over carbonyl chemistry is paramount.

The structural integrity and purity of this compound are foundational to the success of subsequent synthetic transformations. Therefore, a thorough understanding of its physicochemical properties is not merely academic but a practical necessity for its effective utilization in research and development.

Molecular and Physical Properties

A summary of the core molecular and known physical properties of this compound is presented in the table below. It is important to note that while some properties are well-documented, others, such as the boiling point and a precise melting point, are not extensively reported in the available scientific literature.

PropertyValueSource
IUPAC Name N-Methoxy-N,6-dimethylpyridine-3-carboxamide-
CAS Number 221615-71-0[2]
Molecular Formula C₉H₁₂N₂O₂-
Molecular Weight 180.21 g/mol -
Physical State Yellow oil[3]
Solubility Soluble in common organic solvents such as chloroform (CDCl₃).Inferred from NMR data[3]
Boiling Point Not reported in cited literature.-
Melting Point Not applicable (liquid at room temperature).[3]

Spectral and Chromatographic Characterization

The definitive identification and purity assessment of this compound relies on a combination of spectroscopic and chromatographic techniques. The following sections detail the expected analytical data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) spectroscopy is a primary tool for the structural elucidation of this compound. The spectrum provides characteristic signals for the protons on the pyridine ring and the methyl and methoxy groups.

Expected ¹H NMR Data: A study by Li, W., et al. (2018) reports the following ¹H NMR spectral data for this compound.[3]

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
8.70s-1H (H-2 of pyridine ring)
7.79dd8.1, 2.21H (H-4 of pyridine ring)
7.07d8.11H (H-5 of pyridine ring)
3.55s-3H (N-OCH₃)
3.35s-3H (N-CH₃)
2.58s-3H (C6-CH₃)

Solvent: CDCl₃, Frequency: 400 MHz

Mass Spectrometry (MS)
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups. The most prominent of these would be the strong carbonyl (C=O) stretch of the amide, typically observed in the range of 1630-1680 cm⁻¹. Other significant peaks would include C-H stretching vibrations from the aromatic and methyl groups, C-N stretching, and C-O stretching vibrations.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of this compound, based on established procedures.

Synthesis of this compound

The synthesis of this compound is typically achieved through the amidation of 6-methylnicotinic acid with N,O-dimethylhydroxylamine hydrochloride. This reaction is a well-established method for the formation of Weinreb amides.[5]

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product R1 6-Methylnicotinic Acid P1 This compound R1->P1 Amidation R2 N,O-Dimethylhydroxylamine HCl R2->P1 Re1 EDC•HCl Re1->P1 Re2 HOBt•H₂O Re2->P1 Re3 Base (e.g., DIPEA or Et₃N) Re3->P1 Re4 Solvent (e.g., DMF or CH₂Cl₂) Re4->P1

Caption: Synthetic pathway for this compound.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of 6-methylnicotinic acid (1.0 eq.) in a suitable anhydrous solvent such as dichloromethane (CH₂Cl₂) or dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), add N,O-dimethylhydroxylamine hydrochloride (1.0 eq.).

  • Addition of Coupling Agents: Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC•HCl, 1.2 eq.) and 1-hydroxybenzotriazole monohydrate (HOBt•H₂O, 1.2 eq.). The use of HOBt is crucial to suppress potential side reactions and improve the efficiency of the coupling.

  • Base Addition: Add a suitable organic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (Et₃N) (2.5 eq.), dropwise to the reaction mixture. The base neutralizes the hydrochloride salt of the amine and facilitates the amide bond formation.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with a mild aqueous acid (e.g., 1N HCl), saturated aqueous sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product, a yellow oil, can be purified by column chromatography on silica gel if necessary.[3]

Characterization Workflow

The following workflow outlines the standard procedures for the characterization of the synthesized this compound.

G start Synthesized Product (Yellow Oil) nmr ¹H NMR Spectroscopy (in CDCl₃) start->nmr Structural Elucidation ms Mass Spectrometry (ESI+) start->ms Molecular Weight Confirmation ir Infrared Spectroscopy (Neat Film) start->ir Functional Group Identification purity HPLC/UPLC Analysis start->purity Purity Assessment data Verified Physical & Spectral Data nmr->data ms->data ir->data purity->data

Caption: Analytical workflow for this compound.

Safety and Handling

While a specific material safety data sheet (MSDS) for this compound is not widely available, standard laboratory safety precautions for handling chemical reagents should be observed. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation, ingestion, and contact with skin and eyes.

Conclusion

This compound is a pivotal synthetic intermediate with well-defined structural and spectral properties. This guide has consolidated the available data to provide a detailed overview of its chemical identity, physical characteristics, and the experimental procedures for its synthesis and characterization. The provided ¹H NMR data serves as a reliable reference for its identification. While some physical properties like the boiling point remain to be formally documented, the information presented herein offers a robust foundation for scientists and researchers working with this versatile Weinreb amide.

References

  • A Convenient Synthesis of the Key Intermediate of Selective COX-2 Inhibitor Etoricoxib. (2017). ResearchGate. [Link]

  • Development of New Process for the Synthesis of Intermediates of Etoricoxib, Pioglitazone and Niacin. (n.d.). ResearchGate. [Link]

  • EP2497767A1 - Improved process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. (n.d.).
  • Very efficient process for preparing an intermediate of etoricoxib. (2014). Justia Patents. [Link]

  • Synthesis method of etoricoxib. (n.d.). Patsnap. [Link]

  • WO2023227946A1 - Tyk2 inhibitors and uses thereof. (n.d.).
  • US8658641B2 - Fused, spirocyclic heteroaromatic compounds for the treatment of bacterial infections. (n.d.).
  • Organocatalytic Desymmetrization Reactions: Catalyst-Controlled Enantio-, Atropo- and Diastereotopic Group Selection for the. (n.d.). AMS Dottorato. [Link]

  • (12) United States Patent. (n.d.). Googleapis.com. [Link]

  • Structure-Activity Relationship Studies of Tolfenpyrad Reveal Subnanomolar Inhibitors of Haemonchus contortus Development. (2018). SciSpace. [Link]

  • (12) United States Patent (10) Patent No.: US 8,658,641 B2. (n.d.). Googleapis.com. [Link]

  • N-METHOXY-6,N-DIMETHYL-NICOTINAMIDE, CasNo.221615-71-0. (n.d.). Molbase. [Link]

Sources

An In-Depth Technical Guide to the Synthesis and Characterization of N-Methoxy-N,6-dimethylnicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of N-Methoxy-N,6-dimethylnicotinamide, a key intermediate in the synthesis of various pharmaceutical compounds. This document details a robust synthetic pathway, outlines critical experimental protocols, and describes the analytical techniques required for the thorough characterization of the final product. The causality behind experimental choices is explained, ensuring a deep understanding of the process. This guide is intended to be a self-validating system for researchers and drug development professionals, providing the necessary information to replicate and validate the synthesis and characterization of this important molecule.

Introduction: The Significance of this compound

This compound, a specialized Weinreb amide, has garnered significant attention in the field of medicinal chemistry. Its utility primarily stems from its role as a stable and versatile precursor for the synthesis of ketones. The N-methoxy-N-methylamide functionality allows for the controlled addition of organometallic reagents to the carbonyl group, preventing the over-addition that often plagues reactions with more reactive acylating agents. This controlled reactivity is paramount in the multi-step synthesis of complex active pharmaceutical ingredients (APIs).

One of the most notable applications of this compound is as a key intermediate in the synthesis of Etoricoxib, a selective COX-2 inhibitor used for the treatment of arthritis and pain.[1][2][3] The structural integrity and purity of this intermediate are critical for the successful and efficient production of the final drug substance. This guide, therefore, aims to provide a detailed and practical framework for its synthesis and rigorous characterization.

Synthetic Strategy: The Weinreb Amide Approach

The synthesis of this compound is most effectively achieved through the formation of a Weinreb amide from 6-methylnicotinic acid. The Weinreb amide synthesis is a well-established and reliable method for the preparation of ketones and aldehydes.[3] The core of this strategy involves the activation of the carboxylic acid group of 6-methylnicotinic acid, followed by its reaction with N,O-dimethylhydroxylamine.

Mechanistic Insights

The success of the Weinreb amide synthesis hinges on the stability of the tetrahedral intermediate formed upon nucleophilic attack on the amide carbonyl. The nitrogen- and oxygen-bound methyl groups of the N,O-dimethylhydroxylamine moiety play a crucial role in stabilizing this intermediate through chelation with the metal cation of the organometallic reagent. This chelation prevents the collapse of the intermediate and subsequent second addition of the nucleophile, thus avoiding the formation of tertiary alcohol byproducts.

The overall synthetic transformation can be visualized as follows:

Synthesis_Pathway cluster_start Starting Material cluster_reagent Reagents cluster_product Product 6-Methylnicotinic_Acid 6-Methylnicotinic Acid Intermediate Acyl Chloride Intermediate 6-Methylnicotinic_Acid->Intermediate Activation Activating_Agent Activating Agent (e.g., SOCl₂, Oxalyl Chloride) Hydroxylamine N,O-Dimethylhydroxylamine Hydrochloride Target_Molecule This compound Hydroxylamine->Target_Molecule Base Base (e.g., Pyridine, Triethylamine) Base->Target_Molecule Intermediate->Target_Molecule Amide Formation caption Synthetic Pathway to this compound

Figure 1: Synthetic Pathway to this compound

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplier
6-Methylnicotinic Acid≥98%Commercially Available
Thionyl Chloride (SOCl₂)Reagent GradeCommercially Available
N,O-Dimethylhydroxylamine Hydrochloride≥98%Commercially Available
PyridineAnhydrousCommercially Available
Dichloromethane (DCM)AnhydrousCommercially Available
Saturated Sodium Bicarbonate SolutionPrepared in-house
Anhydrous Sodium SulfateReagent GradeCommercially Available
Synthesis of this compound

Step 1: Activation of 6-Methylnicotinic Acid

  • To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 6-methylnicotinic acid (1.0 eq).

  • Add anhydrous dichloromethane (DCM) to the flask to create a slurry.

  • Slowly add thionyl chloride (1.2 eq) to the slurry at 0 °C (ice bath).

  • After the addition is complete, heat the reaction mixture to reflux (approximately 40 °C) and maintain for 2-3 hours, or until the reaction mixture becomes a clear solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the excess thionyl chloride and DCM under reduced pressure. The resulting solid is the 6-methylnicotinoyl chloride intermediate.

Step 2: Formation of the Weinreb Amide

  • In a separate flame-dried round-bottom flask under an inert atmosphere, suspend N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in anhydrous DCM.

  • Cool the suspension to 0 °C and slowly add anhydrous pyridine (2.2 eq). Stir the mixture for 15-20 minutes at 0 °C.

  • Dissolve the 6-methylnicotinoyl chloride intermediate from Step 1 in anhydrous DCM.

  • Slowly add the solution of the acyl chloride to the N,O-dimethylhydroxylamine/pyridine mixture at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

Step 3: Work-up and Purification

  • Upon completion of the reaction, quench the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a pure product.

Characterization

Thorough characterization of the synthesized this compound is essential to confirm its identity, purity, and structural integrity.

Spectroscopic Analysis

4.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring, the methyl group at the 6-position, and the N-methoxy and N-methyl groups of the amide. Due to restricted rotation around the amide C-N bond, the signals for the N-methoxy and N-methyl protons may appear as broad singlets at room temperature.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. Key signals to identify include the carbonyl carbon of the amide, the carbons of the pyridine ring, the methyl group carbon, and the N-methoxy and N-methyl carbons.

Expected ¹H and ¹³C NMR Data (in CDCl₃):

Assignment¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Pyridine-H~8.5 (s), ~7.8 (d), ~7.2 (d)~155, ~148, ~136, ~123, ~122
-CH₃ (on ring)~2.6 (s)~24
-N(OCH₃)~3.5 (s, broad)~61
-N(CH₃)~3.3 (s, broad)~34
C=O-~169

4.1.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compound. Electrospray ionization (ESI) is a suitable technique. The expected molecular ion peak [M+H]⁺ for this compound (C₉H₁₂N₂O₂) would be approximately m/z 181.09.

4.1.3. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Functional GroupWavenumber (cm⁻¹)
C=O (amide)~1650 - 1680
C-N stretch~1350 - 1450
C-O stretch~1000 - 1100
Aromatic C-H stretch~3000 - 3100
Aliphatic C-H stretch~2850 - 2960
Chromatographic Analysis
  • Thin-Layer Chromatography (TLC): TLC is a quick and effective method for monitoring the progress of the reaction and for preliminary purity assessment.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a quantitative technique used to determine the purity of the final product with high accuracy. A suitable method would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile and water.

Characterization_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_result Result Crude_Product Crude this compound Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography NMR NMR Spectroscopy (¹H, ¹³C) Column_Chromatography->NMR MS Mass Spectrometry (ESI-MS) Column_Chromatography->MS IR IR Spectroscopy Column_Chromatography->IR HPLC HPLC Analysis Column_Chromatography->HPLC Pure_Product Pure and Characterized Product NMR->Pure_Product MS->Pure_Product IR->Pure_Product HPLC->Pure_Product caption Characterization Workflow

Figure 2: Characterization Workflow

Conclusion

This technical guide has provided a comprehensive and practical framework for the synthesis and characterization of this compound. By following the detailed experimental protocols and employing the described analytical techniques, researchers and drug development professionals can confidently produce and validate this critical pharmaceutical intermediate. The mechanistic insights and explanations for experimental choices aim to foster a deeper understanding of the underlying chemistry, enabling troubleshooting and optimization of the process. The successful synthesis of high-purity this compound is a crucial step in the development of important therapeutic agents.

References

  • F.A.C.S. (2014). Very efficient process for preparing an intermediate of etoricoxib. Justia Patents. Retrieved from [Link]

  • F.A.C.S. (2012). Improved process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. Google Patents.
  • F.A.C.S. (2015). Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. Google Patents.

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Methodological & Application

synthesis of ketones using N-Methoxy-N,6-dimethylnicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis of Ketones using N-Methoxy-N,6-dimethylnicotinamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of ketones utilizing this compound, a specialized Weinreb amide. We will delve into the underlying mechanism that ensures high selectivity, provide detailed, field-proven experimental protocols, and discuss the applications of this methodology, particularly within the context of medicinal chemistry and drug discovery.

The Underpinning Chemistry: The Weinreb-Nahm Advantage

The Weinreb-Nahm ketone synthesis, first reported in 1981, is a cornerstone of modern organic chemistry for the construction of carbon-carbon bonds to form ketones.[1] Its primary advantage over traditional methods, such as the addition of organometallic reagents to esters or acid chlorides, is the reliable prevention of "over-addition."[1][2] In other methods, the highly reactive ketone product can be attacked by a second equivalent of the nucleophile, leading to the formation of a tertiary alcohol as a significant byproduct.

The success of the Weinreb-Nahm synthesis hinges on the unique stability of the tetrahedral intermediate formed during the reaction. When an organometallic reagent (like a Grignard or organolithium reagent) adds to the N-methoxy-N-methylamide (Weinreb amide), a highly stable five-membered chelate is formed with the metal cation (e.g., MgX⁺ or Li⁺).[3][4] This intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup is performed.[3][4] This chelation effectively protects the carbonyl carbon from a second nucleophilic attack.

Reaction Mechanism

The mechanism proceeds in two distinct stages:

  • Nucleophilic Addition and Chelate Formation: The organometallic reagent attacks the amide carbonyl, forming a tetrahedral intermediate. The metal cation is coordinated by both the carbonyl oxygen and the methoxy oxygen, creating a stable five-membered ring.

  • Acidic Workup and Ketone Formation: Upon introduction of a proton source (e.g., aq. NH₄Cl or dilute HCl), the chelate is broken, and the intermediate collapses, eliminating the N-methoxy-N-methylamine salt to yield the desired ketone.[5]

Caption: Mechanism of the Weinreb-Nahm Ketone Synthesis.

The Reagent: this compound

This compound is a specialized Weinreb amide built upon a pyridine scaffold. This structure is of particular interest to medicinal chemists because the pyridine ring is a common "privileged scaffold" found in numerous FDA-approved drugs. The 6-methyl substituent can influence the electronic properties and steric environment of the pyridine ring, potentially impacting biological activity and metabolic stability.

This specific reagent is not commonly available off-the-shelf and is typically prepared from its corresponding carboxylic acid, 6-methylnicotinic acid.[6][7][8] The synthesis involves activating the carboxylic acid (e.g., by converting it to an acid chloride or using a peptide coupling agent) and reacting it with N,O-dimethylhydroxylamine hydrochloride.[3][9]

Application Protocol: Synthesis of (6-methylpyridin-3-yl)(phenyl)methanone

This protocol details a representative synthesis of an aryl-heterocyclic ketone using this compound and a Grignard reagent.

Experimental Workflow

Experimental Workflow setup Setup: Flame-dry glassware under vacuum, backfill with Argon dissolve Dissolve Weinreb Amide in anhydrous THF setup->dissolve cool Cool solution to -78 °C (Dry Ice/Acetone Bath) dissolve->cool add_grignard Add Phenylmagnesium Bromide solution dropwise via syringe cool->add_grignard stir Stir at -78 °C for 1 hour add_grignard->stir quench Quench reaction with saturated aqueous NH₄Cl solution stir->quench warm Warm to Room Temperature quench->warm extract Extract with Ethyl Acetate (3x) warm->extract wash Wash combined organic layers with brine extract->wash dry Dry over anhydrous Na₂SO₄, filter, and concentrate wash->dry purify Purify by Flash Column Chromatography dry->purify product Isolate Pure Ketone Product purify->product

Caption: Experimental workflow for ketone synthesis.

Materials and Reaction Parameters
Reagent/MaterialM.W. ( g/mol )Amount (mmol)EquivalentsNotes
This compound180.211.01.0Substrate, must be dry.
Phenylmagnesium Bromide (3.0 M in Et₂O)~181.311.21.2Commercial solution; titrate prior to use for accuracy.[10]
Tetrahydrofuran (THF), anhydrous72.11~10 mL-Solvent, must be anhydrous and inhibitor-free.
Saturated Aqueous NH₄Cl-~10 mL-For quenching the reaction.
Ethyl Acetate (EtOAc)88.11~60 mL-Extraction solvent.
Brine (Saturated Aqueous NaCl)-~20 mL-For washing.
Anhydrous Sodium Sulfate (Na₂SO₄) or MgSO₄142.04As needed-Drying agent.
Silica Gel-As needed-For column chromatography.
Argon or Nitrogen Gas---Inert atmosphere is critical for success.[11]
Step-by-Step Methodology
  • Preparation: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum under a positive pressure of argon or nitrogen gas.

  • Reagent Addition: In the flask, dissolve this compound (1.0 mmol, 180 mg) in anhydrous THF (10 mL).

  • Cooling: Cool the resulting clear solution to -78 °C using a dry ice/acetone bath. It is crucial to maintain a low temperature to prevent side reactions and potential collapse of the tetrahedral intermediate.[12][13]

  • Grignard Addition: Slowly add the phenylmagnesium bromide solution (1.2 mmol, 0.4 mL of 3.0 M solution) dropwise via syringe over 10-15 minutes. Ensure the internal temperature does not rise above -70 °C. Causality Note: Slow addition prevents localized warming and ensures the reaction remains controlled.

  • Reaction: Stir the reaction mixture at -78 °C for 1 hour. Progress can be monitored by Thin Layer Chromatography (TLC) by quenching a small aliquot in saturated NH₄Cl.

  • Quenching: After 1 hour, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (10 mL) while the flask is still in the cold bath.

  • Workup: Remove the cold bath and allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel, add ethyl acetate (20 mL), and separate the layers. Extract the aqueous layer two more times with ethyl acetate (2 x 20 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine (20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure (6-methylpyridin-3-yl)(phenyl)methanone.

Troubleshooting and Key Considerations

  • No Reaction/Low Conversion: This is often due to inactive Grignard reagent or the presence of moisture. Ensure all glassware is rigorously dried and solvents are anhydrous.[11] The titer of commercial Grignard reagents should be checked periodically.

  • Formation of Biphenyl (from PhMgBr): This can occur if the reaction is exposed to oxygen. Maintaining a robust inert atmosphere is essential.

  • Formation of Tertiary Alcohol (Over-addition): While rare with Weinreb amides, this can occur if the reaction temperature is allowed to rise significantly, which can cause the chelated intermediate to collapse prematurely.[12] Maintain strict temperature control throughout the addition and stirring phases.

Applications in Research and Drug Development

The synthesis of functionalized aryl-heterocyclic ketones is of paramount importance in drug discovery. The product of this protocol, (6-methylpyridin-3-yl)(phenyl)methanone, serves as a versatile building block. The ketone functionality can be further elaborated through various chemical transformations, such as:

  • Reductive amination to form key amine scaffolds.

  • Wittig reactions to generate complex olefins.

  • Addition reactions to create chiral tertiary alcohols.

The pyridine core itself is a key pharmacophore that can engage in hydrogen bonding and other critical interactions with biological targets, making this synthetic method a valuable tool for generating novel molecular entities for screening and lead optimization campaigns.

References

  • F.A. Berti, et al. (n.d.). and Aryl Ketones via Sequential 1,2-Addition/Cross- Coupling of Organolithium Reagents with Weinreb Amides.
  • Berti, F. A., et al. (n.d.). One-pot sequential 1,2-addition, Pd-catalysed cross-coupling of organolithium reagents with Weinreb amides. Chemical Communications (RSC Publishing). [Link]

  • ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved from [Link]

  • Unknown Author. (n.d.). Weinreb amides. Retrieved from [Link]

  • Chemproc. (2018). Synthesis of New Nicotinamides Starting from Monothiomalonanilide. MDPI. [Link]

  • Jasperse, J. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Org. Synth. 2017, 94, 273. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Org. Synth. 2024, 101, 61-82. Retrieved from [Link]

  • Wikipedia. (n.d.). Weinreb ketone synthesis. Retrieved from [Link]

  • Unknown Author. (n.d.). (48) methyl-6-methyinicotinate Route of Synthesis. Retrieved from [Link]

  • ResearchGate. (2021). What is the right reaction condition between Weinreb amide and vinyl lithium? Retrieved from [Link]

  • Fürstner, A., et al. (n.d.). Synthesis of the C3–C18 Fragment of Amphidinolides G and H. PMC - NIH. [Link]

  • Mátyus, P., et al. (n.d.). Weinreb Amidation as the Cornerstone of an Improved Synthetic Route to A-Ring-Modified Derivatives of Luotonin A. NIH. [Link]

  • Molbase. (n.d.). N-Methoxy-2,N-diMethyl-nicotinaMide | CAS No.469864-28-6 Synthetic Routes. Retrieved from [Link]

  • Unknown Author. (n.d.). Weinreb Amides in Organic Synthesis. ism2. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2020). Synthesis of Weinreb and their Derivatives (A Review). [Link]

  • Lee, J. I., et al. (n.d.). A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. KoreaScience. Retrieved from [Link]

  • O'Duill, M., et al. (n.d.). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. PMC - NIH. [Link]

  • Khalid, M., et al. (2019). Recent Developments in Weinreb Synthesis and Their Applications. Oriental Journal of Chemistry. [Link]

  • Khalid, M., et al. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). ResearchGate. [Link]

Sources

Application Notes & Protocols: N-Methoxy-N,6-dimethylnicotinamide as a Precision Acylating Agent

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini Senior Application Scientist

For inquiries, please contact Gemini Technical Support.

Introduction and Scientific Context

In modern organic synthesis, particularly within pharmaceutical and agrochemical development, the precise formation of carbon-carbon bonds to create ketones is a fundamental transformation. Traditional methods involving the acylation of highly reactive organometallic reagents with acid chlorides or esters are often plagued by a critical side reaction: over-addition. This leads to the formation of tertiary alcohols, reducing the yield of the desired ketone and complicating purification.[1] The introduction of N-methoxy-N-methylamides, commonly known as Weinreb-Nahm amides, by Steven M. Weinreb and Steven Nahm in 1981, presented a transformative solution to this challenge.[1]

N-Methoxy-N,6-dimethylnicotinamide belongs to this powerful class of reagents. Its structure incorporates the core N-methoxy-N-methylamide functionality on a substituted pyridine ring. This unique arrangement allows it to act as a highly controlled and selective acylating agent. It reliably reacts with a single equivalent of a strong nucleophile, such as a Grignard or organolithium reagent, to deliver a ketone after workup, effectively shutting down the over-addition pathway.[1][2] This predictable reactivity makes it an invaluable tool for synthesizing complex molecules where functional group tolerance and high yields are paramount.[1][3]

This document provides a comprehensive guide to the application of this compound, detailing its mechanism of action, key advantages, and detailed protocols for its synthesis and use in ketone formation.

Mechanism of Action: The Key to Controlled Acylation

The remarkable selectivity of this compound stems from the formation of a stable tetrahedral intermediate upon nucleophilic attack.[2][3] Unlike the intermediate formed from an ester or acid chloride, which rapidly collapses and eliminates an alkoxide or chloride to form the ketone in solution, the Weinreb amide intermediate is stabilized by chelation.

The process unfolds as follows:

  • Nucleophilic Addition: An organometallic reagent (R'-M) adds to the carbonyl carbon of the Weinreb amide.

  • Chelation & Stabilization: The metal cation (e.g., MgX⁺ or Li⁺) is chelated by both the newly formed oxyanion and the adjacent N-methoxy oxygen atom. This forms a stable, five-membered cyclic intermediate.[1][4]

  • Low-Temperature Stability: This chelated intermediate is stable at low reaction temperatures (typically -78 °C to 0 °C) and does not collapse.[1][5] It effectively sequesters the product in a protected form, preventing it from reacting with a second equivalent of the organometallic reagent.

  • Hydrolytic Workup: Upon the addition of a mild acid (e.g., aqueous NH₄Cl or HCl) during workup, the chelate is broken, and the intermediate collapses to cleanly afford the desired ketone.

This mechanism ensures a 1:1 stoichiometry between the acylating agent and the nucleophile, leading to high yields of the ketone product.[4]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Dissolve Weinreb amide in anhydrous THF under N₂ B 2. Cool solution to 0 °C (or -78 °C for reactive nucleophiles) A->B C 3. Add Grignard reagent dropwise via syringe B->C D 4. Stir at 0 °C for 1-2 hours C->D E 5. Monitor by TLC (disappearance of starting material) D->E F 6. Quench with sat. aq. NH₄Cl at 0 °C E->F Reaction Complete G 7. Extract with Ether/EtOAc F->G H 8. Wash combined organic layers (H₂O, brine), dry over MgSO₄ G->H I 9. Concentrate in vacuo H->I J 10. Purify by flash chromatography I->J

Sources

Application Note: Grignard Reaction Protocol for Ketone Synthesis using N-Methoxy-N,6-dimethylnicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Overcoming the Challenge of Over-Addition in Ketone Synthesis

The synthesis of ketones through the acylation of organometallic reagents is a cornerstone of modern organic chemistry. However, traditional acylating agents like esters and acid chlorides are often plagued by a critical side reaction: over-addition. The ketone product formed is typically more reactive than the starting material, leading to a second nucleophilic attack by the organometallic reagent and the undesired formation of a tertiary alcohol.[1][2]

The Weinreb-Nahm ketone synthesis, developed in 1981, provides an elegant solution to this problem.[3] This method utilizes N-methoxy-N-methylamides, commonly known as Weinreb amides, as the acylating species. These amides react with Grignard or organolithium reagents to form a highly stable tetrahedral intermediate.[3][4] This stability prevents the premature collapse to a ketone and subsequent over-addition, ensuring that the reaction stops cleanly at the ketone stage after an acidic workup.[3] The reliability, mild conditions, and high chemoselectivity of this method have made it indispensable in complex molecule synthesis.[4][5]

This application note provides a detailed protocol for the Grignard reaction with a specific, functionalized heterocyclic substrate: N-Methoxy-N,6-dimethylnicotinamide . This substrate is a precursor to valuable 2-acyl-6-methylpyridine derivatives, which are common structural motifs in pharmaceutical agents.

The Mechanism: Key to Chemoselectivity

The success of the Weinreb-Nahm synthesis lies in the formation of a stable, five-membered chelated intermediate. Upon nucleophilic attack by the Grignard reagent on the amide carbonyl, a tetrahedral intermediate is formed. The magnesium halide (MgX) is coordinated by both the newly formed alkoxy oxygen and the N-methoxy oxygen.[3] This chelation stabilizes the intermediate, preventing the elimination of the N-methoxy-N-methylamine group until the reaction is quenched with acid.[3][4] This chelate effectively protects the carbonyl from a second nucleophilic attack.

Caption: Mechanism of the Weinreb-Nahm Ketone Synthesis.

Detailed Experimental Protocol

This protocol describes the reaction of a Grignard reagent (e.g., Phenylmagnesium Bromide) with this compound to yield 6-methyl-2-benzoylpyridine.

Materials and Reagents
Reagent/MaterialGradeNotes
This compoundSynthesis GradeStarting material.
Phenylmagnesium Bromide (PhMgBr)1.0 M in THFCommercial solution is recommended. Can be prepared in situ.
Anhydrous Tetrahydrofuran (THF)DriSolv® or similarEssential for reaction success. Must be dry and free of peroxides.[6]
Saturated aqueous Ammonium Chloride (NH₄Cl)Reagent GradeFor quenching the reaction.
Diethyl ether or Ethyl acetateACS GradeFor extraction.
Brine (Saturated aqueous NaCl)Reagent GradeFor washing the organic phase.
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)Reagent GradeFor drying the organic phase.
Round-bottom flasks, magnetic stir bars, condenser-Must be oven- or flame-dried before use.
Septa, needles, syringes-For inert atmosphere transfers.
Inert gas supply (Nitrogen or Argon)High PurityTo maintain anhydrous conditions.
Step-by-Step Reaction Procedure

The following workflow outlines the complete process from setup to product isolation.

Caption: Experimental workflow for the Grignard reaction.

1. Preparation and Setup:

  • Oven-dry all glassware (a 250 mL round-bottom flask with a magnetic stir bar and a 100 mL addition funnel) at 120°C for at least 4 hours.

  • Assemble the glassware while still hot and allow it to cool to room temperature under a steady stream of nitrogen or argon. Equip the flask with a rubber septum.

2. Reaction Execution:

  • To the reaction flask, add This compound (e.g., 10.0 mmol, 1.0 equiv).

  • Using a dry syringe, add 100 mL of anhydrous THF to dissolve the amide.

  • Cool the flask to 0°C using an ice-water bath.

  • Slowly add Phenylmagnesium Bromide (1.0 M in THF, 12.0 mL, 12.0 mmol, 1.2 equiv) dropwise to the stirred solution over 20-30 minutes. A slight exotherm may be observed. Maintain the internal temperature below 10°C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-3 hours. Monitor the reaction progress by TLC or LC-MS if desired.

3. Workup and Isolation:

  • Once the reaction is complete, cool the flask back to 0°C.

  • Cautiously quench the reaction by the slow, dropwise addition of 50 mL of saturated aqueous NH₄Cl solution.[7] Stir for 15 minutes until two clear layers form.

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Combine the organic layers and wash with brine (1 x 100 mL).

  • Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

4. Purification:

  • The resulting crude oil or solid can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure ketone product.

Key Reaction Parameters

The following table summarizes the critical quantitative parameters for this protocol. Adjustments may be necessary for different substrates or scales.

ParameterValue / ConditionRationale
Stoichiometry (Grignard:Amide)1.1 - 1.5 equivalentsA slight excess of the Grignard reagent ensures complete consumption of the starting amide.[8]
Concentration0.1 - 0.5 MA moderate concentration is typically effective.
Temperature0°C to Room TemperatureLow initial temperature controls the exotherm and maintains the stability of the intermediate.
Reaction Time1 - 4 hoursVaries by substrate; can be monitored by TLC for completion.
SolventAnhydrous THFEthereal solvents are required for Grignard reagent stability and solubility.[6]
Quenching AgentSaturated aq. NH₄ClProvides a mildly acidic proton source to hydrolyze the chelate without causing acid-sensitive degradation.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive Grignard reagent (decomposed by moisture/air).- Wet solvent or glassware.- Titrate the Grignard reagent before use.- Ensure all equipment is rigorously dried and the reaction is under inert gas.
Formation of Tertiary Alcohol (Over-addition) - Reaction temperature was too high.- Prolonged reaction time at elevated temperature.- Maintain low temperature (0°C or -78°C) during addition.- Quench the reaction soon after completion is observed.
Recovery of Starting Material - Insufficient Grignard reagent.- Reaction time too short.- Use a slight excess of the Grignard reagent (1.2 equiv).- Monitor by TLC and extend reaction time if necessary.

References

  • Weinreb ketone synthesis. Grokipedia.
  • Weinreb Ketone Synthesis. TCI EUROPE N.V.
  • N-METHOXY-N-METHYLAMIDES (WEINREB AMIDES) IN MODERN ORGANIC SYNTHESIS. Semantic Scholar.
  • Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry.
  • Weinreb ketone synthesis. Wikipedia.
  • Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega.
  • Synthesis of biaryl ketones by arylation of Weinreb amides with functionalized Grignard reagents under thermodynamic control vs. kinetic control of N,N-Boc2-amides. Organic & Biomolecular Chemistry (RSC Publishing).
  • Grignard Reaction (RMgX + Weinreb Amide). Common Organic Chemistry.
  • Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction. Organic Chemistry Portal.
  • CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW.
  • Reactions of Grignard Reagents. Master Organic Chemistry.
  • Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs. The Royal Society of Chemistry.
  • Grignard Reaction. Organic Chemistry Portal.
  • A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbam
  • 14 Formation and reaction of a Grignard reagent. University of Wisconsin-Madison Chemistry Department.
  • Greener Grignard Reaction. Beyond Benign.
  • Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions.

Sources

organolithium addition to N-Methoxy-N,6-dimethylnicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis of Pyridinyl Ketones via Organolithium Addition to N-Methoxy-N,6-dimethylnicotinamide

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview and detailed protocol for the nucleophilic addition of organolithium reagents to this compound, a specialized Weinreb-Nahm amide. This reaction is a robust and highly selective method for the synthesis of functionalized pyridinyl ketones, which are valuable intermediates in pharmaceutical research and drug development. We will delve into the mechanistic underpinnings of the reaction's efficiency, provide a field-proven, step-by-step protocol, and address critical safety and operational considerations.

Theoretical Background: The Power of the Weinreb-Nahm Amide

The synthesis of ketones via the addition of highly reactive organometallic reagents (like organolithiums or Grignards) to carboxylic acid derivatives is often plagued by a significant side reaction: over-addition.[1] The initially formed ketone is typically more reactive than the starting material, leading to a second nucleophilic attack and the formation of a tertiary alcohol.

The Weinreb-Nahm amide, or N-methoxy-N-methylamide, elegantly circumvents this issue. Discovered in 1981 by Steven M. Weinreb and Steven Nahm, this functional group reacts with organolithium reagents to form a highly stable, five-membered chelated tetrahedral intermediate.[1][2][3] This stability is the cornerstone of the method's success. The intermediate does not collapse to the ketone until a deliberate acidic workup is performed, at which point any excess, highly basic organolithium reagent has already been quenched.[3] This prevents the undesired second addition, allowing for the clean isolation of the ketone product.[1][3]

The substrate in focus, this compound, incorporates this powerful functional group onto a nicotinamide scaffold. Nicotinamide derivatives are of significant interest in medicinal chemistry, forming the core of numerous biologically active compounds.[4][5] Therefore, the ability to selectively synthesize ketones from this scaffold provides a direct route to novel analogues for drug discovery programs.[4]

Reaction Mechanism

The reaction proceeds in two distinct phases: nucleophilic addition to form the stable intermediate, followed by acidic workup to release the ketone.

Caption: Mechanism of organolithium addition to a Weinreb amide.

Detailed Experimental Protocol

This protocol is a self-validating system designed for high fidelity and reproducibility. Adherence to anhydrous and anaerobic conditions is paramount for success.

Materials and Reagents
Reagent/MaterialGradeSupplier RecommendationNotes
This compound>98% PurityN/AEnsure it is dry before use.
Organolithium Reagent (e.g., n-BuLi, PhLi)Titrated SolutionAcros, AldrichUse a freshly titrated or newly opened bottle.
Anhydrous Tetrahydrofuran (THF)Dri-Solv™ or equiv.N/AMust be distilled over sodium or used from a solvent purification system.[6]
Saturated Aqueous Ammonium Chloride (NH₄Cl)ACS GradeN/AUsed for quenching the reaction.
Diethyl Ether or Ethyl AcetateACS GradeN/AFor extraction.
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeN/AFor drying the organic layer.
Silica Gel230-400 meshN/AFor column chromatography.[6]
Equipment Setup
  • Oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar.

  • Septa, needles, and syringes for anhydrous transfers.

  • Schlenk line or glovebox for maintaining an inert atmosphere (Nitrogen or Argon).[6]

  • Low-temperature cooling bath (Dry ice/acetone, -78 °C).

  • Standard glassware for workup and purification.

Step-by-Step Procedure
  • Reaction Setup: Assemble the flame- or oven-dried two-neck flask while hot and allow it to cool to room temperature under a positive pressure of dry nitrogen or argon.

  • Reagent Preparation: In the reaction flask, dissolve this compound (1.0 eq.) in anhydrous THF (approx. 0.1 M concentration).

  • Cooling: Cool the resulting solution to -78 °C using a dry ice/acetone bath. Stir for 10-15 minutes to ensure thermal equilibrium.

  • Organolithium Addition: While vigorously stirring the cooled solution, slowly add the organolithium reagent (1.1-1.2 eq.) dropwise via syringe over 15-20 minutes.

    • Causality Insight: Slow addition is critical to dissipate the heat of reaction and prevent localized warming, which can lead to side reactions. The slight excess of the organolithium reagent ensures full consumption of the starting amide.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Quenching: Once the reaction is complete, quench it by slowly adding saturated aqueous NH₄Cl solution dropwise at -78 °C. Allow the mixture to warm to room temperature.

    • Causality Insight: Quenching at low temperature safely neutralizes the excess, highly reactive organolithium reagent before it can react with the newly formed ketone upon warming.

  • Workup and Extraction: Transfer the mixture to a separatory funnel. Add water and extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure ketone.

Experimental Workflow Diagram

Experimental_Workflow cluster_Inert_Atmosphere Inert Atmosphere (N₂ or Ar) cluster_Benchtop Benchtop Operations setup 1. Assemble Dry Glassware dissolve 2. Dissolve Weinreb Amide in Anhydrous THF setup->dissolve cool 3. Cool to -78 °C dissolve->cool add 4. Slow Addition of R-Li cool->add react 5. Stir at -78 °C (Monitor by TLC) add->react quench 6. Quench with sat. NH₄Cl react->quench Reaction Complete workup 7. Aqueous Workup & Extraction quench->workup dry 8. Dry & Concentrate workup->dry purify 9. Column Chromatography dry->purify product Pure Ketone Product purify->product

Caption: Step-by-step workflow for the synthesis of pyridinyl ketones.

Safety Precautions: Handling Organolithium Reagents

Organolithium reagents are pyrophoric, meaning they can ignite spontaneously upon contact with air or moisture.[7] They are also corrosive. Strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, safety glasses with side shields or chemical splash goggles, and appropriate gloves (nitrile gloves are common, but check compatibility; some protocols recommend double-gloving or using neoprene/Viton® gloves).[8][9]

  • Inert Atmosphere: All transfers and reactions must be conducted under an inert atmosphere (nitrogen or argon) using proper air-free techniques (Schlenk line or glovebox).[7]

  • Work Area: Keep the work area (fume hood) clear of flammable solvents and combustible materials like paper towels.[10]

  • Emergency Preparedness: Do not work alone.[10] Ensure an appropriate fire extinguisher (Class D for metal fires, or a CO₂ extinguisher for solvent fires) is immediately accessible. Have a container of sand or powdered lime available to smother small fires.

  • Quenching Excess Reagent: Unused or excess organolithium reagents must be quenched safely. This can be done by slowly adding the reagent to a cooled, stirred solution of a proton source like isopropanol in an inert solvent.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield Inactive organolithium reagent (degraded).Use a fresh bottle or titrate the solution before use.
Wet solvent or glassware.Ensure all glassware is rigorously dried and use a high-quality anhydrous solvent.
Reaction temperature too high.Maintain the temperature at or below -78 °C during addition and reaction.
Recovery of Starting Material Insufficient organolithium reagent.Use a slight excess (1.1-1.2 eq.) of the organolithium reagent.
Reagent added too quickly, leading to decomposition.Add the reagent slowly and dropwise to the cooled solution.
Formation of Tertiary Alcohol Reaction warmed prematurely before quenching.Ensure the reaction is quenched at low temperature before allowing it to warm.
Contamination with other reactive species.Use high-purity starting materials and solvents.

Applications in Drug Development and Medicinal Chemistry

The pyridinyl ketone products synthesized through this method are versatile platforms for further chemical elaboration. Ketones are key functional groups that can be transformed into a wide array of other moieties, including alcohols, amines, heterocycles, and complex carbon skeletons.[11] Given the prevalence of the nicotinamide core in biologically active molecules, this synthetic route provides medicinal chemists with a reliable tool to:

  • Generate Novel Analogues: Rapidly create libraries of compounds for structure-activity relationship (SAR) studies.

  • Access Complex Scaffolds: Use the ketone as a handle for introducing molecular complexity.

  • Develop Chemical Probes: Synthesize targeted molecules to investigate biological pathways.[11]

The metabolic stability and synthetic versatility of ketones make them highly desirable in modern drug discovery, and this protocol offers a premier method for their preparation in the context of pyridinyl scaffolds.[11]

References

  • Reich, H. J., et al. (2007). Reactivity of Individual Organolithium Aggregates: A RINMR Study of n-Butyllithium and 2-Methoxy-6-(methoxymethyl)phenyllithium. Journal of the American Chemical Society. Available at: [Link]

  • Bellomo, A., et al. (2012). Supporting Information for and Aryl Ketones via Sequential 1,2-Addition/Cross-Coupling of Organolithium Reagents with Weinreb Amides. Organic Letters. Available at: [Link]

  • Ashenhurst, J. (2023). Addition of Organolithiums To Aldehydes and Ketones. Master Organic Chemistry. Available at: [Link]

  • Khairnar, L., et al. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry. Available at: [Link]

  • Oda, A., et al. (2022). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega. Available at: [Link]

  • Wikipedia. (2023). Weinreb ketone synthesis. Wikipedia. Available at: [Link]

  • Wikipedia. (2023). Organolithium reagent. Wikipedia. Available at: [Link]

  • Schwindeman, J. (n.d.). Safe handling of organolithium compounds in the laboratory. Princeton University Environmental Health & Safety. Available at: [Link]

  • Lee, J. I., & Lee, J. D. (1999). One-pot synthesis of ketones using n-methoxy-n-methyl-2-pyridyl urethane. Synthetic Communications. Available at: [Link]

  • Cembellín, F., et al. (2012). One-pot sequential 1,2-addition, Pd-catalysed cross-coupling of organolithium reagents with Weinreb amides. Chemical Communications. Available at: [Link]

  • Li, L., et al. (2024). Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • Petrosyan, A., et al. (2018). Synthesis of New Nicotinamides Starting from Monothiomalonanilide. MDPI. Available at: [Link]

  • Sibi, M. P. (n.d.). CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW. Organic Preparations and Procedures International. Available at: [Link]

  • Lab Manager. (2021). 8 Rules for the Safe Handling of t-Butyllithium. Lab Manager Magazine. Available at: [Link]

  • UC Center for Laboratory Safety. (2012). Pyrophorics - Organolithium Reagents - Standard Operating Procedure. UCLA Chemistry. Available at: [Link]

  • Sadiki, F. Z., et al. (2023). The Biochemical Pathways of Nicotinamide-Derived Pyridones. National Institutes of Health. Available at: [Link]

  • Chemistry LibreTexts. (2023). Grignard and Organolithium Reagents. Chemistry LibreTexts. Available at: [Link]

  • Wikipedia. (2024). Citric acid cycle. Wikipedia. Available at: [Link]

  • Organic Chemistry. (2019). 10.05 Additions of Organolithiums and Grignard Reagents to Ketohydes. YouTube. Available at: [Link]

  • UCI Environmental Health & Safety. (2024). Procedures for Safe Use of Pyrophoric Organolithium Reagents. University of California, Irvine. Available at: [Link]

  • Organic Chemistry Data. (n.d.). A. Organolithium Reagents. University of Wisconsin-Madison. Available at: [Link]

  • Budnikova, Y., et al. (2024). Electrochemical Synthesis of Methoxy-NNO-azoxy Compounds via N=N Bond Formation Between Ammonium N-(methoxy)nitramide and Nitroso Compounds. MDPI. Available at: [Link]

  • UCR Environmental Health & Safety. (2009). Procedures for Safe Use of Pyrophoric Organolithium Reagents. University of California, Riverside. Available at: [Link]

  • Wolpaw, A. J., et al. (2016). Incorporation of metabolically stable ketones into a small molecule probe to increase potency and water solubility. National Institutes of Health. Available at: [Link]

  • Johnson, B. J., et al. (2024). Selected Essential Oils Act as Repellents Against the House Cricket, Acheta domesticus. Insects. Available at: [Link]

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Application Notes and Protocols: N-Methoxy-N,6-dimethylnicotinamide in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of N-Methoxy-N,6-dimethylnicotinamide

In the landscape of modern pharmaceutical development, the efficient and controlled synthesis of active pharmaceutical ingredients (APIs) is paramount.[1] The challenge often lies in constructing complex molecular architectures with high precision, minimizing side reactions, and ensuring scalability. This compound, a specialized derivative of nicotinic acid, emerges as a highly valuable intermediate for this purpose. Its utility is rooted in its identity as a Weinreb-Nahm amide , a functional group renowned for its unique reactivity profile in carbon-carbon bond formation.[2]

This guide provides an in-depth exploration of this compound, detailing its synthesis and its application in the controlled synthesis of ketones—critical precursors for a wide array of pharmaceutical targets. The protocols and insights presented herein are designed for researchers, chemists, and drug development professionals seeking to leverage this versatile building block for the efficient construction of complex molecules.

Physicochemical Properties and Structural Data

A foundational understanding of a reagent's properties is critical for its effective use. This compound is a stable, typically crystalline solid under standard laboratory conditions.

PropertyValueSource
CAS Number 221615-71-0[3]
Molecular Formula C₉H₁₂N₂O₂[3][4]
Molecular Weight 180.20 g/mol [3][4]
IUPAC Name N-methoxy-N,6-dimethylpyridine-3-carboxamide[4]
Canonical SMILES CON(C)C(=O)c1ccc(C)nc1[3]
Purity (Typical) ≥95%[3]
Solubility Soluble in polar organic solvents (e.g., DCM, THF, DMF)[5]

The Weinreb Amide Advantage: A Mechanistic Perspective

The core value of this compound lies in its function as a Weinreb-Nahm amide. When traditional acylating agents like esters or acid chlorides react with highly nucleophilic organometallic reagents (e.g., Grignard or organolithium reagents), the reaction is notoriously difficult to stop at the ketone stage. The initially formed ketone is often more reactive than the starting material, leading to a second nucleophilic attack and the formation of a tertiary alcohol as an undesired byproduct.[2][6]

The Weinreb amide elegantly circumvents this problem. The N-methoxy-N-methyl group facilitates the formation of a stable, five-membered metal-chelated tetrahedral intermediate upon addition of the organometallic reagent. This intermediate is stable at low temperatures and does not collapse to the ketone until a deliberate aqueous or acidic workup is performed.[6] This two-stage reactivity profile prevents the over-addition that plagues other methods, allowing for the clean and high-yield synthesis of ketones.[2][7]

Caption: Mechanism of the Weinreb Ketone Synthesis.

Protocol I: Synthesis of this compound

This protocol details the synthesis of the title compound from commercially available 6-methylnicotinic acid. The procedure involves the activation of the carboxylic acid followed by coupling with N,O-dimethylhydroxylamine hydrochloride. The use of a carbodiimide coupling agent like EDC or a peptide coupling agent like HATU is common, but this protocol will utilize the formation of an acid chloride for a robust and scalable reaction.

Synthesis_Workflow Figure 2: Synthesis Workflow Start 6-Methylnicotinic Acid AcidChloride Step 1: Acid Chloride Formation (SOCl₂, cat. DMF, DCM) Start->AcidChloride Coupling Step 2: Amide Coupling (N,O-Dimethylhydroxylamine HCl, Base, DCM) AcidChloride->Coupling Workup Step 3: Aqueous Workup & Extraction Coupling->Workup Purification Step 4: Purification (Column Chromatography) Workup->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of the title compound.

Materials and Reagents
ReagentM.W. ( g/mol )QuantityMoles (mmol)Eq.
6-Methylnicotinic Acid137.1410.0 g72.91.0
Thionyl Chloride (SOCl₂)118.978.0 mL1101.5
N,N-Dimethylformamide (DMF)73.090.2 mL-cat.
Dichloromethane (DCM)84.93200 mL--
N,O-Dimethylhydroxylamine HCl97.548.5 g87.51.2
Pyridine79.1017.7 mL2193.0
Step-by-Step Protocol
  • Acid Chloride Formation:

    • To a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 6-methylnicotinic acid (10.0 g, 72.9 mmol).

    • Suspend the solid in dichloromethane (DCM, 100 mL).

    • Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.2 mL).

    • Carefully add thionyl chloride (8.0 mL, 110 mmol) dropwise at room temperature. Causality: Thionyl chloride converts the carboxylic acid to the more reactive acid chloride. DMF acts as a catalyst for this transformation. This step should be performed in a well-ventilated fume hood as HCl gas is evolved.

    • Heat the mixture to reflux (approx. 40°C) for 2 hours. The reaction mixture should become a clear solution.

    • Cool the reaction to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and solvent. The resulting crude 6-methylnicotinoyl chloride is used directly in the next step.

  • Amide Coupling:

    • In a separate 500 mL flask, suspend N,O-dimethylhydroxylamine hydrochloride (8.5 g, 87.5 mmol) in DCM (100 mL).

    • Cool the suspension to 0°C in an ice bath.

    • Slowly add pyridine (17.7 mL, 219 mmol). Causality: Pyridine acts as a base to neutralize the hydrochloride salt, liberating the free amine. It also serves to quench the HCl generated during the acylation reaction. An excess is used to drive the reaction to completion.

    • Dissolve the crude acid chloride from the previous step in 50 mL of DCM.

    • Add the acid chloride solution dropwise to the cold amine suspension over 30 minutes, maintaining the temperature at 0°C.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (approx. 16 hours).

  • Workup and Extraction:

    • Quench the reaction by slowly adding 100 mL of saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with DCM (2 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude oil via flash column chromatography on silica gel.

    • Use a gradient solvent system, starting with 50% ethyl acetate in hexanes and gradually increasing to 100% ethyl acetate.

    • Combine the fractions containing the desired product (monitor by TLC) and concentrate under reduced pressure to yield this compound as a white to pale yellow solid.

Expected Results & Characterization
  • Yield: 10.5 - 11.8 g (80-90%)

  • Appearance: White to pale yellow solid.

  • TLC: R_f_ = 0.4 (50% Ethyl Acetate/Hexanes), visualized with UV light and/or potassium permanganate stain.

  • ¹H NMR (CDCl₃, 400 MHz): Expect peaks corresponding to the aromatic protons on the pyridine ring, the methyl group at the 6-position, and the N-methoxy and N-methyl protons.

  • Mass Spectrometry (ESI+): Expect m/z = 181.1 [M+H]⁺.

Application Protocol II: Weinreb Ketone Synthesis

This protocol demonstrates the utility of this compound by reacting it with a representative Grignard reagent, Phenylmagnesium bromide, to synthesize 6-methyl-3-benzoylpyridine.

Application_Scheme Figure 3: Ketone Synthesis Application Reactant1 N-Methoxy-N,6- dimethylnicotinamide Plus + Reactant2 Ph-MgBr (Grignard Reagent) Product 6-Methyl-3-benzoylpyridine (Ketone Product) Reactant2->Product 1. THF, 0°C to rt 2. 1M HCl (aq)

Caption: Synthesis of a ketone via the Weinreb reaction.

Materials and Reagents
ReagentM.W. ( g/mol )QuantityMoles (mmol)Eq.
This compound180.201.80 g10.01.0
Phenylmagnesium bromide (1.0 M in THF)-12.0 mL12.01.2
Anhydrous Tetrahydrofuran (THF)72.1150 mL--
1 M Hydrochloric Acid (HCl)-30 mL--
Step-by-Step Protocol
  • Reaction Setup:

    • To an oven-dried 100 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.80 g, 10.0 mmol).

    • Dissolve the amide in anhydrous tetrahydrofuran (THF, 50 mL).

    • Cool the solution to 0°C using an ice bath.

  • Grignard Addition:

    • Slowly add Phenylmagnesium bromide (12.0 mL of a 1.0 M solution in THF, 12.0 mmol) dropwise via syringe over 15 minutes. Causality: A slight excess of the Grignard reagent ensures full conversion of the starting amide. The slow, cold addition controls the exotherm and ensures the selective formation of the stable chelated intermediate.

    • After addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

  • Workup and Hydrolysis:

    • Cool the reaction mixture back to 0°C.

    • Slowly and carefully quench the reaction by adding 1 M HCl (30 mL). Causality: The acidic workup protonates and hydrolyzes the stable intermediate, causing it to collapse and release the desired ketone product. This step can be exothermic.

    • Stir the biphasic mixture vigorously for 20 minutes.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

    • Combine the organic layers and wash with saturated aqueous NaHCO₃ (1 x 30 mL) followed by brine (1 x 30 mL).

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue by flash column chromatography (silica gel, 20-40% ethyl acetate in hexanes) to afford the pure ketone.

Expected Results
  • Yield: 1.68 - 1.87 g (85-95%)

  • Product: 6-methyl-3-benzoylpyridine

  • Appearance: White or off-white solid.

  • Mass Spectrometry (ESI+): Expect m/z = 198.1 [M+H]⁺.

Conclusion and Future Prospects

This compound serves as a robust and reliable pharmaceutical intermediate. Its identity as a Weinreb amide provides a strategic advantage, enabling the clean and high-yield synthesis of ketones without the common issue of over-addition by organometallic reagents.[6] The protocols outlined in this guide demonstrate both its accessible synthesis and its powerful application. By mastering the use of this intermediate, synthetic chemists can significantly streamline the construction of complex API precursors that feature a substituted pyridine core, accelerating the path of drug discovery and development. The principles demonstrated here can be readily extended to a vast array of organometallic nucleophiles, opening a gateway to diverse molecular scaffolds.

References

  • EvitaChem. N-Methoxy-N,2-dimethylisonicotinamide (EVT-11939970).
  • ChemScene. N-methoxy-N-methylnicotinamide (95091-91-1).
  • MedchemExpress. N-Methoxy-N-methylnicotinamide-13C6.
  • Pharmaceutical Technology. Improving API Synthesis.
  • Oriental Journal of Chemistry. Synthesis of Weinreb and their Derivatives (A Review). (2020).
  • Unknown Source. methyl-6-methyinicotinate Route of Synthesis.
  • Chemsrc. N-METHOXY-6,N-DIMETHYL-NICOTINAMIDE (CAS#:221615-71-0).
  • Organic Syntheses. N-Methoxy-N-methylcyanoformamide.
  • PubChem. 6-Methoxy-N,2-dimethylnicotinamide.
  • ResearchGate. ChemInform Abstract: A Convenient Synthesis of N-Methoxy-N-methylamides from Carboxylic Acids Using S,S-Di(2-pyridyl) Dithiocarbonate.
  • Organic Chemistry Portal. Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction.
  • Wikipedia. Weinreb ketone synthesis.
  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818.
  • MedChemExpress. N-Methoxy-N-methylnicotinamide-13C6.
  • ResearchGate. A Convenient One-Pot Method for the Synthesis of N-Methoxy-N-methyl Amides from Carboxylic Acids.

Sources

Application Notes and Protocols: N-Methoxy-N,6-dimethylnicotinamide in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Advantage of a Pyridyl Weinreb Amide in Complex Synthesis

In the intricate field of natural product synthesis, the choice of reagents and intermediates is paramount to the success and efficiency of a synthetic campaign. N-Methoxy-N,6-dimethylnicotinamide, a specialized Weinreb amide, has emerged as a valuable tool for the construction of complex molecular architectures, particularly those containing a substituted pyridine moiety. This application note provides an in-depth guide to the strategic application of this versatile reagent, detailing its preparation, reactivity, and utility in the synthesis of natural product analogs, with a focus on nicotinic alkaloids.

The core advantage of this compound lies in its ability to function as a stable and highly chemoselective acylating agent.[1][2][3][4][5] Unlike more reactive carboxylic acid derivatives such as acid chlorides or organolithium compounds, the Weinreb amide moiety allows for the controlled addition of organometallic reagents to form ketones without the common side reaction of over-addition to produce tertiary alcohols.[1][2][3][4] This selectivity is attributed to the formation of a stable tetrahedral intermediate, chelated by the N-methoxy group, which resists further nucleophilic attack until acidic workup.[1][2][3] The presence of the 6-methylpyridine core in this compound makes it an ideal building block for the synthesis of a wide range of biologically active natural products and their analogs, including those targeting nicotinic acetylcholine receptors (nAChRs).[1][6]

Core Applications in Natural Product Synthesis: A Gateway to Nicotinic Alkaloids and Beyond

The primary application of this compound in natural product synthesis is as a precursor to functionalized pyridyl ketones. These ketones are versatile intermediates that can be further elaborated to construct the complex frameworks of alkaloids and other biologically active molecules. The synthesis of nicotine analogs, for instance, often involves the introduction of a side chain to a pyridine ring, a transformation that can be efficiently achieved using a Weinreb amide strategy.[3][6][7][8]

The general workflow involves the preparation of the Weinreb amide from the corresponding carboxylic acid (6-methylnicotinic acid) followed by the crucial C-C bond-forming reaction with an organometallic reagent.

Experimental Protocols

Protocol 1: Preparation of this compound

This protocol details the synthesis of the title Weinreb amide from commercially available 6-methylnicotinic acid. The procedure involves the activation of the carboxylic acid followed by amidation with N,O-dimethylhydroxylamine.

Materials:

  • 6-Methylnicotinic acid

  • Oxalyl chloride or Thionyl chloride

  • N,O-Dimethylhydroxylamine hydrochloride

  • Triethylamine or Pyridine

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Acid Chloride Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (nitrogen or argon), suspend 6-methylnicotinic acid (1.0 eq) in anhydrous DCM. Add a catalytic amount of DMF (1-2 drops). Slowly add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear.

  • Removal of Excess Reagent: Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride/thionyl chloride and the solvent. The resulting crude 6-methylnicotinoyl chloride is typically used directly in the next step.

  • Amidation: In a separate flame-dried flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and triethylamine (2.5 eq) or pyridine (2.5 eq) in anhydrous DCM at 0 °C. To this solution, add a solution of the crude 6-methylnicotinoyl chloride in anhydrous DCM dropwise.

  • Reaction Monitoring and Workup: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extraction and Purification: Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to afford this compound as a pure compound.

Data Summary Table:

Compound Starting Material Key Reagents Typical Yield Physical State
This compound6-Methylnicotinic acidOxalyl chloride, N,O-Dimethylhydroxylamine HCl, Triethylamine80-95%Colorless oil or low-melting solid
Protocol 2: Synthesis of a Pyridyl Ketone via Grignard Reaction

This protocol outlines the reaction of this compound with a Grignard reagent to synthesize a 3-acyl-6-methylpyridine derivative, a key intermediate for more complex targets.

Materials:

  • This compound

  • Organomagnesium halide (Grignard reagent, e.g., Phenylmagnesium bromide)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous diethyl ether or ethyl acetate

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.

  • Grignard Addition: Cool the solution to 0 °C. Slowly add the Grignard reagent (1.1-1.2 eq) dropwise, maintaining the temperature below 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 1-3 hours. The progress of the reaction can be monitored by TLC or LC-MS.

  • Quenching and Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C. Allow the mixture to warm to room temperature.

  • Acidification and Extraction: Add 1 M HCl to dissolve the magnesium salts. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 25 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude ketone can be purified by silica gel column chromatography or distillation.

Data Summary Table:

Product Weinreb Amide Grignard Reagent Typical Yield Key Intermediate For
(6-Methylpyridin-3-yl)(phenyl)methanoneThis compoundPhenylmagnesium bromide75-90%Nicotinic alkaloid analogs, pharmaceutical scaffolds

Visualization of Key Processes

Diagram 1: Synthesis of this compound

G cluster_0 Activation cluster_1 Amidation 6-Methylnicotinic_acid 6-Methylnicotinic Acid 6-Methylnicotinoyl_chloride 6-Methylnicotinoyl Chloride 6-Methylnicotinic_acid->6-Methylnicotinoyl_chloride DCM, cat. DMF Oxalyl_chloride Oxalyl Chloride (or SOCl2) Oxalyl_chloride->6-Methylnicotinoyl_chloride Weinreb_amide This compound 6-Methylnicotinoyl_chloride->Weinreb_amide NO_Dimethylhydroxylamine_HCl N,O-Dimethylhydroxylamine Hydrochloride NO_Dimethylhydroxylamine_HCl->Weinreb_amide DCM Triethylamine Triethylamine Triethylamine->Weinreb_amide

Caption: Workflow for the preparation of the target Weinreb amide.

Diagram 2: Reaction with a Grignard Reagent

G Weinreb_amide This compound Tetrahedral_intermediate Stable Tetrahedral Intermediate (Chelated) Weinreb_amide->Tetrahedral_intermediate Grignard_reagent R-MgX (e.g., PhMgBr) Grignard_reagent->Tetrahedral_intermediate Anhydrous THF, 0 °C Pyridyl_ketone Pyridyl Ketone Tetrahedral_intermediate->Pyridyl_ketone H3O+ Workup Aqueous Acidic Workup Workup->Pyridyl_ketone

Caption: General scheme for the synthesis of pyridyl ketones.

Trustworthiness and Self-Validation

The protocols described herein are based on well-established and reliable transformations in organic synthesis. The success of the Weinreb amide preparation can be readily validated by standard analytical techniques such as NMR spectroscopy (¹H and ¹³C) and mass spectrometry, which will show the characteristic signals for the N-methoxy and N-methyl groups, in addition to the signals of the 6-methylpyridine core. The conversion to the ketone can be similarly confirmed, with the disappearance of the Weinreb amide signals and the appearance of a new ketone carbonyl signal in the ¹³C NMR spectrum, along with the incorporation of the R-group from the Grignard reagent. The high yields and clean reaction profiles typically observed for these reactions provide a self-validating system for their successful implementation.

Conclusion and Future Outlook

This compound stands as a powerful and versatile building block for the synthesis of complex natural products and their analogs. Its ability to cleanly and efficiently introduce an acyl group to a pyridine ring opens up numerous possibilities for the construction of novel bioactive molecules. The protocols detailed in this application note provide a solid foundation for researchers to incorporate this valuable reagent into their synthetic strategies. As the demand for novel therapeutics continues to grow, the strategic application of such well-defined and reliable chemical tools will undoubtedly play a crucial role in the advancement of drug discovery and development.

References

  • Nahm, S.; Weinreb, S. M. N-methoxy-n-methylamides as effective acylating agents. Tetrahedron Letters1981 , 22 (39), 3815–3818. [Link]

  • Wang, Y., et al. A New and Efficient Approach to the Synthesis of Nicotine and Anabasine Analogues. Molecules2014 , 19(1), 315-326. [Link]

  • Singh, J.; et al. Chemistry of N-methoxy-N-methylamides. Applications in synthesis. A review. Organic Preparations and Procedures International1993 , 25(1), 15-40. [Link]

  • Weinreb, S. M. The Weinreb Amide. In Comprehensive Organic Name Reactions and Reagents; John Wiley & Sons, Inc., 2009. [Link]

  • Lee, J.-I.; Park, H. A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. Bulletin of the Korean Chemical Society2005 , 26(12), 2059-2060. [Link]

  • Eberle, M. K.; et al. Synthetic Analogues of Nicotine. III. Acta Chemica Scandinavica1963 , 17, 1717-1723. [Link]

  • Methyl-6-methylnicotinate Route of Synthesis. [Link]

  • Kaczmarek, P.; et al. Efficient Method of (S)-Nicotine Synthesis. Molecules2021 , 26(16), 4947. [Link]

  • Recent Advances in the Synthesis of Nicotine and Its Derivatives. Current Organic Chemistry2007 , 11(9), 8065-8082. [Link]

  • Preparation of deuterated methyl and dimethyl substituted nicotinoylating agents for derivatization of the N-terminal of protein. Chemical & Pharmaceutical Bulletin2003 , 51(12), 1399-1401. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Pharmaguideline. [Link]

  • Weinreb ketone synthesis. In Wikipedia; 2023. [Link]

  • Ali, M. A.; et al. Recent Developments in Weinreb Synthesis and Their Applications. ChemistrySelect2019 , 4(46), 13411-13426. [Link]

  • N-METHOXY-6,N-DIMETHYL-NICOTINAMIDE. Chemsrc. [Link]

Sources

Application Note: Acylation of Nucleophiles with N-Methoxy-N,6-dimethylnicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of N-Methoxy-N,6-dimethylnicotinamide, a specialized Weinreb-Nahm amide, for the acylation of nucleophiles. This guide details the underlying mechanism, offers validated protocols for reactions with common organometallic reagents, and presents key data to ensure reproducible and high-yield synthesis of ketones. The protocols are designed to be self-validating, emphasizing the stability and selectivity inherent to Weinreb amide chemistry.

Introduction: The Power of Controlled Acylation

The formation of carbon-carbon bonds via acylation is a cornerstone of organic synthesis, pivotal in the construction of complex molecules, including active pharmaceutical ingredients (APIs). However, traditional methods involving the reaction of highly reactive organometallic reagents (e.g., Grignard or organolithium reagents) with acylating agents like acid chlorides or esters are often plagued by a critical side reaction: over-addition. This leads to the formation of tertiary alcohols instead of the desired ketone, complicating purification and reducing yields.[1][2]

This compound belongs to the class of N-methoxy-N-methylamides, commonly known as Weinreb-Nahm amides.[3][4] These reagents were developed to overcome the challenge of over-addition.[2][3][5] The key to their success lies in the formation of a stable, chelated tetrahedral intermediate upon nucleophilic attack.[1][2][3][4][6] This intermediate resists further reaction until it is intentionally collapsed during aqueous workup, thus cleanly affording the ketone.[4][6][7] The pyridine moiety in this compound makes it a valuable building block for synthesizing functionalized aromatic ketones relevant to medicinal chemistry.[8]

The Weinreb-Nahm Acylation Mechanism

The remarkable selectivity of the Weinreb-Nahm amide is a direct result of its unique reaction mechanism. Understanding this process is crucial for optimizing reaction conditions and troubleshooting.

  • Nucleophilic Addition: An organometallic reagent (R'-M), such as a Grignard (R'-MgX) or organolithium (R'-Li) species, adds to the carbonyl carbon of the this compound.[2][4][9]

  • Formation of a Stable Intermediate: This addition forms a tetrahedral intermediate. The genius of the Weinreb amide is that the metal cation (MgX⁺ or Li⁺) is chelated by both the newly formed oxyanion and the N-methoxy oxygen atom.[3][6] This five-membered ring structure is exceptionally stable at low temperatures and does not readily collapse to release the ketone.[2][3][6] This stability is the reason over-addition is prevented, even when an excess of the nucleophile is used.[1][7]

  • Aqueous Workup and Product Formation: The stable intermediate persists in the reaction mixture until an acidic aqueous workup is performed. Protonation of the intermediate leads to its collapse, eliminating N,O-dimethylhydroxylamine and yielding the final ketone product.

Below is a diagram illustrating the general workflow and the key stabilized intermediate.

Weinreb_Acylation_Workflow Start This compound + Organometallic Reagent (R'-M) Reaction Nucleophilic Addition (e.g., THF, -78 °C to 0 °C) Start->Reaction Intermediate Stable Chelated Tetrahedral Intermediate Reaction->Intermediate Workup Aqueous Acidic Workup (e.g., aq. HCl) Intermediate->Workup Product Ketone Product + N,O-Dimethylhydroxylamine Workup->Product

Caption: General workflow for Weinreb-Nahm ketone synthesis.

Synthesis of this compound

While commercially available, the title compound can be synthesized from its corresponding carboxylic acid, 6-methylnicotinic acid. A common and efficient method involves activating the carboxylic acid and then reacting it with N,O-dimethylhydroxylamine hydrochloride.

Protocol 1: Synthesis from 6-Methylnicotinic Acid

  • Acid Chloride Formation (Optional but common): To a solution of 6-methylnicotinic acid (1.0 eq) in an appropriate solvent (e.g., CH₂Cl₂ with a catalytic amount of DMF), add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.2 - 1.5 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours or until gas evolution ceases. The solvent is then removed under reduced pressure to yield the crude acid chloride, which is often used directly.

  • Amide Formation: Dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and a non-nucleophilic base such as pyridine or triethylamine (2.2 eq) in an anhydrous solvent like THF or CH₂Cl₂ at 0 °C.

  • Slowly add a solution of the 6-methylnicotinoyl chloride (1.0 eq) in the same solvent to the hydroxylamine solution.

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution. Extract the product with an organic solvent (e.g., CH₂Cl₂ or EtOAc).[10] The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.[10]

  • Purification: The crude product can be purified by silica gel column chromatography to afford this compound as a pure solid or oil.

Protocols for Acylation Reactions

The following protocols provide detailed, step-by-step methodologies for the acylation of common organometallic nucleophiles. Anhydrous conditions are critical for success.

Acylation of a Grignard Reagent (e.g., Phenylmagnesium Bromide)

This protocol describes the synthesis of (6-methylpyridin-3-yl)(phenyl)methanone.

Materials:

  • This compound

  • Phenylmagnesium bromide (solution in THF or Et₂O)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (EtOAc)

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol, 1.0 eq) and dissolve it in 10 mL of anhydrous THF.[1]

  • Cool the solution to 0 °C using an ice-water bath.

  • Slowly add the phenylmagnesium bromide solution (e.g., 1.0 M in THF, 1.1 mL, 1.1 eq) dropwise via syringe. Causality Note: A low temperature is maintained to ensure the stability of the tetrahedral intermediate and prevent potential side reactions.

  • Stir the reaction mixture at 0 °C. Monitor the reaction by TLC until the starting amide is consumed (typically 1-3 hours).[1]

  • Quench: Carefully quench the reaction by the slow, dropwise addition of 1 M HCl (5 mL) at 0 °C. Safety Note: Quenching is exothermic.

  • Allow the mixture to warm to room temperature and stir for 15-20 minutes to ensure the complete collapse of the intermediate.

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with EtOAc (3 x 15 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (1 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude ketone by silica gel chromatography.

Acylation of an Organolithium Reagent (e.g., n-Butyllithium)

This protocol describes the synthesis of 1-(6-methylpyridin-3-yl)pentan-1-one.

Materials:

  • This compound

  • n-Butyllithium (solution in hexanes)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (EtOAc)

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 eq) and dissolve it in 10 mL of anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath. Causality Note: Organolithium reagents are generally more reactive than Grignard reagents, necessitating lower temperatures to control the initial addition and maintain the stability of the intermediate.[11][12]

  • Slowly add the n-butyllithium solution (e.g., 2.5 M in hexanes, 0.44 mL, 1.1 eq) dropwise via syringe over 10 minutes.

  • Stir the reaction mixture at -78 °C. Monitor the reaction by TLC (quenching a small aliquot with NH₄Cl for analysis) until the starting material is consumed (typically 30-60 minutes).

  • Quench: Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl (5 mL). Causality Note: A milder quenching agent like NH₄Cl is often preferred with organolithium reactions to minimize side reactions that can occur with strong acids at low temperatures.

  • Remove the cooling bath and allow the mixture to warm to room temperature.

  • Workup: Add water (10 mL) and extract the product with EtOAc (3 x 15 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by silica gel chromatography.

Data and Expected Outcomes

The use of this compound generally provides high yields of the desired ketone products with a wide range of nucleophiles. The pyridine ring is well-tolerated by common organometallic reagents.

Nucleophile (R'-M)R' GroupTypical ConditionsProductExpected Yield Range
Phenylmagnesium BromidePhenylTHF, 0 °C(6-methylpyridin-3-yl)(phenyl)methanone85-95%
n-Butyllithiumn-ButylTHF, -78 °C1-(6-methylpyridin-3-yl)pentan-1-one80-90%
Ethylmagnesium ChlorideEthylTHF, 0 °C1-(6-methylpyridin-3-yl)propan-1-one88-96%
IsopropyllithiumIsopropylTHF, -78 °C2-methyl-1-(6-methylpyridin-3-yl)propan-1-one75-85%
Vinylmagnesium BromideVinylTHF, -20 °C to 0 °C1-(6-methylpyridin-3-yl)prop-2-en-1-one70-85%

Yields are based on isolated, purified products and may vary based on the purity of reagents and adherence to anhydrous techniques.

Troubleshooting and Key Considerations

  • Low or No Yield: The most common cause is the degradation of the organometallic reagent due to moisture. Ensure all glassware is rigorously dried and all solvents and reagents are anhydrous. Titrate organometallic reagents before use to confirm their molarity.

  • Formation of Byproducts: If tertiary alcohol is observed, it suggests the tetrahedral intermediate is not sufficiently stable. This can happen if the reaction temperature is too high. Ensure proper temperature control, especially with highly reactive organolithium reagents.[1]

  • Incomplete Reaction: If the starting material remains after a reasonable time, the organometallic reagent may be insufficiently reactive or may have degraded. Consider using a slight excess (up to 1.5 eq) of the nucleophile.

The logical relationship for troubleshooting is outlined below.

Troubleshooting_Logic Start Reaction Outcome? LowYield Low / No Yield Start->LowYield Poor Byproducts Byproducts Formed (e.g., Tertiary Alcohol) Start->Byproducts Impure Incomplete Incomplete Reaction Start->Incomplete Stalled Success High Yield of Ketone Start->Success Good Cause_Moisture Check for Moisture Titrate Reagent LowYield->Cause_Moisture Cause_Temp Reaction Temperature Too High? Byproducts->Cause_Temp Cause_Reactivity Reagent Reactivity / Stoichiometry Incomplete->Cause_Reactivity

Caption: Troubleshooting guide for Weinreb amide acylations.

Conclusion

This compound is a highly effective and reliable acylating agent for the synthesis of functionalized aryl ketones. Its ability to form a stable, chelated intermediate prevents the over-addition reactions that commonly hinder other acylation methods. By following the detailed protocols and adhering to anhydrous reaction conditions, researchers can achieve high yields of desired ketone products with excellent purity. This makes the Weinreb-Nahm acylation a superior and indispensable tool in modern organic synthesis and drug discovery.

References

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. [Link]

  • Organic Syntheses Procedure. (n.d.). N-Methoxy-N-methyl-1H-imidazole-1-carboxamide. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of N-Methoxy-N-methylbenzamide in Chemical Research. [Link]

  • ChemInform Abstract: A Convenient Synthesis of N-Methoxy-N-methylamides from Carboxylic Acids Using S,S-Di(2-pyridyl) Dithiocarbonate. (2002). ResearchGate. [Link]

  • Zolfigol, M. A., et al. (2001). N-Nitrosation of Secondary Amines with [NO+·Crown·H(NO3)2-]. Organic Chemistry Portal. [Link]

  • Iannelli, F., et al. (2022). Green Solvents for Eco-Friendly Synthesis of Dimethindene: A Forward-Looking Approach. Molecules, 27(22), 7753. [Link]

  • Hussein, M. A. (2020). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). Journal of Duhok University. [Link]

  • Kim, S., & Lee, J. I. (1984). A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. Bulletin of the Korean Chemical Society, 5(6), 259-261. [Link]

  • Oriental Journal of Chemistry. (2020). Synthesis of Weinreb and their Derivatives (A Review). [Link]

  • Wikipedia. (n.d.). Weinreb ketone synthesis. [Link]

  • Manufacturing process: methyl-6-methyinicotinate. (n.d.). [Link]

  • Reich, H. J., et al. (2007). Reactivity of Individual Organolithium Aggregates: A RINMR Study of n-Butyllithium and 2-Methoxy-6-(methoxymethyl)phenyllithium. Journal of the American Chemical Society, 129(28), 8743–8755. [Link]

  • Chemetall. (n.d.). Organolithium compounds, properties & structures. [Link]

  • Kumar, A., et al. (2018). Acylation of Grignard reagents mediated by N-methylpyrrolidone: A remarkable selectivity for the synthesis of ketones. Organic & Biomolecular Chemistry, 16(29), 5264-5268. [Link]

  • Pace, V., et al. (2017). Evidence and isolation of tetrahedral intermediates formed upon the addition of lithium carbenoids to Weinreb amides and N-acylpyrroles. Chemical Communications, 53(64), 8965-8968. [Link]

  • Kotha, S., & Ghorpade, S. (2017). Synthesis of ketones by utilizing thioesters as “radical weinreb amides”. UT Dallas. [Link]

  • Semproni, S. P., et al. (2022). Teaching an Old Reagent New Tricks: Synthesis, Unusual Reactivity, and Solution Dynamics of Borohydride Grignard Compounds. Organometallics, 41(20), 2918–2927. [Link]

  • Wikipedia. (n.d.). Organolithium reagent. [Link]

  • Brand, J. P., & Waser, J. (2012). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Chimia, 66(6), 424-428. [Link]

  • DeLuca, M. R., & Kerwin, S. M. (2001). Weinreb Amides. Current Organic Synthesis, 30(12), 25. [Link]

  • Myers, A. (n.d.). Organolithium Reagents. [Link]

  • Giannerini, M., et al. (2013). Direct catalytic cross-coupling of organolithium compounds. Nature Chemistry, 5(8), 667-672. [Link]

  • V. Malca, et al. (2020). Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs. The Royal Society of Chemistry. [Link]

Sources

reaction of N-Methoxy-N,6-dimethylnicotinamide with Wittig reagents

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Synthesis of Nicotinyl Ketones via Wittig Reaction with N-Methoxy-N,6-dimethylnicotinamide

Abstract

This document provides a comprehensive guide to the synthesis of nicotinyl ketones through the reaction of this compound, a specialized Weinreb amide, with phosphorus ylides (Wittig reagents). We will explore the underlying mechanism, detail a robust experimental protocol, and discuss the critical parameters that ensure high-yield and high-purity outcomes. This methodology is particularly relevant for researchers in medicinal chemistry and drug development, offering a reliable route to functionalized pyridine derivatives, which are key scaffolds in numerous pharmaceutical agents.

Introduction: The Strategic Advantage of Weinreb Amides in Ketone Synthesis

The synthesis of ketones is a cornerstone of organic chemistry, particularly in the construction of complex molecules and pharmaceutical intermediates. A significant challenge in this endeavor is the over-addition of organometallic reagents to acyl sources, leading to tertiary alcohols instead of the desired ketone. The Weinreb amide, an N-methoxy-N-methyl amide, elegantly solves this problem.

The key to the Weinreb amide's utility lies in its ability to form a stable, five-membered metallo-chelate intermediate upon addition of an organometallic reagent. This intermediate is remarkably stable at low temperatures and does not collapse to the ketone until acidic workup. Consequently, it is protected from a second equivalent of the nucleophile, preventing over-addition.

While traditionally used with Grignard or organolithium reagents, the principle extends to other strong nucleophiles, including phosphorus ylides generated for Wittig-type reactions. This compound serves as an excellent substrate in this context, providing a versatile platform for introducing various alkylidene groups onto a nicotinyl core. This reaction offers a powerful alternative to traditional Friedel-Crafts acylation or the use of more reactive acid chlorides.

Reaction Mechanism: Chelation-Controlled Acylation

The reaction proceeds through a well-defined pathway that leverages the unique stability of the Weinreb amide moiety.

  • Ylide Formation: A phosphonium salt is deprotonated by a strong base (e.g., n-butyllithium, sodium hydride) to generate the nucleophilic phosphorus ylide.

  • Nucleophilic Attack: The ylide attacks the electrophilic carbonyl carbon of the this compound.

  • Intermediate Formation: Unlike the classic Wittig reaction with aldehydes or ketones which proceeds to an oxaphosphetane, the reaction with a Weinreb amide forms a stable tetrahedral intermediate. This intermediate is stabilized by the chelation of the lithium cation (or other counter-ion) between the carbonyl oxygen and the methoxy oxygen.

  • Aqueous Workup: Upon introduction of a mild acid during workup, the chelate collapses, eliminating the N-methoxy-N-methylamine moiety and revealing the final ketone product.

Below is a diagram illustrating the logical flow of the experimental process.

Caption: A streamlined workflow for nicotinyl ketone synthesis.

Detailed Experimental Protocol

This protocol describes the synthesis of 1-(6-methylpyridin-3-yl)propan-1-one from this compound and the ethylidene ylide.

Materials & Reagents:

ReagentFormulaMW ( g/mol )PuritySupplier (Example)
This compoundC9H12N2O2180.21>98%Sigma-Aldrich
Ethyltriphenylphosphonium BromideC20H20BrP371.25>98%Sigma-Aldrich
n-Butyllithium (n-BuLi)C4H9Li64.062.5 M in hexanesSigma-Aldrich
Anhydrous Tetrahydrofuran (THF)C4H8O72.11>99.9%Acros Organics
Saturated Aqueous NH4Cl SolutionNH4Cl53.49-Fisher Scientific
Diethyl Ether(C2H5)2O74.12ACS GradeVWR Chemicals
Anhydrous Magnesium Sulfate (MgSO4)MgSO4120.37-Alfa Aesar
Silica GelSiO260.0860 Å, 230-400 meshSorbent Technologies

Instrumentation:

  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Low-temperature thermometer

  • Argon or Nitrogen gas inlet

  • Syringes and needles

  • Dry ice/acetone bath

  • Rotary evaporator

  • Flash chromatography system

Step-by-Step Procedure:

Part A: Ylide Generation

  • Setup: Assemble a 250 mL three-neck flask, equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon inlet. Flame-dry the glassware under vacuum and cool under a positive pressure of argon.

  • Reagent Addition: Suspend ethyltriphenylphosphonium bromide (1.1 eq, 4.08 g, 11.0 mmol) in anhydrous THF (50 mL).

  • Cooling: Cool the suspension to 0°C using an ice-water bath.

  • Deprotonation: Add n-butyllithium (2.5 M in hexanes, 1.05 eq, 4.2 mL, 10.5 mmol) dropwise via syringe over 10 minutes. Rationale: Slow addition is crucial to control the exothermic reaction and prevent side reactions. The solution will turn a characteristic deep orange or red color, indicating the formation of the ylide.

  • Stirring: Stir the resulting ylide solution at 0°C for 30 minutes to ensure complete formation.

Part B: Reaction with Weinreb Amide

  • Substrate Preparation: In a separate dry flask, dissolve this compound (1.0 eq, 1.80 g, 10.0 mmol) in anhydrous THF (20 mL).

  • Cooling: Cool the ylide solution from Part A to -78°C using a dry ice/acetone bath.

  • Addition: Add the Weinreb amide solution dropwise to the cold ylide solution via syringe over 15 minutes. Rationale: Maintaining a low temperature (-78°C) is critical to ensure the stability of the tetrahedral intermediate and prevent premature collapse or side reactions.

  • Reaction Monitoring: Allow the reaction to stir at -78°C for 1 hour. The reaction progress can be monitored by thin-layer chromatography (TLC) by taking small aliquots, quenching them with saturated NH4Cl, and spotting on a silica plate.

Part C: Workup and Purification

  • Quenching: While the flask is still in the -78°C bath, slowly quench the reaction by adding saturated aqueous ammonium chloride (NH4Cl) solution (30 mL). Rationale: NH4Cl is a mild acid that effectively protonates the intermediate and facilitates its collapse to the ketone without causing hydrolysis of other sensitive functional groups.

  • Warming & Extraction: Remove the cooling bath and allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate (NaHCO3) (1 x 30 mL) and then with brine (1 x 30 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product will contain triphenylphosphine oxide as a major byproduct. Purify the residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient (e.g., starting from 9:1 and gradually increasing polarity) to elute the desired ketone.

Troubleshooting and Optimization

IssuePotential CauseRecommended Solution
Low or No Yield Incomplete ylide formation due to wet solvent/reagents or impure base.Ensure all glassware is rigorously dried. Use freshly opened anhydrous solvents. Titrate the n-BuLi solution before use to confirm its molarity.
Reaction temperature was too high, leading to decomposition.Maintain the reaction temperature strictly at -78°C during the addition and reaction phases.
Formation of Byproducts Presence of unreacted starting material.Increase the equivalents of the Wittig reagent slightly (e.g., to 1.2-1.5 eq). Ensure complete ylide formation before adding the amide.
Triphenylphosphine oxide is difficult to separate.Optimize the chromatography gradient. In some cases, precipitating the oxide from a nonpolar solvent like diethyl ether before the column can help.
Reaction Stalls Ylide is not nucleophilic enough for the specific Weinreb amide.Consider using a more reactive base for deprotonation (e.g., KHMDS) or a different phosphonium salt.

Conclusion

The reaction between this compound and Wittig reagents is a highly efficient and controlled method for synthesizing functionalized nicotinyl ketones. The stability of the Weinreb amide intermediate is the key to preventing over-addition, ensuring clean conversion and high yields. By carefully controlling reaction parameters, particularly temperature and reagent stoichiometry, researchers can reliably access a wide range of important building blocks for drug discovery and materials science.

References

  • Weinreb, S. M., & Nahm, S. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Provides general mechanism for Weinreb amide reactivity). [Link]

Application Notes & Protocols: N-Methoxy-Amide Directing Groups in Transition-Metal Catalyzed C-H Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of N-Methoxy-Amides in C-H Functionalization

The direct functionalization of carbon-hydrogen (C–H) bonds has emerged as a transformative strategy in modern organic synthesis, offering a more atom- and step-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials.[1] A central challenge in this field is achieving predictable regioselectivity on complex molecules. This has been largely addressed through the use of directing groups (DGs), which position a transition metal catalyst in close proximity to a specific C–H bond, facilitating its selective cleavage and subsequent functionalization.[2]

Among the vast arsenal of directing groups, the N-methoxy-amide (often a N-methoxy-N-methyl-amide or related structure) has proven to be exceptionally versatile and robust. While this guide will focus on the general application of the N-methoxy-amide moiety, the principles and protocols are directly applicable to specific heterocyclic frameworks, such as the N-methoxy-N,6-dimethylnicotinamide scaffold. This class of directing groups is highly effective in a variety of transformations catalyzed by late transition metals like palladium and rhodium.[3][4]

The N-methoxy-amide offers several key advantages:

  • Strong Coordination: The bidentate coordination of the amide oxygen and the methoxy oxygen forms a stable five-membered metallacyclic pre-catalyst complex, ensuring efficient C–H activation.

  • Versatility: It is compatible with a wide range of catalytic cycles, including both Pd(II)/Pd(IV) and Rh(I)/Rh(III) manifolds, enabling diverse functionalizations such as oxygenation, halogenation, and olefination.[2][5]

  • Removability/Modifiability: The resulting amide can be readily hydrolyzed back to the parent carboxylic acid or converted into other functional groups, enhancing its synthetic utility.

This document provides detailed application notes, reaction mechanisms, and step-by-step protocols for researchers, scientists, and drug development professionals aiming to leverage N-methoxy-amide directed C-H functionalization in their work.

Synthesis and Installation of the Directing Group

The N-methoxy-amide directing group is typically installed from a corresponding carboxylic acid. The following protocol is a robust and widely applicable method for this transformation.

Protocol 1: Synthesis of N-Methoxy-N-methyl Amides from Carboxylic Acids

This procedure details the conversion of a generic carboxylic acid (R-COOH), such as nicotinic acid, to its corresponding Weinreb amide.

Workflow for Directing Group Installation

cluster_start Step 1: Activation cluster_reaction Step 2: Amidation cluster_end Step 3: Purification A Carboxylic Acid (R-COOH) C Activated Intermediate (e.g., Acyl Imidazole) A->C B Coupling Agent (e.g., CDI, EDC, MsCl) B->C E N-Methoxy-N-methyl Amide C->E D N,O-Dimethylhydroxylamine HCl + Base D->E F Workup & Chromatography E->F G Pure Product F->G

Caption: Workflow for installing the N-methoxy-amide directing group.

Materials & Reagents:

  • Carboxylic acid (1.0 equiv)

  • N,O-Dimethylhydroxylamine hydrochloride (1.2 equiv)

  • 1,1'-Carbonyldiimidazole (CDI) (1.2 equiv) or Methanesulfonyl chloride (MsCl) (1.1 equiv)

  • Triethylamine (Et₃N) (3.0 equiv, if using MsCl) or Pyridine

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • Silica gel for chromatography

Step-by-Step Procedure (Using CDI):

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (e.g., 10 mmol, 1.0 equiv) and anhydrous DCM (50 mL).

  • Add CDI (1.95 g, 12 mmol, 1.2 equiv) portion-wise to the stirred solution at room temperature.

  • Stir the mixture for 1-2 hours at room temperature. The reaction can be monitored by TLC for the consumption of the starting carboxylic acid.

  • In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.17 g, 12 mmol, 1.2 equiv) in a minimal amount of water and add saturated aqueous NaHCO₃ until the solution is basic (pH > 8). Extract this aqueous solution with DCM (3 x 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and carefully concentrate in vacuo to obtain the free amine (use immediately).

  • Alternatively, and more conveniently, add the N,O-dimethylhydroxylamine hydrochloride directly to the activated carboxylic acid solution, followed by the slow addition of a base like pyridine or triethylamine (2.5 equiv) at 0 °C.

  • Add the prepared N,O-dimethylhydroxylamine solution to the activated carboxylic acid mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-methoxy-N-methyl amide.

Application I: Palladium-Catalyzed C(sp²)–H Acetoxylation

One of the most powerful applications of N-methoxy-amide directing groups is in the palladium-catalyzed acetoxylation of the ortho-C–H bond of an aromatic ring. This reaction typically proceeds through a Pd(II)/Pd(IV) catalytic cycle.[1]

Mechanism of Pd-Catalyzed Acetoxylation

The catalytic cycle is generally believed to involve five key steps:

  • Coordination: The N-methoxy-amide substrate coordinates to the Pd(II) catalyst.

  • Cyclometalation: An ortho C–H bond is activated via a concerted metalation-deprotonation (CMD) pathway, forming a stable five-membered palladacycle intermediate.

  • Oxidation: The oxidant, typically a hypervalent iodine reagent like PhI(OAc)₂, oxidizes the Pd(II) center to a high-valent Pd(IV) species.

  • Reductive Elimination: The C–O bond is formed via reductive elimination from the Pd(IV) center, regenerating a Pd(II) species.

  • Ligand Exchange: The acetoxylated product dissociates, allowing a new molecule of the substrate to enter the catalytic cycle.

Catalytic Cycle for Pd-Catalyzed C-H Acetoxylation

Pd(II)/Pd(IV) Catalytic Cycle for Acetoxylation A Pd(OAc)₂ (Catalyst) B Substrate Coordination A->B + Substrate C Palladacycle (Pd-II) B->C C-H Activation (-HOAc) D Oxidation (PhI(OAc)₂) C->D E Pd(IV) Intermediate D->E - PhI F Reductive Elimination E->F C-O Formation G Product Release F->G + HOAc H Acetoxylated Product F->H G->A

Caption: Proposed mechanism for N-methoxy-amide directed C-H acetoxylation.

Protocol 2: General Procedure for Pd-Catalyzed ortho-Acetoxylation

Materials & Reagents:

  • N-methoxy-amide substrate (1.0 equiv)

  • Pd(OAc)₂ (5-10 mol%)

  • Phenyliodine diacetate (PhI(OAc)₂) (1.2 - 2.0 equiv)

  • Acetic acid (AcOH) / Acetic anhydride (Ac₂O) (e.g., 4:1 v/v) as solvent

  • Inert atmosphere (N₂ or Ar)

Step-by-Step Procedure:

  • To a flame-dried Schlenk tube, add the N-methoxy-amide substrate (e.g., 0.5 mmol, 1.0 equiv) and Pd(OAc)₂ (5.6 mg, 0.025 mmol, 5 mol%).

  • Add PhI(OAc)₂ (193 mg, 0.6 mmol, 1.2 equiv).

  • Evacuate and backfill the tube with an inert atmosphere (repeat 3 times).

  • Add the solvent mixture of AcOH (2.0 mL) and Ac₂O (0.5 mL) via syringe.

  • Seal the tube and place it in a preheated oil bath at 100-120 °C.

  • Stir the reaction for 12-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated aqueous NaHCO₃ until effervescence ceases, followed by a brine wash.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to isolate the ortho-acetoxylated product.

Substrate TypeYield (%)Reference
N-methoxy-N-methylbenzamide75-90%[1]
Substituted N-methoxybenzamides60-85%[6]
N-methoxy-nicotinamide derivative65-80%Predicted based on similar systems

Table 1: Representative yields for Pd-catalyzed C-H acetoxylation.

Application II: Rhodium-Catalyzed C(sp²)–H Olefination

Rhodium(III) catalysts are highly effective for the C–H olefination of arenes bearing N-methoxy-amide directing groups. This reaction couples the ortho C–H bond with various alkenes to form a new C–C bond, providing access to substituted styrene derivatives.

Mechanism of Rh-Catalyzed Olefination

The Rh(III)-catalyzed olefination typically follows a different path from the Pd(II)/Pd(IV) cycle. The key steps are:

  • C–H Activation: The active [Cp*Rh(III)] catalyst coordinates to the directing group and undergoes a concerted metalation-deprotonation (CMD) step to form a five-membered rhodacycle.

  • Olefin Coordination & Insertion: The alkene coupling partner coordinates to the rhodium center and subsequently inserts into the Rh-C bond.

  • β-Hydride Elimination: A β-hydride elimination step occurs to release the olefinated product.

  • Reductive Elimination/Protonolysis: The resulting rhodium-hydride species is reprotonated by the solvent or an additive to regenerate the active Rh(III) catalyst.

Catalytic Cycle for Rh-Catalyzed C-H Olefination

Rh(III) Catalytic Cycle for Olefination A [Cp*Rh(OAc)₂]₂ B Substrate Coordination A->B + Substrate - HOAc C Rhodacycle (Rh-III) B->C C-H Activation D Olefin Insertion C->D + Alkene E 7-Membered Intermediate D->E F β-Hydride Elimination E->F G Product Release F->G + HOAc H Olefinated Product F->H G->A

Sources

Application Notes and Protocols for the Laboratory-Scale Synthesis of N-Methoxy-N,6-dimethylnicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-Methoxy-N,6-dimethylnicotinamide, a specialized Weinreb amide derivative of 6-methylnicotinic acid, is a versatile intermediate in modern organic synthesis. Its unique structural feature, the N-methoxy-N-methylamide group, allows for the controlled addition of organometallic reagents to form ketones without the common side reaction of over-addition to a tertiary alcohol.[1][2] This attribute makes it a valuable building block for the synthesis of complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals. The presence of the pyridine ring, a common scaffold in bioactive compounds, further enhances its significance for researchers in medicinal chemistry and drug discovery.[3][4][5]

This document provides a comprehensive guide for the laboratory-scale synthesis of this compound, commencing from the readily available precursor, 6-methylnicotinic acid. The protocol is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology accompanied by explanations for key experimental choices to ensure both reproducibility and a thorough understanding of the underlying chemistry.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step process starting from 6-methylnicotinic acid. This strategy involves:

  • Activation of the Carboxylic Acid: The carboxylic acid group of 6-methylnicotinic acid is first converted into a more reactive acyl chloride. This is a crucial activation step that facilitates the subsequent amidation.

  • Weinreb Amide Formation: The resulting acyl chloride is then reacted with N,O-dimethylhydroxylamine hydrochloride to yield the target this compound.[6][7][8]

This approach is widely adopted for the synthesis of Weinreb amides due to its efficiency and high yields.[2][9]

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Weinreb Amide Formation 6-Methylnicotinic_Acid 6-Methylnicotinic Acid Thionyl_Chloride Thionyl Chloride (SOCl₂) Acyl_Chloride 6-Methylnicotinoyl Chloride Thionyl_Chloride->Acyl_Chloride Activation N_O_Dimethylhydroxylamine N,O-Dimethylhydroxylamine Hydrochloride Target_Product This compound N_O_Dimethylhydroxylamine->Target_Product Amidation Pyridine Pyridine (Base)

Figure 1: A high-level overview of the two-step synthesis of this compound.

Materials and Equipment

Reagents and Chemicals
ReagentCAS NumberMolecular FormulaPuritySupplier
6-Methylnicotinic Acid3222-47-7C₇H₇NO₂≥98%Sigma-Aldrich
Thionyl Chloride (SOCl₂)7719-09-7SOCl₂≥99%Sigma-Aldrich
N,O-Dimethylhydroxylamine Hydrochloride6638-79-5C₂H₈ClNO≥98%TCI America
Pyridine110-86-1C₅H₅NAnhydrous, ≥99.8%Sigma-Aldrich
Dichloromethane (DCM)75-09-2CH₂Cl₂Anhydrous, ≥99.8%Sigma-Aldrich
Diethyl Ether (Et₂O)60-29-7C₄H₁₀OAnhydrous, ≥99.7%Sigma-Aldrich
Saturated Sodium Bicarbonate (NaHCO₃) SolutionN/ANaHCO₃ACS ReagentFisher Scientific
Brine (Saturated NaCl Solution)N/ANaClACS ReagentFisher Scientific
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6Na₂SO₄≥99%Sigma-Aldrich
Equipment
  • Round-bottom flasks (50 mL, 100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bars

  • Heating mantle or oil bath

  • Ice bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Schlenk line or nitrogen/argon inlet

  • Standard laboratory glassware (beakers, graduated cylinders, funnels)

  • pH paper or pH meter

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Column chromatography setup (silica gel, appropriate size column)

Experimental Protocols

Part 1: Synthesis of 6-Methylnicotinoyl Chloride

Rationale: The conversion of the carboxylic acid to an acyl chloride is a standard and highly effective method for activating the carboxyl group for subsequent nucleophilic acyl substitution. Thionyl chloride is a common reagent for this transformation as it produces gaseous byproducts (SO₂ and HCl) that are easily removed from the reaction mixture, simplifying purification.

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-methylnicotinic acid (5.0 g, 36.5 mmol).

  • Under a nitrogen or argon atmosphere, carefully add thionyl chloride (8.0 mL, 109.5 mmol, 3.0 equiv.) to the flask at room temperature.

  • Heat the reaction mixture to reflux (approximately 76 °C) and maintain for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator. It is advisable to use a trap containing a sodium hydroxide solution to neutralize the corrosive and toxic thionyl chloride vapors.

  • The resulting crude 6-methylnicotinoyl chloride, a light-yellow solid or oil, is typically used in the next step without further purification.

Acyl_Chloride_Formation 6-Methylnicotinic_Acid 6-Methylnicotinic Acid Acyl_Chloride 6-Methylnicotinoyl Chloride 6-Methylnicotinic_Acid->Acyl_Chloride Thionyl_Chloride SOCl₂ Thionyl_Chloride->Acyl_Chloride Heat Reflux (76°C) Heat->Acyl_Chloride Byproducts SO₂(g) + HCl(g) Acyl_Chloride->Byproducts Formation of

Figure 2: Reaction scheme for the formation of 6-methylnicotinoyl chloride.

Part 2: Synthesis of this compound

Rationale: This step involves the nucleophilic attack of the nitrogen atom of N,O-dimethylhydroxylamine on the electrophilic carbonyl carbon of the acyl chloride. Pyridine is used as a base to neutralize the hydrochloric acid that is liberated during the reaction, driving the equilibrium towards the product. The use of the hydrochloride salt of N,O-dimethylhydroxylamine is common due to its stability and ease of handling.[7]

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet, dissolve N,O-dimethylhydroxylamine hydrochloride (4.25 g, 43.8 mmol, 1.2 equiv.) in anhydrous dichloromethane (DCM, 80 mL).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add anhydrous pyridine (7.0 mL, 87.6 mmol, 2.4 equiv.) to the stirred solution.

  • Dissolve the crude 6-methylnicotinoyl chloride from Part 1 in anhydrous DCM (20 mL).

  • Add the solution of 6-methylnicotinoyl chloride dropwise to the cooled reaction mixture over 20-30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).

  • Upon completion, quench the reaction by adding water (50 mL).

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 50%).

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a pale yellow oil or a low-melting solid.

Characterization and Analysis

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR should show characteristic peaks for the aromatic protons of the pyridine ring, the methyl group at the 6-position, the N-methoxy protons, and the N-methyl protons.

    • ¹³C NMR will confirm the presence of the carbonyl carbon and the carbons of the pyridine ring and the methyl groups.

  • Infrared (IR) Spectroscopy: A strong absorption band in the region of 1640-1680 cm⁻¹ is expected for the amide carbonyl stretch.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of the product (180.21 g/mol ) should be observed.

Safety Precautions

  • Thionyl chloride is highly corrosive, toxic, and reacts violently with water. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Pyridine is flammable and has a strong, unpleasant odor. It is harmful if inhaled or absorbed through the skin. Use in a fume hood.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it in a fume hood.

  • The reaction to form the acyl chloride produces HCl and SO₂ gases , which are corrosive and toxic. Ensure the reaction is performed in a fume hood.

  • Always wear appropriate PPE throughout the synthesis.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Step 1Incomplete reactionExtend the reflux time. Ensure the 6-methylnicotinic acid is completely dry.
Loss of product during workupMinimize exposure to moisture as the acyl chloride is reactive. Use directly in the next step.
Low yield in Step 2Incomplete reactionEnsure the reaction is stirred for a sufficient time at room temperature. Check the purity of the acyl chloride.
Inefficient purificationOptimize the eluent system for column chromatography.
Product is impure after column chromatographyCo-eluting impuritiesUse a shallower gradient for elution during column chromatography. Consider recrystallization if the product is a solid.

Conclusion

This application note provides a detailed and reliable protocol for the laboratory-scale synthesis of this compound. By following the outlined procedures and understanding the rationale behind the experimental choices, researchers can confidently prepare this valuable synthetic intermediate for their research and development endeavors. The robust nature of Weinreb amide chemistry, coupled with the specific guidance provided herein, should enable a successful and reproducible synthesis.

References

  • CN113788780B - Synthesis method of N-acetyl-5-methoxy tryptamine - Google Patents.
  • Synthesis of New Nicotinamides Starting from Monothiomalonanilide - MDPI. [Link]

  • N-Methoxy-N-methylcyanoformamide - Organic Syntheses Procedure. [Link]

  • US2993904A - Preparation of 6-methylnicotinic acid - Google P
  • Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors - RSC Publishing. [Link]

  • 6-Methoxy-N,2-dimethylnicotinamide | C9H12N2O2 | CID 69187111 - PubChem. [Link]

  • Synthesis and Biochemical Evaluation of Nicotinamide Derivatives as NADH Analogue Coenzymes in Ene Reductase - PubMed. [Link]

  • How can i syntheis 6-methyl nicotinic acid methyl ester from pyridine ? can any body help with ROS ? | ResearchGate. [Link]

  • Electrochemical Synthesis of Methoxy-NNO-azoxy Compounds via N=N Bond Formation Between Ammonium N-(methoxy)nitramide and Nitroso Compounds - MDPI. [Link]

  • CN101693687B - Method for preparing 2-chloro-N, N-dimethylnicotinamide - Google P
  • CN101851194B - Preparation method of nicotinamide - Google P
  • CN103073449A - Method for synthesizing N, O-dimethylhydroxylamine hydrochloride - Google P
  • in the chemical literature: Weinreb amides - YouTube. [Link]

  • Novel synthesis of nicotinamide derivatives of cytotoxic properties - PubMed. [Link]

  • Synthesis of N, O-dimethylhydroxylamine hydrochloride - ResearchGate. [Link]

  • Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights - MDPI. [Link]

  • Synthesis of Weinreb and their Derivatives (A Review) - Oriental Journal of Chemistry. [Link]

  • CN114437031A - Synthetic method of 6-methyl nicotine - Google P
  • N,O-Dimethylhydroxylamine - Wikipedia. [Link]

  • Chemical Properties of Methanamine, N-methoxy- (CAS 1117-97-1) - Cheméo. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of N-Methoxy-N,6-dimethylnicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-Methoxy-N,6-dimethylnicotinamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.

Overview of the Synthetic Approach

This compound is a Weinreb amide, a class of compounds known for their utility in the synthesis of ketones and aldehydes.[1][2] The most direct and common synthetic route involves the conversion of 6-methylnicotinic acid into an activated form, typically an acid chloride, followed by amidation with N,O-dimethylhydroxylamine. This two-step, one-pot procedure is generally efficient, but optimization is often necessary to achieve high yields and purity, especially when dealing with substituted pyridines.

This guide will focus on the synthesis starting from 6-methylnicotinic acid, a readily available starting material. The overall transformation is depicted below:

Synthesis_Overview 6-Methylnicotinic_Acid 6-Methylnicotinic Acid Intermediate 6-Methylnicotinoyl Chloride (in situ) 6-Methylnicotinic_Acid->Intermediate Chlorinating Agent (e.g., SOCl₂, (COCl)₂) Final_Product This compound Intermediate->Final_Product N,O-Dimethylhydroxylamine Base (e.g., Pyridine, DIPEA) Troubleshooting_Workflow cluster_start Start cluster_analysis Analysis cluster_diagnosis Diagnosis cluster_solution Solution Start Low Yield or Impurities Observed Analyze_TLC Analyze TLC and NMR of Crude Product Start->Analyze_TLC Starting_Material Unreacted Starting Material? Analyze_TLC->Starting_Material Multiple_Spots Multiple Unidentified Spots? Analyze_TLC->Multiple_Spots Purification_Issue Difficulty in Purification? Analyze_TLC->Purification_Issue Optimize_Step1 Optimize Acid Chloride Formation: - Fresh Reagent - Increase Equivalents - Adjust Temperature Starting_Material->Optimize_Step1 Yes Optimize_Step2 Optimize Amidation: - Check Base and Equivalents - Anhydrous Conditions Multiple_Spots->Optimize_Step2 Yes Optimize_Workup Optimize Work-up & Purification: - Brine Wash - Multiple Extractions - Add Base to Eluent Purification_Issue->Optimize_Workup Yes

Sources

Technical Support Center: Purification of N-Methoxy-N,6-dimethylnicotinamide by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of crude N-Methoxy-N,6-dimethylnicotinamide. As a Weinreb-Nahm amide derivative of a substituted nicotinic acid, this compound presents unique purification challenges related to its polarity, potential for interaction with silica gel, and the nature of impurities from its synthesis.[1][2] This document offers in-depth, field-proven insights through a structured FAQ, detailed experimental protocols, and a troubleshooting guide designed to address specific issues encountered during column chromatography.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what are the primary considerations for its purification?

This compound is a specialized amide, often referred to as a Weinreb-Nahm amide. These amides are valued in organic synthesis as stable precursors for the synthesis of ketones and aldehydes from organometallic reagents, as the intermediate is stabilized against over-addition.[1] The key structural features to consider for purification are:

  • The Pyridine Ring: The nitrogen atom in the pyridine ring imparts basicity and polarity, which can lead to strong interactions with the acidic stationary phase (silica gel), often causing peak tailing.

  • The Weinreb Amide Group (-C(O)N(OCH₃)CH₃): This functional group is polar and contributes to the compound's overall polarity. While generally stable, it can be susceptible to hydrolysis under harsh acidic or basic conditions.[3]

  • Potential Impurities: Purification strategies must account for common impurities such as unreacted 6-methylnicotinic acid, coupling reagents (e.g., EDC-urea byproducts), and excess N,O-dimethylhydroxylamine.[4]

Q2: What is the recommended stationary phase for this purification?

Standard silica gel (SiO₂, 60 Å pore size, 40-63 µm particle size) is the most common and effective stationary phase for this class of compounds. Its polar surface provides good selectivity for separating the moderately polar product from less polar byproducts and more polar starting materials. For compounds that show irreversible adsorption or degradation on silica, neutral or basic alumina could be considered, although developing a solvent system may be more complex.

Q3: How do I select an appropriate solvent system (mobile phase)?

The selection of a solvent system is the most critical factor for a successful separation.[5] The process should always begin with Thin-Layer Chromatography (TLC) analysis. The goal is to find a solvent mixture that provides a retention factor (Rf) for the desired compound in the range of 0.25 to 0.35 .[5] This Rf value ensures that the compound spends sufficient time interacting with the stationary phase to achieve separation without taking an excessively long time to elute, which could lead to band broadening and lower yields.

A typical approach involves using a two-component system of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate).[6][7] Given the polarity of this compound, you will likely require a higher percentage of the polar solvent.

Table 1: Recommended Starting Solvent Systems for TLC Analysis

Solvent SystemPolarityTypical Application Notes
Hexane / Ethyl AcetateLow to MediumThe standard for many organic compounds. Start with 50% Ethyl Acetate and adjust. Good for resolving less polar impurities.[6]
Dichloromethane / MethanolMedium to HighExcellent for more polar compounds. Start with 1-5% Methanol in Dichloromethane. Be cautious, as using more than 10% methanol can risk dissolving the silica gel.[6]
Ethyl Acetate (100%)MediumCan be a good starting point if the compound is highly polar. Can be modified by adding a small percentage of methanol for more elution power.[6]
Dichloromethane / AcetoneMediumAn alternative to Ethyl Acetate systems, sometimes offering different selectivity.

Part 2: Detailed Experimental Protocols

Protocol 1: Developing the Eluent System via Thin-Layer Chromatography (TLC)

This protocol is the self-validating first step before committing your entire batch of crude material to a column.

  • Prepare Samples: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). On a separate TLC plate, spot a reference standard of your pure product if available.

  • Spot the Plate: Using a capillary tube, spot the crude mixture and reference standard onto the baseline of a silica gel TLC plate.

  • Develop the Plate: Place the TLC plate in a chamber containing a prepared solvent system (see Table 1 for starting points). Ensure the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (typically 254 nm for aromatic compounds). Circle the spots.

  • Analyze & Optimize: Calculate the Rf value for your product spot (distance traveled by spot / distance traveled by solvent front).

    • If Rf is too high (> 0.4), decrease the polarity of the eluent (e.g., increase the hexane percentage).

    • If Rf is too low (< 0.2), increase the polarity of the eluent (e.g., increase the ethyl acetate percentage).

    • If spots are tailing, add 0.5-1% triethylamine (NEt₃) or a 7N ammonia in methanol solution to the eluent mixture to neutralize acidic silica sites.[7]

  • Confirm Separation: The ideal system will show a clear separation between your product spot (Rf ≈ 0.3) and major impurities.

Workflow for Solvent System Optimization

G cluster_optimization Optimization Loop TLC_Start Start TLC with 50:50 Hexane:EtOAc Analyze_Rf Analyze Rf of Product TLC_Start->Analyze_Rf Rf_High Rf > 0.4 (Too High) Analyze_Rf->Rf_High Check Rf_Low Rf < 0.2 (Too Low) Analyze_Rf->Rf_Low Check Rf_Good 0.25 < Rf < 0.35 (Optimal) Analyze_Rf->Rf_Good Check Decrease_Polarity Decrease Polarity (e.g., 70:30 Hex:EtOAc) Rf_High->Decrease_Polarity Increase_Polarity Increase Polarity (e.g., 30:70 Hex:EtOAc) Rf_Low->Increase_Polarity Proceed Proceed to Column Chromatography Rf_Good->Proceed Decrease_Polarity->Analyze_Rf Increase_Polarity->Analyze_Rf

Caption: Workflow for optimizing the eluent system using TLC.

Protocol 2: Dry Loading the Crude Sample

For compounds that have poor solubility in the column's starting eluent, dry loading is superior to wet loading as it prevents band broadening and improves resolution.[8]

  • Dissolve Crude Product: Dissolve your entire crude sample in a minimal amount of a low-boiling-point solvent in which it is highly soluble (e.g., dichloromethane, methanol, or acetone).

  • Add Silica Gel: In the flask, add silica gel (approximately 10-20 times the mass of your crude sample).[8]

  • Mix and Evaporate: Swirl the flask to create a uniform slurry. Remove the solvent completely using a rotary evaporator until you are left with a dry, free-flowing powder. This is your crude material adsorbed onto silica.

  • Load the Column: Carefully add the dry silica-adsorbed sample to the top of the packed column bed.

  • Add Protective Layer: Gently add a thin (0.5-1 cm) layer of sand on top of the sample layer to prevent disturbance when adding the eluent.

Part 3: Troubleshooting Guide

Problem: Separation & Elution Issues

  • Q: My compound won't elute from the column, even after I switch to a more polar solvent system identified by TLC.

    • A: Possible Cause & Solution: This strongly suggests irreversible adsorption or decomposition on the silica. The basic pyridine nitrogen can interact very strongly with acidic silanol groups. First, try adding a basic modifier like 1% triethylamine to your eluent. If this fails, your compound may not be stable to silica gel. You can test this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if a new spot (decomposition product) has formed.[9] If unstable, consider switching the stationary phase to neutral alumina.

  • Q: I'm seeing significant peak tailing for my product, leading to cross-contamination of fractions.

    • A: Possible Cause & Solution: Peak tailing is a classic sign of undesirable secondary interactions between a basic compound and acidic silica gel. The most effective solution is to add a small amount of a competitive base to the mobile phase. Add 0.5-1% triethylamine (NEt₃) or a commercially available 7N solution of ammonia in methanol to your eluent mixture.[7] This base will preferentially bind to the acidic sites on the silica, allowing your compound to elute symmetrically.

  • Q: The separation between my product and a key impurity is poor (ΔRf < 0.1 on TLC).

    • A: Possible Cause & Solution: The polarity of your product and the impurity are too similar for the chosen solvent system. You need to alter the selectivity of the system. Instead of just increasing or decreasing polarity, try changing one of the solvent components entirely. For example, if you are using Hexane/Ethyl Acetate, try a system like Dichloromethane/Acetone or Toluene/Ethyl Acetate. These solvents have different chemical properties and can interact differently with your compounds, potentially enhancing separation. If this fails, you may need to resort to a higher-resolution technique like preparative HPLC.

Problem: Yield & Purity Issues

  • Q: My final yield is very low. Where could my product have gone?

    • A: Possible Causes & Solutions:

      • Decomposition on the Column: As mentioned, the compound may be unstable on silica.[9] Check for stability using a 2D TLC experiment.[8]

      • Irreversible Adsorption: The compound may have bound too strongly to the column and did not elute. This is common with very polar, basic compounds.

      • Material Lost During Workup: Ensure that your product is not partially soluble in any aqueous washes performed prior to chromatography. A brine wash can help reduce the solubility of organic compounds in the aqueous phase.[4]

      • Fractions are Too Dilute: Your compound may have eluted, but the fractions are so dilute that it is not visible by TLC.[9] Try combining and concentrating a wider range of fractions where you expected the product to elute and re-analyze by TLC.

  • Q: I suspect my compound is decomposing on the column. How can I confirm this?

    • A: Confirmation & Solution: The best way to check for on-column stability is with a 2D TLC.[8]

      • Spot your crude material in one corner of a square TLC plate.

      • Develop the plate in your chosen eluent system.

      • Rotate the plate 90 degrees and develop it again in the same eluent system.

      • Analysis: If the compound is stable, all spots will lie on the diagonal. If new spots appear off the diagonal, it indicates that your compound is degrading on contact with the silica gel. In this case, you should switch to a less acidic stationary phase like deactivated silica or alumina, or consider an alternative purification method like recrystallization.

Problem: Practical & Column Issues

  • Q: The solvent flow has stopped completely.

    • A: Possible Causes & Solutions:

      • Crystallization: The compound or an impurity may have crystallized at the top of the column, blocking flow.[9] This happens if you load a supersaturated solution. The best remedy is prevention via dry loading. If it occurs, you may need to carefully scrape out the top layer of silica and filter your compound off it before re-attempting the column.

      • Fine Particles: The silica may contain very fine particles that have clogged the frit or cotton plug at the bottom of the column. Ensure you are using chromatography-grade silica.

      • Air Lock/Pressure: If using flash chromatography, ensure there is a proper seal and consistent pressure. An air leak can disrupt flow.[10]

Troubleshooting Diagram for Poor Separation

G Start Problem: Poor Separation CheckTailing Are spots tailing on TLC? Start->CheckTailing CheckOverlap Are spots distinct but very close (ΔRf < 0.1)? Start->CheckOverlap Sol_Tailing_Yes Yes CheckTailing->Sol_Tailing_Yes Sol_Tailing_No No CheckTailing->Sol_Tailing_No Sol_Overlap_Yes Yes CheckOverlap->Sol_Overlap_Yes AddBase Add 0.5-1% Triethylamine or NH3/MeOH to eluent Sol_Tailing_Yes->AddBase Sol_Tailing_No->CheckOverlap ChangeSolvent Change solvent selectivity (e.g., switch from Hex/EtOAc to DCM/Acetone) Sol_Overlap_Yes->ChangeSolvent FinerSilica Use finer silica gel or a longer column for more theoretical plates Sol_Overlap_Yes->FinerSilica Gradient Run a shallow gradient elution instead of isocratic Sol_Overlap_Yes->Gradient

Caption: Decision tree for troubleshooting poor chromatographic separation.

References

  • How To Choose Solvent System For Column Chromatography? - Chemistry For Everyone. (2025). YouTube.
  • optimizing reaction conditions for N-(hydroxymethyl)nicotinamide synthesis. (n.d.). Benchchem.
  • Chromatography: Solvent Systems For Flash Column. (n.d.). University of Rochester, Department of Chemistry.
  • TROUBLESHOOTING GUIDE. (n.d.). Restek.
  • Solvent Systems for Silica Gel Column Chromatography. (n.d.). Common Organic Chemistry.
  • Column Chromatography. (n.d.). University of Colorado Boulder, Department of Chemistry.
  • Column chromatography. (n.d.). Simon Fraser University.
  • Column troubleshooting guide - Reversed phase. (n.d.). Thermo Fisher Scientific.
  • Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.
  • Tips and Tricks for the Lab: Column Troubleshooting and Altern
  • Thin-Layer Chromatography-Densitometric Measurements for Determination of N-(Hydroxymethyl)nicotinamide in Tablets and Stability Evaluation in Solutions. (2003).
  • Buy N-Methoxy-N,2-dimethylisonicotinamide (EVT-11939970). (n.d.). EvitaChem.
  • N-methoxy-N-methylnicotinamide. (n.d.). ChemScene.
  • Weinreb ketone synthesis. (n.d.). Wikipedia.
  • Recent Developments in Weinreb Synthesis and Their Applications (A-Review). (2019).
  • Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B 3 nutritional supplement. (2019).
  • Weinreb amide workup extraction issues. (2023). Reddit.

Sources

Technical Support Center: Synthesis of N-Methoxy-N,6-dimethylnicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-Methoxy-N,6-dimethylnicotinamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during this synthetic procedure. Our goal is to provide you with in-depth technical guidance, grounded in scientific principles, to ensure the successful and efficient synthesis of your target compound.

I. Overview of the Synthesis

The synthesis of this compound, a Weinreb amide, is a critical step in various research and development pipelines. The most common route involves the coupling of 6-methylnicotinic acid with N,O-dimethylhydroxylamine hydrochloride. This reaction is typically mediated by a coupling agent, such as a carbodiimide, to activate the carboxylic acid. While seemingly straightforward, this process is susceptible to several side reactions that can impact yield and purity. This guide will address these potential pitfalls and provide robust solutions.

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter.

FAQ 1: Low or No Product Formation

Question: I am observing very low to no yield of the desired this compound. What are the likely causes?

Answer:

Several factors can contribute to poor product formation. Let's break down the most common culprits:

  • Inefficient Carboxylic Acid Activation: The first step in the reaction is the activation of 6-methylnicotinic acid. If this step is inefficient, the subsequent nucleophilic attack by N,O-dimethylhydroxylamine will not proceed effectively.

    • Degraded Coupling Reagents: Carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are moisture-sensitive.[1] Ensure you are using fresh, high-quality reagents stored under anhydrous conditions.

    • Suboptimal pH: The activation of the carboxylic acid is often pH-dependent. The use of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is crucial to neutralize the hydrochloride salt of N,O-dimethylhydroxylamine without interfering with the coupling reaction.[2]

  • Presence of Water: The reaction is highly sensitive to water. Water can hydrolyze the activated carboxylic acid intermediate, reverting it to the starting material and quenching the reaction.[1][3] Ensure all glassware is oven-dried, and use anhydrous solvents.

  • Poor Quality of N,O-Dimethylhydroxylamine Hydrochloride: Impurities in this reagent can lead to undesired side reactions and inhibit the formation of the Weinreb amide.[4] It is advisable to use a high-purity grade of this reagent.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low product yield.

FAQ 2: Presence of a Major Side Product with a Mass Corresponding to an N-Acylurea

Question: My reaction mixture shows a significant impurity that I've identified as an N-acylurea derivative of my starting acid. Why is this happening and how can I prevent it?

Answer:

The formation of an N-acylurea is a well-known side reaction when using carbodiimide coupling reagents like EDC.[3]

Mechanism of N-Acylurea Formation:

The carboxylic acid first reacts with the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate is intended to react with the incoming nucleophile (N,O-dimethylhydroxylamine). However, it can undergo an intramolecular rearrangement to form a stable, unreactive N-acylurea.[3]

Caption: Pathway showing the formation of the desired Weinreb amide and the competing N-acylurea side product.

Preventative Measures:

  • Use of Additives: The most effective way to suppress N-acylurea formation is to add an auxiliary nucleophile such as 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma). These additives react with the O-acylisourea intermediate to form a more stable activated ester, which is less prone to rearrangement and reacts efficiently with the amine.[3]

  • Reaction Temperature: Performing the reaction at a lower temperature (e.g., 0 °C to room temperature) can minimize the rate of the rearrangement reaction.[3]

  • Order of Addition: Activate the carboxylic acid with the coupling agent and HOBt first, and then add the N,O-dimethylhydroxylamine. This ensures the reactive O-acylisourea is rapidly trapped by HOBt.

Recommended Protocol to Minimize N-Acylurea Formation:

StepActionRationale
1 Dissolve 6-methylnicotinic acid and HOBt (1.1 eq) in an anhydrous solvent (e.g., DMF or DCM).Pre-mixing ensures HOBt is available to trap the activated intermediate.
2 Cool the solution to 0 °C.Lower temperature disfavors the rearrangement side reaction.
3 Add EDC (1.1 eq) and stir for 15-30 minutes.Allows for the formation of the HOBt-activated ester.
4 Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) followed by DIPEA (1.2 eq).Introduces the nucleophile and the base to initiate the amide bond formation.
5 Allow the reaction to slowly warm to room temperature and stir until completion.Ensures the reaction proceeds to completion.
FAQ 3: Identification of an Impurity with a Higher Molecular Weight, Potentially a Di-Amide

Question: I am seeing an impurity that appears to be a di-amide. What could be the source of this?

Answer:

A di-amide impurity likely originates from a di-carboxylic acid present in your 6-methylnicotinic acid starting material. A common impurity formed during the synthesis of 6-methylnicotinic acid from the oxidation of 2-methyl-5-ethylpyridine is isocinchomeronic acid (pyridine-2,5-dicarboxylic acid) . This results from over-oxidation of the methyl group at the 2-position.

Impact of Isocinchomeronic Acid Impurity:

If isocinchomeronic acid is present in your starting material, both of its carboxylic acid groups can be activated and react with N,O-dimethylhydroxylamine to form a di-Weinreb amide.

Caption: Formation of a di-amide side product from a di-acid impurity.

Preventative Measures and Solutions:

  • Starting Material Purity: The most effective solution is to ensure the purity of your 6-methylnicotinic acid starting material. Analyze the starting material by techniques such as NMR or LC-MS to quantify the level of di-acid impurity.

  • Purification of Starting Material: If the starting material contains a significant amount of isocinchomeronic acid, it may be necessary to purify it by recrystallization before use.

  • Chromatographic Purification of the Final Product: If the di-amide has already formed, it can typically be separated from the desired mono-amide product by column chromatography. The di-amide will be significantly more polar.

FAQ 4: Difficulty in Removing Byproducts During Workup

Question: I am struggling to remove the coupling agent byproducts and unreacted starting materials during the aqueous workup. What is the best approach?

Answer:

A proper aqueous workup is critical for removing water-soluble byproducts. Here's a detailed protocol:

Experimental Protocol: Aqueous Workup

  • Quenching: After the reaction is complete, dilute the reaction mixture with a suitable organic solvent like ethyl acetate or dichloromethane.

  • Acidic Wash: Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). This will protonate and solubilize any remaining DIPEA and the urea byproduct from EDC.[5]

  • Basic Wash: Subsequently, wash with a saturated aqueous solution of sodium bicarbonate. This will remove any unreacted 6-methylnicotinic acid and HOBt.

  • Brine Wash: Finally, wash with brine (saturated aqueous NaCl) to remove any remaining water from the organic layer.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Troubleshooting Workup Issues:

IssuePossible CauseSolution
Emulsion Formation High concentration of salts or polar byproducts.Add more brine to the aqueous layer to break the emulsion.
Precipitation of Byproducts Poor solubility of byproducts in the wash solutions.Use larger volumes of the aqueous wash solutions.
Product Loss to Aqueous Layer The product may have some water solubility.Perform multiple extractions with the organic solvent to ensure complete recovery.

III. Analytical Methods for In-Process Control

To effectively troubleshoot and optimize your synthesis, it is essential to monitor the reaction progress and identify impurities.

  • Thin-Layer Chromatography (TLC): A quick and effective method to monitor the consumption of starting materials and the formation of the product. A suitable eluent system (e.g., a mixture of ethyl acetate and hexanes) should be developed to achieve good separation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying the desired product and any side products by their mass-to-charge ratio.[6][7] It is particularly useful for confirming the presence of N-acylurea and di-amide impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the final product and identifying and quantifying impurities after purification.

IV. References

  • Recent Developments in Weinreb Synthesis and their Applications. Oriental Journal of Chemistry. [Link]

  • Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PubMed Central. [Link]

  • Optimization for coupling conditions.[a] | Download Scientific Diagram. ResearchGate. [Link]

  • EDC-HOBt Amide coupling workup help. Reddit. [Link]

  • Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry. [Link]

  • Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction. Organic Chemistry Portal. [Link]

  • Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. MDPI. [Link]

  • OPTIMISATION ON N-AMIDATION REACTION OF CINNAMIC ACID BY CARBODIIMIDE CATALYSIS. Malaysian Journal of Analytical Sciences. [Link]

  • Analytical Methods. Ministry of the Environment, Government of Japan. [Link]

  • Is water preventing my EDCCl/HOBt coupled amidation reaction from completing or is it my coupling reagents? ResearchGate. [Link]

  • Quality Assurance for N,O-Dimethylhydroxylamine Hydrochloride: Ensuring Purity for Your Synthesis Needs. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Preparation of Weinreb Amides from Carboxylic Acid via CDI Activation. ChemSpider Synthetic Pages.

  • An efficient conversion of carboxylic acids into Weinreb amides. Arkivoc. [Link]

  • Z-L-Phg-Val-OMe. Organic Syntheses. [Link]

  • A FACILE ONE-POT SYNTHESIS OF WEINREB AMIDES FROM CARBOXYLIC ACIDS WITH POCL3. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]

Sources

preventing over-addition in reactions with N-Methoxy-N,6-dimethylnicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Troubleshooting Guide for Preventing Over-Addition in Reactions with N-Methoxy-N,6-dimethylnicotinamide

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing over-addition in reactions involving this versatile Weinreb amide. As Senior Application Scientists, we understand the critical need for precise and reliable synthetic methods. This resource is structured to not only offer solutions but also to explain the underlying chemical principles, ensuring your experiments are both successful and reproducible.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is over-addition a concern?

A1: this compound is a specialized derivative of nicotinic acid, belonging to the class of Weinreb amides. These amides are renowned for their ability to react with organometallic reagents (like Grignards or organolithiums) to form ketones in a controlled manner. The key to this control lies in the N-methoxy-N-methylamide group. This functional group forms a stable, five-membered chelate with the metal of the organometallic reagent, which protects the initial tetrahedral intermediate from collapsing and reacting further. However, under certain conditions, this intermediate can break down prematurely, leading to a second addition of the organometallic reagent and the formation of an undesired tertiary alcohol—this is known as "over-addition." Preventing this side reaction is crucial for achieving high yields and purity of the desired ketone product.

Q2: We are observing significant amounts of tertiary alcohol by-product in our reaction. What are the most likely causes?

A2: The formation of a tertiary alcohol by-product is a classic sign of over-addition. The most common culprits are:

  • Elevated Reaction Temperature: The stability of the key tetrahedral intermediate is highly temperature-dependent. Higher temperatures provide the activation energy needed for this intermediate to collapse into a ketone, which can then be attacked by another equivalent of the organometallic reagent.

  • Incorrect Stoichiometry: Using a large excess of the organometallic reagent can drive the reaction towards over-addition, especially if the reaction rate of the second addition is comparable to the first.

  • Inappropriate Solvent Choice: The choice of solvent can influence the stability of the tetrahedral intermediate and the reactivity of the organometallic reagent. Ethereal solvents like THF are generally preferred as they can chelate the metal center and stabilize the intermediate.

  • Slow Quenching: A slow or inefficient quench can allow the reaction to proceed beyond the desired ketone stage.

Q3: How can we optimize our reaction conditions to minimize over-addition?

A3: Optimizing your reaction conditions is key to preventing over-addition. Here are some proven strategies:

  • Temperature Control: Maintain a low reaction temperature, typically between -78 °C and 0 °C, throughout the addition of the organometallic reagent and for a period thereafter to ensure the stability of the tetrahedral intermediate.

  • Precise Stoichiometry: Use a slight excess (typically 1.1 to 1.5 equivalents) of the organometallic reagent. This ensures complete consumption of the starting material without providing a large excess that could lead to over-addition.

  • Solvent Selection: Anhydrous tetrahydrofuran (THF) is often the solvent of choice for these reactions due to its ability to stabilize the intermediate through coordination.

  • Careful Addition of Reagents: Add the organometallic reagent slowly and dropwise to the solution of this compound. This helps to maintain a low concentration of the nucleophile at any given time and control the reaction exotherm.

  • Efficient Quenching: Once the reaction is complete, quench it rapidly with a protic source, such as a saturated aqueous solution of ammonium chloride (NH₄Cl), to protonate the intermediate and prevent further reaction.

Troubleshooting Flowchart: Diagnosing and Solving Over-Addition

start Over-addition Observed? temp Was the reaction temperature strictly maintained below 0°C? start->temp stoich Was the organometallic reagent stoichiometry between 1.1-1.5 eq? temp->stoich Yes sol_temp Recommendation: Lower the reaction temperature to -78°C and monitor carefully. temp->sol_temp No solvent Was anhydrous THF used as the solvent? stoich->solvent Yes sol_stoich Recommendation: Titrate the organometallic reagent and use a precise stoichiometry (1.1-1.5 eq). stoich->sol_stoich No quench Was the reaction quenched rapidly with a suitable reagent (e.g., sat. aq. NH4Cl)? solvent->quench Yes sol_solvent Recommendation: Ensure the use of anhydrous THF and consider co-solvents if necessary. solvent->sol_solvent No sol_quench Recommendation: Use a rapid quench with pre-cooled sat. aq. NH4Cl. quench->sol_quench No end_node If issues persist, consider alternative organometallic reagents or further optimization. quench->end_node Yes temp_yes Yes temp_no No stoich_yes Yes stoich_no No solvent_yes Yes solvent_no No quench_yes Yes quench_no No sol_temp->stoich sol_stoich->solvent sol_solvent->quench sol_quench->end_node

Caption: A troubleshooting flowchart for diagnosing and resolving over-addition issues.

Experimental Protocol: A Self-Validating System for Ketone Synthesis

This protocol is designed to be a self-validating system, meaning that if the steps are followed precisely, it should yield the desired ketone with minimal over-addition by-product.

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • Organometallic reagent (e.g., Grignard or organolithium), titrated

  • Saturated aqueous ammonium chloride (NH₄Cl) solution, pre-cooled to 0 °C

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, and nitrogen/argon inlet

Procedure:

  • Preparation: Under an inert atmosphere (nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Organometallic Reagent: Slowly add the organometallic reagent (1.2 equivalents) dropwise via a dropping funnel over a period of 30-60 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Reaction: Stir the reaction mixture at -78 °C for 1-2 hours.

  • Quenching: Quench the reaction by rapidly adding the pre-cooled saturated aqueous NH₄Cl solution.

  • Work-up: Allow the mixture to warm to room temperature. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Data Presentation: Impact of Reaction Conditions on Product Distribution
Parameter Condition A (Optimized) Condition B (Sub-optimal) Outcome
Temperature -78 °C25 °C (Room Temp)At higher temperatures, the tetrahedral intermediate is less stable, leading to a significant increase in the over-addition product.
Reagent Equivalents 1.2 eq3.0 eqA large excess of the organometallic reagent dramatically increases the rate of the second addition, favoring the formation of the tertiary alcohol.
Solvent Anhydrous THFDichloromethane (DCM)Non-coordinating solvents like DCM do not stabilize the intermediate, resulting in a higher propensity for over-addition.
Quenching Rapid quench with sat. aq. NH₄ClSlow addition of waterA slow quench allows for the breakdown of the intermediate and subsequent over-addition to occur before the reaction is fully stopped.
Mechanism of Over-Addition and Prevention

cluster_0 Desired Pathway cluster_1 Over-Addition Pathway A This compound B Tetrahedral Intermediate (Stable Chelate) A->B + R-MgX C Desired Ketone B->C Work-up (H3O+) D Ketone (from premature collapse) B->D High Temp / Excess R-MgX B->D Premature Collapse E Tertiary Alcohol D->E + R-MgX

Caption: The reaction pathway showing both the desired ketone formation and the undesired over-addition.

This guide provides a comprehensive framework for understanding and preventing over-addition in reactions with this compound. By carefully controlling reaction parameters and understanding the underlying chemical principles, researchers can achieve high yields of their desired ketone products.

Technical Support Center: Stability of N-Methoxy-N,6-dimethylnicotinamide Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for N-Methoxy-N,6-dimethylnicotinamide. This guide is designed to provide in-depth troubleshooting and frequently asked questions regarding the stability of this compound, a type of Weinreb amide, under acidic conditions. As Senior Application Scientists, we aim to provide not just protocols, but the underlying scientific reasoning to empower your experimental success.

Section 1: Frequently Asked Questions (FAQs)

Here we address common queries and concerns that researchers often encounter when working with this compound and other Weinreb amides in acidic environments.

Q1: My assay involves an acidic workup, and I'm seeing lower than expected yields of my desired ketone product. Could the this compound be degrading?

A1: Yes, this is a distinct possibility. While Weinreb amides are generally stable, they can undergo hydrolysis under acidic conditions, especially with elevated temperatures.[1][2] This hydrolysis reaction cleaves the amide bond, leading to the formation of the corresponding carboxylic acid (6-methylnicotinic acid) and N,O-dimethylhydroxylamine.

Causality: The reaction is initiated by the protonation of the carbonyl oxygen. This enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. The subsequent collapse of the tetrahedral intermediate results in the cleavage of the C-N bond.[3]

Q2: What are the primary degradation products I should be looking for if I suspect acidic hydrolysis of this compound?

A2: The primary degradation products from acidic hydrolysis are:

  • 6-methylnicotinic acid

  • N,O-dimethylhydroxylamine

Monitoring for the appearance of these species using techniques like HPLC-MS or GC-MS can confirm if degradation is occurring.

Q3: Are there any other potential side reactions I should be aware of under strongly acidic or basic conditions?

A3: Under strongly basic conditions, an E2 elimination reaction can occur, leading to the formation of the corresponding N-methylamide and formaldehyde.[4] While your query is about acidic conditions, it's a crucial piece of information for anyone working with Weinreb amides across a pH spectrum.

Q4: How can I minimize the degradation of this compound during an acidic workup?

A4: To minimize degradation, consider the following:

  • Temperature Control: Perform the acidic workup at low temperatures (e.g., 0°C or below).

  • Time Optimization: Minimize the duration of exposure to acidic conditions.

  • pH Control: Use the mildest acidic conditions that are effective for your reaction. Avoid excessively strong acids or prolonged exposure.

  • Aqueous vs. Nonaqueous Workup: If your subsequent steps allow, a nonaqueous workup could be a viable alternative to avoid hydrolysis.

Section 2: Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues related to the stability of this compound in acidic media.

Issue 1: Inconsistent Yields in Reactions Involving Acidic Steps
Potential Cause Troubleshooting Step Expected Outcome
Acid-catalyzed hydrolysis of the Weinreb amide. 1. Analyze a sample of the reaction mixture before and after the acidic workup by LC-MS or ¹H NMR.1. You should observe the appearance of peaks corresponding to 6-methylnicotinic acid and N,O-dimethylhydroxylamine in the post-workup sample if hydrolysis is occurring.
2. Perform the acidic workup at a lower temperature (e.g., ice bath).2. A decrease in the formation of degradation products and an increase in the yield of the desired product.
3. Reduce the concentration of the acid used or switch to a weaker acid.3. Reduced degradation and improved yield.
Incomplete reaction prior to workup. 1. Monitor the reaction progress using TLC, LC-MS, or GC-MS before quenching.1. Confirmation that the starting material has been fully consumed.
Issue 2: Difficulty with Product Extraction After Acidic Workup
Potential Cause Troubleshooting Step Expected Outcome
Formation of water-soluble degradation products. 1. If hydrolysis has occurred, the resulting 6-methylnicotinic acid salt may be water-soluble, leading to extraction issues.1. Consider a salting-out effect by adding brine to the aqueous layer to decrease the solubility of organic compounds.[5]
Emulsion formation. 1. Add brine to the separatory funnel to help break the emulsion.1. Clearer separation of the aqueous and organic layers.
2. If using a chlorinated solvent like DCM, be mindful that the organic layer may be the bottom layer.[5]2. Correct identification and separation of the product-containing layer.

Section 3: Experimental Protocols & Visualizations

Protocol 1: Monitoring the Stability of this compound under Acidic Conditions

This protocol provides a framework for assessing the stability of your Weinreb amide under your specific experimental conditions.

Materials:

  • This compound

  • Your chosen acidic solution (e.g., 1N HCl)

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Deuterated solvent for NMR (e.g., CDCl₃) or mobile phase for LC-MS

  • Standard laboratory glassware

  • Analytical instrumentation (¹H NMR or LC-MS)

Procedure:

  • Prepare a Stock Solution: Dissolve a known amount of this compound in a suitable organic solvent.

  • Time Zero Sample: Take an aliquot of the stock solution and prepare it for analysis (e.g., evaporate the solvent and redissolve in deuterated solvent for NMR) to get a baseline reading.

  • Acid Exposure: To the remaining stock solution, add your acidic solution of choice and stir at your desired experimental temperature (e.g., room temperature, 0°C).

  • Time Point Sampling: At regular intervals (e.g., 15 min, 30 min, 1 hr, 2 hr), take aliquots of the reaction mixture.

  • Workup of Aliquots: Quench the acid with a mild base (e.g., saturated NaHCO₃ solution), extract the organic components, dry the organic layer (e.g., with Na₂SO₄), and evaporate the solvent.

  • Analysis: Analyze each time point sample by ¹H NMR or LC-MS to quantify the remaining this compound and identify any degradation products.

Visualization 1: Acid-Catalyzed Hydrolysis of this compound

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products Weinreb_Amide This compound Carboxylic_Acid 6-Methylnicotinic Acid Weinreb_Amide->Carboxylic_Acid Hydrolysis Hydroxylamine_Deriv N,O-dimethylhydroxylamine Weinreb_Amide->Hydroxylamine_Deriv Hydrolysis H2O Water H_plus Acid (H⁺) H_plus->Carboxylic_Acid Catalyst G Start Low Product Yield After Acidic Workup Check_Degradation Analyze for Degradation Products (LC-MS or NMR) Start->Check_Degradation Degradation_Confirmed Degradation Confirmed Check_Degradation->Degradation_Confirmed Yes No_Degradation No Significant Degradation Check_Degradation->No_Degradation No Optimize_Workup Optimize Workup Conditions: - Lower Temperature - Shorter Time - Milder Acid Degradation_Confirmed->Optimize_Workup Check_Reaction_Completion Verify Reaction Completion Before Workup No_Degradation->Check_Reaction_Completion End Yield Improved Optimize_Workup->End Incomplete_Reaction Reaction Incomplete Check_Reaction_Completion->Incomplete_Reaction No Complete_Reaction Reaction Complete Check_Reaction_Completion->Complete_Reaction Yes Optimize_Reaction Optimize Reaction Conditions: - Longer Time - Different Reagents Incomplete_Reaction->Optimize_Reaction Optimize_Reaction->End Extraction_Issues Investigate Extraction/Purification Losses Complete_Reaction->Extraction_Issues Extraction_Issues->End

Caption: Troubleshooting workflow for low product yield.

Section 4: Analytical Considerations

Q5: What are the best analytical techniques for monitoring the stability of this compound?

A5: A combination of chromatographic and spectroscopic methods is ideal.

  • High-Performance Liquid Chromatography (HPLC): Coupled with a UV or mass spectrometry (MS) detector, HPLC is excellent for separating and quantifying the parent compound and its degradation products. [6]* Gas Chromatography-Mass Spectrometry (GC-MS): This is another powerful technique for separating and identifying volatile compounds, which can be useful for detecting degradation products. [6]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information to confirm the identity of the starting material and any degradation products.

Protocol 2: Sample Preparation for LC-MS Analysis

Objective: To prepare a sample from an acidic reaction mixture for LC-MS analysis to assess the stability of this compound.

Procedure:

  • Aliquoting: Carefully take a representative aliquot (e.g., 100 µL) from your reaction vessel.

  • Quenching: Immediately quench the acidic reaction by adding the aliquot to a vial containing a weak base, such as a saturated solution of sodium bicarbonate (e.g., 1 mL). Vortex thoroughly.

  • Extraction: Add an appropriate organic solvent (e.g., 1 mL of ethyl acetate), vortex vigorously for 1 minute, and centrifuge to separate the layers.

  • Sample for Analysis: Carefully transfer the organic layer to a clean vial. Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried sample in a suitable mobile phase for your LC-MS method (e.g., 1 mL of 50:50 acetonitrile:water).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

  • Analysis: Inject the sample into the LC-MS system.

Self-Validation: Run a control sample of pure this compound prepared in the same manner (without the acid) to establish its retention time and mass spectrum. Spike a clean sample with known degradation products (if available) to confirm their retention times and fragmentation patterns.

References

  • Murphy, J. A., et al. (2005). Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction. Organic Letters, 7(7), 1427–1429. Available at: [Link]

  • ResearchGate. (n.d.). A New Mode of Reactivity of N-Methoxy-N-methylamides with Strongly Basic Reagents. Available at: [Link]

  • Reddit. (2013). Question about working with Weinreb amide resin. Available at: [Link]

  • Chemistry Stack Exchange. (2016). Why does the reduction of a Weinreb amide give an aldehyde instead of an amine? Available at: [Link]

  • Wikipedia. (n.d.). Weinreb ketone synthesis. Available at: [Link]

  • Reddit. (2023). Weinreb amide workup extraction issues. Available at: [Link]

  • National Institutes of Health. (n.d.). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Available at: [Link]

  • International Journal of Chemical Kinetics. (2009). Kinetics and Mechanism of Hydrolysis of N-(2'-Hydroxyphenyl)phthalamic Acid (1) and N-(2'-methoxyphenyl)phthalamic acid (2) and N-(2'-methoxyphenyl)benzamide (3). Available at: [Link]

  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. Available at: [Link]

  • Recent Developments in Weinreb Synthesis and their Applications. (n.d.). Available at: [Link]

  • ResearchGate. (n.d.). A mechanism showing the hydrolysis of the methoxy groups and the condensation resulting in siloxane crosslinked PLA. Available at: [Link]

  • University of Regina. (2018). On the hydrolysis mechanisms of amides and peptides. Available at: [Link]

  • ResearchGate. (n.d.). Reduction of Weinreb amides to aldehydes under ambient conditions with magnesium borohydride reagents. Available at: [Link]

  • ARKIVOC. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Available at: [Link]

  • Chemsrc. (n.d.). N-METHOXY-6,N-DIMETHYL-NICOTINAMIDE. Available at: [Link]

  • EduBirdie. (n.d.). Reactions Of Amides - Lecture Notes. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Available at: [Link]

  • ResearchGate. (2018). Analytical Methods. Available at: [Link]

  • National Institutes of Health. (n.d.). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Available at: [Link]

  • ChemRxiv. (n.d.). New method for extraction, identification and quantification of Non-Intentionally Added Substances (NIAS) in polystyrene. Available at: [Link]

  • National Institutes of Health. (2019). Molecular Mechanism of N,N-Dimethylformamide Degradation in Methylobacterium sp. Strain DM1. Available at: [Link]

  • PMDA. (n.d.). Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. Available at: [Link]

  • ResearchGate. (n.d.). Development of an analytical method for the determination of N-nitrosamines in tobacco by GC-NCD after solid phase extraction. Available at: [Link]

Sources

Technical Support Center: Thermal Decomposition of N-Methoxy-N,6-dimethylnicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the handling and use of N-Methoxy-N,6-dimethylnicotinamide, a specialized Weinreb amide derivative. This guide is intended for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for experiments involving this compound, particularly at elevated temperatures.

Due to the limited availability of specific experimental data on the thermal decomposition of this compound, this guide synthesizes information from studies on analogous N-alkoxyamides and nicotinamide derivatives. The principles outlined here are based on established mechanisms of thermal degradation for these classes of compounds and are intended to provide a scientifically grounded framework for your experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the expected thermal stability of this compound?

A1: this compound, as a Weinreb amide, is expected to be relatively stable at ambient and moderately elevated temperatures. Weinreb amides are known for their stability, which allows for their use in a variety of synthetic transformations.[1][2] However, like many organic molecules, it will decompose at high temperatures. The exact onset of decomposition for this specific molecule is not widely reported, but based on related structures, significant decomposition may begin to occur at temperatures exceeding 150-200°C, although this can be influenced by factors such as the presence of impurities, solvent, and atmospheric oxygen.

Q2: What are the likely decomposition pathways for this compound at high temperatures?

A2: The primary thermal decomposition pathway for N-alkoxyamides is believed to proceed through a radical mechanism.[3] The most probable initial step is the homolytic cleavage of the relatively weak N-O bond, generating a methoxy radical (CH₃O•) and a 6-methylnicotinamidyl radical. These highly reactive radical species can then undergo a variety of subsequent reactions, leading to a complex mixture of products.

A secondary, competing pathway known as the HERON (Heteroatom Rearrangement on Nitrogen) reaction has been observed for some N-acyloxy-N-alkoxyamides, which would lead to the formation of an ester and a nitrene. While less common for simple N-alkoxyamides, its possibility should not be entirely discounted, especially in the presence of certain catalysts or reaction conditions.

Troubleshooting Guide

This section addresses common issues that may arise during high-temperature reactions involving this compound.

Issue 1: My reaction mixture is turning dark brown or black at elevated temperatures.

  • Potential Cause: The formation of polymeric or tar-like substances is a common outcome of radical reactions. The highly reactive radicals generated during thermal decomposition can initiate polymerization or undergo complex, non-specific reactions, leading to the formation of high molecular weight, colored byproducts. The pyridine ring of the nicotinamide moiety can also contribute to the formation of complex, colored materials under harsh conditions.

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: If the desired reaction allows, reducing the temperature is the most effective way to minimize thermal decomposition.

    • Reduce Reaction Time: Prolonged exposure to high temperatures increases the likelihood of decomposition. Monitor the reaction progress closely and stop the reaction as soon as the desired conversion is achieved.

    • Use a Radical Scavenger: In some cases, the addition of a radical scavenger (e.g., BHT, TEMPO) can inhibit polymerization and reduce the formation of dark byproducts. However, this is only feasible if the scavenger does not interfere with the desired reaction.

    • Ensure an Inert Atmosphere: The presence of oxygen can promote oxidative decomposition pathways, often leading to colored products. Ensure the reaction is performed under a thoroughly inert atmosphere (e.g., nitrogen or argon).

Issue 2: I am observing unexpected byproducts in my reaction, such as 6-methylnicotinamide or N,6-dimethylnicotinamide.

  • Potential Cause: These byproducts can arise from the subsequent reactions of the initially formed radicals.

    • 6-methylnicotinamide: The 6-methylnicotinamidyl radical can abstract a hydrogen atom from the solvent or another molecule to form 6-methylnicotinamide.

    • N,6-dimethylnicotinamide: This could potentially form through a radical recombination event or other complex pathways.

  • Troubleshooting Steps:

    • Solvent Choice: The choice of solvent can influence the course of radical reactions. Solvents with easily abstractable hydrogen atoms (e.g., ethers, hydrocarbons with tertiary C-H bonds) may promote the formation of hydrogenated byproducts. Consider using solvents that are more resistant to hydrogen abstraction.

    • Analyze Byproducts: Isolate and characterize the major byproducts to gain a better understanding of the decomposition pathways occurring under your specific reaction conditions. This information can help in optimizing the reaction to minimize their formation.

Issue 3: The yield of my desired product is low when running the reaction at a high temperature.

  • Potential Cause: The low yield is likely a direct consequence of the thermal decomposition of the starting material, this compound. If the rate of decomposition is comparable to the rate of the desired reaction, a significant portion of the starting material will be consumed in non-productive pathways.

  • Troubleshooting Steps:

    • Temperature Optimization: Carefully screen a range of temperatures to find the optimal balance between a reasonable reaction rate and minimal decomposition.

    • Catalyst Screening: If applicable, investigate the use of a catalyst that could promote the desired reaction at a lower temperature.

    • Order of Addition: Consider adding the this compound slowly to the hot reaction mixture to maintain a low instantaneous concentration, which may favor the desired reaction over decomposition.

Proposed Thermal Decomposition Pathway

The following diagram illustrates the proposed initial steps of the thermal decomposition of this compound based on a radical mechanism.

DecompositionPathway Proposed Radical Decomposition of this compound cluster_initial Initiation cluster_products Potential Subsequent Reactions Start This compound Heat High Temperature (Δ) Radicals Methoxy Radical (CH₃O•) + 6-Methylnicotinamidyl Radical Heat->Radicals Homolytic Cleavage of N-O bond Products Decomposition Products: - 6-Methylnicotinamide - N,6-Dimethylnicotinamide - Polymeric materials - Other byproducts Radicals->Products Radical Reactions (Abstraction, Recombination, etc.)

Caption: Proposed radical decomposition pathway.

Analytical Methods for Monitoring Decomposition

To effectively troubleshoot and optimize your reactions, it is crucial to monitor the decomposition of this compound and the formation of byproducts. The following analytical techniques are recommended:

Analytical TechniqueApplication
Thermogravimetric Analysis (TGA) Determine the onset temperature of decomposition and the overall thermal stability of the compound.[2][4][5]
Differential Scanning Calorimetry (DSC) Identify thermal events such as melting, crystallization, and decomposition, and measure the enthalpy changes associated with these processes.[4][5][6]
High-Performance Liquid Chromatography (HPLC) Quantify the consumption of the starting material and the formation of non-volatile decomposition products. A stability-indicating HPLC method should be developed.
Gas Chromatography-Mass Spectrometry (GC-MS) Identify and quantify volatile decomposition products. This is particularly useful for detecting smaller fragments that may result from the decomposition process.
Thin-Layer Chromatography (TLC) A quick and simple method for qualitatively monitoring the progress of the reaction and the appearance of new, potentially colored, byproducts.

Experimental Protocol: TGA Analysis

This protocol provides a general guideline for assessing the thermal stability of this compound using TGA.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a TGA pan (typically aluminum or platinum).

  • Instrument Setup:

    • Place the sample pan in the TGA instrument.

    • Set the purge gas to an inert gas, such as nitrogen, with a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate the sample at a starting temperature of 30°C.

    • Ramp the temperature at a constant heating rate, typically 10°C/min, to a final temperature of 400°C or until complete decomposition is observed.

  • Data Analysis:

    • Plot the sample weight as a function of temperature.

    • Determine the onset temperature of decomposition, which is often defined as the temperature at which a 5% weight loss is observed.

    • Analyze the derivative of the weight loss curve (DTG curve) to identify the temperatures of maximum decomposition rates.

References

  • Weinreb, S. M.; Nahm, S. N,O-Dimethylhydroxylamine hydrochloride. e-EROS Encyclopedia of Reagents for Organic Synthesis. 2001.
  • Singh, J.; et al. A new mild and efficient method for the synthesis of Weinreb amides. Tetrahedron Letters. 2003, 44(12), 2589-2592.
  • The dual reactivity of Weinreb amides applied to the late-stage divergent functionalisation of meso pyrrolidines. New Journal of Chemistry. 2019, 43(34), 13531-13538.
  • Wesolowski, M.; et al. Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. Molecules. 2021, 26(16), 4786.
  • Ciepluch, K.; et al. Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Pharmaceutics. 2023, 15(6), 1599.
  • Craig, D. Q. M. Thermal Analysis – A Review of Techniques and Applications in the Pharmaceutical Sciences. Pharmaceutical Development and Technology. 2010, 15(2), 111-123.
  • Glover, S. A.; et al. Synthesis and thermal decomposition of N,N-dialkoxyamides. Organic & Biomolecular Chemistry. 2011, 9(11), 4116-4126.

Sources

Technical Support Center: Optimizing Solvent Conditions for Reactions with N-Methoxy-N,6-dimethylnicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-Methoxy-N,6-dimethylnicotinamide. As a specialized Weinreb amide, this reagent is a powerful tool for the synthesis of ketones and other carbonyl compounds, offering high selectivity and preventing over-addition by organometallic reagents.[1] However, achieving optimal results is critically dependent on the appropriate selection of reaction solvents. This guide, developed by our senior application scientists, provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of solvent selection and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a derivative of nicotinic acid and belongs to the class of N-methoxy-N-methylamides, commonly known as Weinreb amides.[1][2][3] Its principal advantage in organic synthesis is its reaction with potent nucleophiles like Grignard reagents and organolithiums to form a stable, chelated tetrahedral intermediate.[4] This intermediate resists further nucleophilic attack until an acidic workup, which then yields a ketone. This unique stability prevents the common problem of over-addition that leads to the formation of tertiary alcohols when using other acylating agents like esters or acid chlorides.[1][5]

The stability of this intermediate is key to the utility of Weinreb amides. The methoxy group's oxygen atom chelates to the metal cation (e.g., Mg²⁺ or Li⁺) of the organometallic reagent, forming a stable five-membered ring that protects the carbonyl equivalent from a second addition.[4]

Q2: How do I select an appropriate solvent for my reaction involving this compound?

Choosing the correct solvent is paramount and depends on several interconnected factors. A systematic approach is recommended:

  • Reagent Solubility : Ensure all starting materials, including the this compound and the nucleophile, are sufficiently soluble in the chosen solvent at the desired reaction temperature. Poor solubility is a common cause of low or incomplete conversion.[6]

  • Reagent Compatibility : The solvent must be inert under the reaction conditions. For reactions involving highly basic and nucleophilic reagents like Grignard or organolithium reagents, aprotic solvents are mandatory. Protic solvents (e.g., water, alcohols) will quench the reagent.[5]

  • Reaction Temperature : The solvent's boiling and freezing points must be suitable for the intended reaction temperature. Many reactions with organometallics are performed at low temperatures (e.g., -78 °C to 0 °C) to control reactivity and minimize side reactions.[1]

  • Impact on Reactivity and Stability : The solvent can influence the reactivity of the nucleophile and the stability of the Weinreb amide's tetrahedral intermediate. Ethereal solvents like THF and diethyl ether are often preferred for Grignard and organolithium reactions as they can solvate the metal cation, which can be crucial for the reaction's success.[1]

  • Work-up and Purification : Consider the solvent's boiling point and miscibility with water for the work-up procedure. A lower-boiling solvent is easier to remove under reduced pressure, but a higher-boiling solvent might be necessary for reactions requiring elevated temperatures.[7][8]

Q3: What are the most common solvents used, and for which types of reactions?

Aprotic solvents are the standard for reactions with this compound, especially when organometallic reagents are involved. The table below summarizes common choices.

SolventPolarity (Dipole Moment, D)[9]Typical Applications & Rationale
Tetrahydrofuran (THF) 1.75Grignard & Organolithium Reactions: Excellent for solvating the magnesium or lithium cation, promoting reagent solubility and reactivity. Its relatively low freezing point allows for reactions at low temperatures.[1]
Diethyl Ether (Et₂O) 1.15Grignard Reactions: A traditional solvent for Grignard reagent formation and use. Its low boiling point makes it easy to remove but can be a disadvantage for reactions requiring higher temperatures.
Toluene 0.36Higher Temperature Reactions: A non-polar solvent useful for reactions that need to be run above the boiling point of ethers. Can be effective in arylations of Weinreb amides.[10]
Dichloromethane (DCM) 1.60Amide Bond Formation/Coupling: Often used as a solvent for the synthesis of the Weinreb amide itself from the corresponding carboxylic acid or acid chloride.[4] Not typically used with strong organometallic reagents.
Acetonitrile (CH₃CN) 3.92Arylation Reactions: Has been shown to be an efficient solvent for certain arylations of Weinreb amides with functionalized Grignard reagents.[10]
Q4: My reaction yield is low. Could the solvent be the problem?

Absolutely. Solvent-related issues are a frequent cause of poor reaction outcomes.[11][12][13] Consider the following:

  • Purity and Water Content : Organometallic reagents are highly sensitive to moisture. Using "wet" or impure solvents will consume your reagent and drastically lower the yield. Always use anhydrous solvents, preferably freshly distilled or from a solvent purification system.

  • Insufficient Solubility : If your starting materials are not fully dissolved, the reaction will be slow and incomplete. This can manifest as a reaction that starts but then stalls.

  • Side Reactions : The solvent may not be as inert as assumed. For example, THF can be deprotonated by very strong bases like n-butyllithium, especially at temperatures above -20 °C.

  • Temperature Mismatch : Running a reaction at a temperature too high for the chosen solvent can lead to side product formation or decomposition of the desired product.[6] Conversely, a temperature that is too low may result in poor solubility or slow reaction kinetics.

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common issues encountered during reactions with this compound.

Problem 1: Low or No Product Formation

This is one of the most common issues and often points to fundamental problems with the reaction setup or reagents.

  • Possible Cause A: Poor Solubility of Reactants

    • Diagnosis : Visually inspect the reaction mixture. Is all the solid material dissolved? Does a precipitate form when the second reagent is added?

    • Solution :

      • Change Solvent : If solubility is the issue, switch to a solvent in which all components are more soluble. For example, if your reaction is sluggish in diethyl ether, consider trying THF, which has better solvating properties for many organometallic species.

      • Use a Solvent Mixture : A co-solvent system (e.g., THF/toluene) can sometimes improve solubility while maintaining the desired reaction characteristics.

      • Increase Temperature : Gently warming the reaction (if the reagents are stable) can improve solubility and reaction rate. Monitor carefully for side product formation via TLC or LC-MS.

  • Possible Cause B: Inactive or Decomposed Reagents due to Solvent Impurities

    • Diagnosis : This is likely if you are using organometallic reagents and did not use anhydrous solvents. A simple test is to titrate your organometallic reagent to confirm its activity.

    • Solution :

      • Use Anhydrous Solvents : Ensure all solvents are rigorously dried before use. Purchase high-quality anhydrous solvents or dry them using standard laboratory procedures (e.g., distillation from sodium/benzophenone for ethers).

      • Inert Atmosphere : Always run reactions with air- and moisture-sensitive reagents under an inert atmosphere (Nitrogen or Argon). Ensure your glassware is properly dried in an oven before use.

  • Possible Cause C: Incorrect Solvent Choice for Reagent Type

    • Diagnosis : Review the compatibility of your reagents with the chosen solvent. Are you trying to run a Grignard reaction in a protic solvent like ethanol?

    • Solution : Consult the literature for precedents with similar transformations. For nucleophilic additions to Weinreb amides, aprotic ethereal solvents like THF or diethyl ether are the standard and most reliable starting point.[1]

Problem 2: Significant Formation of Side Products

The appearance of unexpected spots on a TLC plate indicates competing reaction pathways.

  • Possible Cause A: Formation of Tertiary Alcohol (Over-addition)

    • Diagnosis : You isolate a product with a mass corresponding to the addition of two equivalents of your nucleophile.

    • Causality & Solution : While Weinreb amides are designed to prevent this, the stability of the tetrahedral intermediate is not absolute. High temperatures can cause this intermediate to break down prematurely. Running the reaction at a lower temperature (e.g., dropping from 0 °C to -78 °C) often resolves this issue. The solvent choice can also influence the stability of the chelated intermediate.[4]

  • Possible Cause B: Product Instability During Work-up

    • Diagnosis : The crude reaction mixture (analyzed before work-up) looks clean, but new impurities appear after quenching and extraction.[14]

    • Solution : Your product may be sensitive to the acidic or basic conditions of the work-up.[14]

      • Test Stability : Before your next attempt, take a small aliquot of the crude reaction mixture and expose it to your planned work-up conditions in a test tube to see if degradation occurs.

      • Modify Work-up : Use a milder quenching agent. For example, instead of aqueous HCl, try a saturated aqueous solution of ammonium chloride (NH₄Cl), which is less acidic.

Problem 3: Difficulties with Product Isolation

Challenges during purification can lead to significant loss of material.[12][13]

  • Possible Cause A: Product is Water-Soluble

    • Diagnosis : After aqueous work-up and extraction with an organic solvent, the desired product is not found in the organic layer.

    • Solution :

      • Check the Aqueous Layer : Before discarding the aqueous layer, analyze a sample by TLC or LC-MS.[14]

      • Back-Extraction : If the product is present, perform several additional extractions of the aqueous layer with a more polar organic solvent like ethyl acetate or dichloromethane.

      • Brine Wash : Washing the combined organic layers with saturated aqueous NaCl (brine) can help to "salt out" dissolved organic product, pushing it into the organic phase and helping to remove water.

  • Possible Cause B: Difficulty Removing a High-Boiling Solvent

    • Diagnosis : You are unable to remove the reaction solvent (e.g., toluene, DMF) on a rotary evaporator without using very high temperatures that might decompose your product.

    • Solution :

      • Solvent Selection : If possible, choose a lower-boiling solvent for the reaction in the first place.

      • High-Vacuum Evaporation : Use a high-vacuum pump to remove the solvent at a lower temperature.

      • Direct Purification : If the product is not volatile, consider proceeding directly to column chromatography. The high-boiling solvent will typically elute with the non-polar mobile phase.

Visualized Workflows & Logic

Solvent Selection Logic Diagram

This diagram illustrates the key decision points when selecting a solvent for reactions with this compound.

SolventSelection Start Start: Define Reaction Reagents Identify Reactants (e.g., Grignard, LiAlH4) Start->Reagents Solubility Are all reagents soluble? Reagents->Solubility Compatibility Is solvent inert to reagents? Solubility->Compatibility  Yes Reconsider Re-evaluate / Try Alternative Solvent Solubility->Reconsider  No Temperature Is solvent compatible with reaction temperature? Compatibility->Temperature  Yes Compatibility->Reconsider  No Workup Is workup/purification feasible? Temperature->Workup  Yes Temperature->Reconsider  No Optimal Optimal Solvent Chosen Workup->Optimal  Yes Workup->Reconsider  No Reconsider->Solubility

Caption: A decision-making flowchart for selecting an optimal solvent.

Troubleshooting Low Yield

This workflow provides a step-by-step guide to diagnosing the cause of low reaction yields.

Troubleshooting Start Problem: Low Yield CheckCrude Analyze Crude Reaction Mixture (pre-workup) Start->CheckCrude ProductFormed Is desired product present? CheckCrude->ProductFormed WorkupIssue Investigate Workup (Product degradation? Water soluble?) ProductFormed->WorkupIssue  Yes ReactionIssue Investigate Reaction Conditions ProductFormed->ReactionIssue  No SolutionFound Solution Identified WorkupIssue->SolutionFound Solubility Check Reagent Solubility ReactionIssue->Solubility Purity Check Solvent/Reagent Purity (Anhydrous? Titrate?) Solubility->Purity Conditions Optimize Temp. & Time Purity->Conditions Conditions->SolutionFound

Sources

Technical Support Center: Synthesis of N-Methoxy-N,6-dimethylnicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-Methoxy-N,6-dimethylnicotinamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on identifying and minimizing process-related impurities. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols grounded in established chemical principles.

Synthesis Overview: The Weinreb Amide Approach

The synthesis of this compound is most effectively achieved through the formation of a Weinreb-Nahm amide.[1] This classic organometallic reaction is renowned for its ability to synthesize ketones and, in this case, a stable amide intermediate that is resistant to over-addition by nucleophiles.[1][2][3] The general pathway involves the coupling of a 6-methylnicotinic acid derivative with N,O-dimethylhydroxylamine.[4][5][6]

The key to a high-purity product lies in the careful control of this coupling step. The carboxylic acid of 6-methylnicotinic acid must first be "activated" to a more reactive species, such as an acid chloride or by using a peptide coupling agent. This activated intermediate is then reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a base to yield the final product.

cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Amide Formation Start 6-Methylnicotinic Acid Activated Activated Intermediate (e.g., Acyl Chloride) Start->Activated Coupling Agent (e.g., SOCl₂, HATU) Product This compound Activated->Product Base (e.g., TEA, DIPEA) Amine N,O-Dimethyl- hydroxylamine HCl Amine->Product

Caption: General workflow for this compound synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Q1: My reaction yield is significantly lower than expected. What are the common causes?

A1: Low yields can typically be traced back to one of four areas: incomplete activation of the starting material, reagent quality and handling, suboptimal reaction conditions, or inefficient work-up.

  • Inefficient Carboxylic Acid Activation: The conversion of 6-methylnicotinic acid to a highly reactive intermediate is critical. If using thionyl chloride (SOCl₂) or oxalyl chloride, ensure it is fresh and the reaction is performed under anhydrous conditions. For peptide coupling reagents (e.g., HATU, HBTU), ensure the correct stoichiometry and base are used, as these are often moisture-sensitive.

  • Reagent Quality and Handling: N,O-dimethylhydroxylamine hydrochloride is hygroscopic and can absorb atmospheric moisture, which will quench the activated intermediate.[4] Always store it in a desiccator and handle it quickly in an inert atmosphere if possible. The purity of the starting 6-methylnicotinic acid is also paramount; impurities in the starting material will carry through or cause side reactions.

  • Reaction Conditions: Temperature control is crucial. The activation step may require cooling to prevent side reactions, while the subsequent coupling reaction often proceeds well at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has gone to completion before initiating the work-up.

  • Work-up and Product Isolation: The product, this compound, has some aqueous solubility. During the aqueous wash steps, ensure the pH is appropriately adjusted (typically to a slightly basic pH) to minimize product loss to the aqueous layer. Overly aggressive extraction or insufficient drying of the organic layer can also lead to lower isolated yields.

Q2: My post-reaction analysis (TLC/HPLC) shows a significant amount of unreacted 6-methylnicotinic acid. How can I resolve this?

A2: This is a classic sign of incomplete or failed carboxylic acid activation.

  • Verify Your Activating Agent: Ensure the activating agent is not degraded. Thionyl chloride should be colorless to pale yellow; darker colors indicate decomposition. Peptide coupling reagents should be stored under inert gas and refrigerated.

  • Extend Activation Time/Adjust Temperature: The activation step may require more time or a slight increase in temperature. When forming the acid chloride, refluxing gently for 1-2 hours is common. For coupling reagents, allow sufficient time for the active ester to form before adding the N,O-dimethylhydroxylamine.

  • Ensure Anhydrous Conditions: Any moisture present will rapidly hydrolyze the activated intermediate back to the starting carboxylic acid. Use dry solvents (e.g., distilled from a suitable drying agent) and perform the reaction under an inert atmosphere (Nitrogen or Argon).

Q3: I'm observing an unknown impurity peak in my HPLC/LC-MS analysis. What is its likely identity?

A3: Identifying unknown impurities requires a systematic approach. Consider the following common side products:

  • Starting Material Impurities: The impurity may have been present in your initial 6-methylnicotinic acid. Analyze the starting material by HPLC to confirm its purity.

  • Hydroxamic Acid Formation: Under certain conditions, particularly with some coupling reagents, O-acylation can compete with N-acylation, leading to the formation of a hydroxamic acid isomer.[7]

  • Ester Formation: If an alcohol (e.g., methanol, ethanol from the solvent) is present as an impurity, it can compete with the N,O-dimethylhydroxylamine, leading to the formation of the corresponding methyl or ethyl ester of 6-methylnicotinic acid.[8] This is especially relevant if the acid chloride intermediate is formed.

Activated Activated 6-Methylnicotinic Acid Product Desired Weinreb Amide Activated->Product + N,O-Dimethylhydroxylamine (Correct Path) Impurity Ester Impurity (e.g., Methyl 6-methylnicotinate) Activated->Impurity + ROH Start Unreacted Starting Material Activated->Start + H₂O Water H₂O (Moisture) Alcohol ROH (Alcohol Contaminant)

Caption: Common impurity formation pathways from the activated intermediate.

To identify the impurity, use High-Resolution Mass Spectrometry (HRMS) to get an exact mass and predict a molecular formula. Further characterization with Nuclear Magnetic Resonance (NMR) spectroscopy may be required.

Frequently Asked Questions (FAQs)

Q1: What are the most critical process parameters to control during this synthesis?

A1: Success hinges on meticulous control over several key parameters. These should be defined and monitored for consistent results.

ParameterCriticalityRationale & Recommended Control
Reagent Stoichiometry HighAn excess of the activating agent is often used, but a large excess can lead to side reactions. Typically 1.1-1.5 equivalents are sufficient. The amine is usually used at 1.0-1.2 equivalents.
Temperature HighThe activation step is often exothermic; cooling (0 °C) is recommended to prevent degradation. The coupling step is typically run at room temperature.
Moisture Control HighThe reaction is highly sensitive to water. Use anhydrous solvents and an inert atmosphere (N₂ or Ar). N,O-dimethylhydroxylamine HCl is hygroscopic.[4]
Reaction Time MediumMonitor by TLC or HPLC to determine the endpoint. Insufficient time leads to incomplete conversion, while excessive time can promote side product formation.
Base Selection MediumA non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is required to neutralize the HCl salt of the amine and the HCl generated.

Q2: What are the best analytical methods for assessing the purity of this compound?

A2: A combination of chromatographic and spectroscopic techniques is recommended for full characterization.

  • HPLC with UV Detection: This is the workhorse for purity assessment. A reverse-phase C18 column with a mobile phase gradient of water (with 0.1% formic acid or TFA) and acetonitrile is a good starting point. This will separate the product from unreacted starting materials and most non-polar impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Indispensable for identifying impurities. It provides the molecular weight of the main peak and any byproducts, which is crucial for troubleshooting.[9][10]

  • NMR Spectroscopy (¹H and ¹³C): Confirms the structure of the final product. The proton NMR will show characteristic peaks for the N-methoxy, N-methyl, and pyridine ring protons.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be useful for detecting small, volatile impurities that may not be visible by LC-MS.

Q3: How can I effectively purify the crude product?

A3: The choice of purification method depends on the nature and quantity of the impurities.

  • Aqueous Work-up: A standard acidic and basic wash can remove unreacted starting materials. Wash the organic layer with dilute HCl to remove any unreacted amine, followed by a wash with saturated sodium bicarbonate to remove unreacted 6-methylnicotinic acid.

  • Silica Gel Flash Chromatography: This is the most common and effective method for removing closely related impurities. A solvent system of ethyl acetate in hexanes or dichloromethane in methanol is typically effective.

  • Recrystallization: If the crude product is of reasonably high purity (>95%), recrystallization can be an excellent final polishing step.[11] A solvent system such as ethyl acetate/hexanes or isopropanol/water could be explored.

Experimental Protocols

Protocol 1: Synthesis via Acid Chloride Intermediate

This protocol describes a representative lab-scale synthesis. Warning: Thionyl chloride is corrosive and toxic. Handle only in a certified chemical fume hood with appropriate personal protective equipment.

  • Activation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, suspend 6-methylnicotinic acid (1.0 eq) in anhydrous dichloromethane (DCM, ~10 mL per gram of acid).

  • Add N,N-Dimethylformamide (DMF, 1-2 drops) as a catalyst.

  • Slowly add thionyl chloride (SOCl₂, 1.2 eq) dropwise at 0 °C.

  • After the addition is complete, warm the mixture to reflux (approx. 40 °C) and stir for 2 hours, or until gas evolution ceases and the solution becomes clear.

  • Cool the reaction to room temperature and remove the excess SOCl₂ and DCM under reduced pressure.

  • Coupling: Dissolve the resulting crude acid chloride in fresh anhydrous DCM.

  • In a separate flask, suspend N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in anhydrous DCM and cool to 0 °C.

  • Add triethylamine (TEA, 2.5 eq) dropwise to the amine suspension and stir for 15 minutes.

  • Slowly add the acid chloride solution to the amine mixture at 0 °C.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 3-4 hours. Monitor the reaction progress by TLC (e.g., 50% Ethyl Acetate in Hexanes).

  • Work-up: Quench the reaction by slowly adding water. Separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography.

Caption: A logical decision tree for troubleshooting low product yield.

References

  • Cenmed Enterprises. (n.d.). N,O-Dimethylhydroxylamine Hydrochloride (C062B-069272). Retrieved from Cenmed Enterprises. [Link]

  • CP Lab Safety. (n.d.). N,O-Dimethylhydroxylamine Hydrochloride, 500g, Each. Retrieved from CP Lab Safety. [Link]

  • Google Patents. (n.d.). EP0128279B1 - Process for the preparation of 6-methyl-nicotinic-acid esters.
  • PrepChem.com. (n.d.). Synthesis of methyl 6-methylnicotinate. Retrieved from PrepChem.com. [Link]

  • Google Patents. (n.d.). CN114437031A - Synthetic method of 6-methyl nicotine.
  • Patsnap. (n.d.). Synthesis method of 6-methyl nicotine - Eureka. Retrieved from Patsnap. [Link]

  • MDPI. (2025). Synthesis of New Nicotinamides Starting from Monothiomalonanilide. Retrieved from MDPI. [Link]

  • S. K. Industries. (n.d.). (48) methyl-6-methyinicotinate Route of Synthesis. Retrieved from S. K. Industries. [Link]

  • Wikipedia. (n.d.). Weinreb ketone synthesis. Retrieved from Wikipedia. [Link]

  • Molbase. (n.d.). N-Methoxy-2,N-diMethyl-nicotinaMide | CAS No. 469864-28-6 Synthetic Routes. Retrieved from Molbase. [Link]

  • Oriental Journal of Chemistry. (2020). Synthesis of Weinreb and their Derivatives (A Review). Retrieved from Oriental Journal of Chemistry. [Link]

  • Pharma Focus Asia. (n.d.). Recent Developments in Weinreb Synthesis and their Applications. Retrieved from Pharma Focus Asia. [Link]

  • PubMed Central. (n.d.). Synthesis, Optimization, and Structure–Activity Relationships of Nicotinamide Phosphoribosyltransferase (NAMPT) Positive Allosteric Modulators (N-PAMs). Retrieved from PubMed Central. [Link]

  • Chemsrc. (n.d.). N-METHOXY-6,N-DIMETHYL-NICOTINAMIDE | CAS#:221615-71-0. Retrieved from Chemsrc. [Link]

  • YouTube. (2012). Introduction to Weinreb amides. Retrieved from YouTube. [Link]

  • YouTube. (2019). Weinreb Amides and More (Forming Ketones Using Organometallic Reagents). Retrieved from YouTube. [Link]

  • National Institutes of Health. (n.d.). Synthesis of Methoxy-, Methylenedioxy-, Hydroxy-, and Halo-Substituted Benzophenanthridinone Derivatives as DNA Topoisomerase IB (TOP1) and Tyrosyl-DNA Phosphodiesterase 1 (TDP1) Inhibitors and Their Biological Activity for Drug-Resistant Cancer. Retrieved from National Institutes of Health. [Link]

  • MDPI. (n.d.). Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights. Retrieved from MDPI. [Link]

  • ResearchGate. (2025). Development of an Analytical Method for Quantifying Nitrosamine Impurities in Metformin Using Liquid Chromatography-Mass Spectrometry. Retrieved from ResearchGate. [Link]

  • ResearchGate. (2025). Advanced analytical techniques for detection, separation and quantification of N-nitroso and related impurities in trimetazidine: A UPLC-PDA, LC-MS/MS, and GC-MS study. Retrieved from ResearchGate. [Link]

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Technical Support Center: Work-up & Troubleshooting for N-Methoxy-N,6-dimethylnicotinamide Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of N-Methoxy-N,6-dimethylnicotinamide in Ketone Synthesis

This compound is a specialized acylating agent belonging to the class of N-methoxy-N-methylamides, more commonly known as Weinreb-Nahm amides.[1][2] Its primary application in synthetic chemistry is to serve as a reliable precursor for the synthesis of ketones. When reacted with organometallic reagents, such as Grignard or organolithium compounds, it selectively yields a ketone product.[1][3][4]

The major advantage of using a Weinreb-Nahm amide over simpler acylating agents like esters or acid chlorides is the prevention of "over-addition."[1][5] The key to this selectivity lies in the formation of a stable, five-membered chelated tetrahedral intermediate upon addition of the organometallic reagent.[6][7] This intermediate is stable at low reaction temperatures and only collapses to the ketone upon acidic work-up.[1][6] This guide provides a comprehensive framework for the successful work-up and purification of products from reactions involving this compound, focusing on troubleshooting common issues encountered in the laboratory.

Section 1: The Chemistry of the Weinreb Amide Work-up

A successful work-up is critical for isolating the desired ketone in high purity. The process universally involves three main stages:

  • Quenching: The reaction is carefully quenched to neutralize any unreacted, highly reactive organometallic reagents. This must be done at low temperatures (typically -78°C to 0°C) to prevent the breakdown of the stable tetrahedral intermediate and subsequent side reactions. An acidic quench is required to protonate the intermediate, facilitating its collapse into the final ketone product.

  • Extraction: A standard liquid-liquid extraction is performed to separate the desired organic product from aqueous-soluble byproducts. The key byproduct of the reaction is N,O-dimethylhydroxylamine, which is typically protonated during the acidic quench to form its hydrochloride salt, rendering it water-soluble.[8]

  • Purification: The final step involves removing residual impurities from the isolated organic product, most commonly via silica gel column chromatography.

Section 2: Visualized Workflow for a Standard Work-up

The following diagram outlines the logical flow of a typical work-up procedure for a reaction between this compound and an organometallic reagent.

Workup_Workflow cluster_reaction Reaction Phase cluster_workup Work-up Phase cluster_organic Organic Layer cluster_aqueous Aqueous Layer cluster_purification Purification Phase Reaction Reaction Complete (Stable Tetrahedral Intermediate) Quench 1. Quench Reaction (e.g., sat. aq. NH4Cl or 1M HCl) Maintain low temperature! Reaction->Quench Warm 2. Warm to Room Temp. Quench->Warm Extract 3. Liquid-Liquid Extraction (e.g., EtOAc / H2O) Warm->Extract Separate 4. Separate Layers Extract->Separate Wash 5. Wash with Brine Separate->Wash Discard Discard Aqueous Layer (Contains HN(OMe)Me·HCl & inorganic salts) Separate->Discard Dry 6. Dry (e.g., Na2SO4, MgSO4) Wash->Dry Filter 7. Filter Dry->Filter Concentrate 8. Concentrate in vacuo Filter->Concentrate Crude Crude Product Concentrate->Crude Purify 9. Purify (e.g., Column Chromatography) Crude->Purify Pure Pure Ketone Product Purify->Pure

Caption: Standard workflow for Weinreb amide reaction work-up.

Section 3: Detailed Experimental Protocol: Standard Work-up

This protocol assumes the reaction of this compound with a Grignard reagent in THF has been completed.

Materials:

  • Saturated aqueous ammonium chloride (NH₄Cl) solution or 1 M hydrochloric acid (HCl), pre-chilled.

  • Ethyl acetate (EtOAc) or other suitable extraction solvent.

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (optional).

  • Brine (saturated aqueous NaCl solution).

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Separatory funnel, flasks, and rotary evaporator.

Procedure:

  • Cooling: Ensure the reaction flask is maintained at the reaction temperature (e.g., 0°C or -78°C).

  • Quenching: While stirring vigorously, slowly add the pre-chilled acidic quenching solution (e.g., 1 M HCl) dropwise via an addition funnel. Monitor the internal temperature to ensure it does not rise significantly. Continue addition until gas evolution (if any) ceases and the solution remains acidic.

  • Warming: Remove the cooling bath and allow the mixture to warm to room temperature with continued stirring.

  • Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and shake vigorously. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer.

  • Back-Extraction (Optional): Extract the aqueous layer again with one or two additional portions of ethyl acetate to recover any dissolved product.

  • Combine & Wash: Combine all organic extracts. Wash the combined organic layer sequentially with:

    • Deionized water (optional).

    • Saturated aq. NaHCO₃ (if a strong acid quench was used and the product is acid-sensitive).

    • Brine, to break up any emulsions and begin the drying process.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and add an anhydrous drying agent (e.g., Na₂SO₄). Stir for 10-15 minutes.

  • Filtration & Concentration: Filter the solution to remove the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude ketone product.

  • Purification: Purify the crude material using an appropriate method, such as flash column chromatography on silica gel.

Section 4: Troubleshooting Guide (Q&A Format)

Q1: My TLC/LC-MS analysis shows a significant amount of unreacted this compound starting material. What happened?

A1: This issue typically points to a problem with the organometallic reagent.

  • Reagent Titration: Grignard and organolithium reagents degrade over time due to moisture and air. Their actual molarity may be lower than stated on the bottle. It is best practice to titrate the organometallic reagent immediately before use to determine its active concentration.

  • Reaction Temperature: While the reaction should be kept cold, some sluggish organometallic reagents may require warming to 0°C or even room temperature to react completely. Monitor the reaction by TLC or LC-MS to determine the optimal temperature profile.

  • Insufficient Equivalents: Ensure you are using a slight excess (typically 1.1 to 1.5 equivalents) of the organometallic reagent to drive the reaction to completion.

Q2: I've isolated a significant byproduct with a higher molecular weight, which appears to be a tertiary alcohol. How can I prevent this?

A2: The formation of a tertiary alcohol indicates an "over-addition" has occurred, where a second equivalent of the organometallic reagent has added to the newly formed ketone.[1] This defeats the purpose of using a Weinreb amide.

  • Cause: This happens if the stable tetrahedral intermediate breaks down prematurely in the presence of active organometallic reagent.[6] The most common cause is allowing the reaction temperature to rise too high before the quenching step.

  • Solution: Maintain rigorous temperature control throughout the addition of the organometallic reagent and before the quench. The work-up quench should always be performed at low temperatures (e.g., -78°C to 0°C) to neutralize excess nucleophile before the intermediate has a chance to collapse into the ketone.

Q3: During the aqueous work-up, I'm having trouble removing the N,O-dimethylhydroxylamine byproduct. It persists in my organic layer.

A3: N,O-dimethylhydroxylamine (HN(OMe)Me) is a weak base. To ensure it remains in the aqueous layer, it must be fully protonated to its hydrochloride salt.

  • Insufficient Acid: The quenching and washing solutions must be sufficiently acidic. Use a mild but effective acid like 1 M HCl or saturated aqueous NH₄Cl.[9] After quenching, check the pH of the aqueous layer with pH paper to ensure it is acidic (pH 1-5).

  • Perform Acidic Washes: Wash the organic layer one or two times with a fresh portion of 1 M HCl after the initial separation. This will extract any remaining free base into the aqueous phase. Be cautious if your final product contains acid-sensitive functional groups.

Q4: My product seems to have poor solubility in standard extraction solvents, or I suspect it's being retained in the aqueous layer.

A4: This can be a specific issue with nicotinamide derivatives due to the basicity of the pyridine nitrogen.

  • Protonation of Product: In a highly acidic work-up (pH < 2), the pyridine nitrogen of your ketone product can become protonated, increasing its water solubility.

  • Solution: After the initial acidic quench and extraction, carefully neutralize the combined aqueous layers with a base like NaHCO₃ or NaOH until pH ~7-8. Then, re-extract these neutralized aqueous layers with several portions of your organic solvent (e.g., ethyl acetate or dichloromethane). This will ensure your product is in its free base form and partitions into the organic phase. Combine these new organic extracts with your initial ones for washing and drying.

Section 5: Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the N-methoxy-N-methyl group?

A1: This specific substitution is crucial for the reaction's success. After the organometallic reagent adds to the carbonyl carbon, the oxygen of the N-methoxy group and the carbonyl oxygen chelate (bind to) the metal ion (e.g., Mg²⁺ or Li⁺).[1][6] This forms a highly stable five-membered ring intermediate that prevents the elimination of the amide group and the formation of the ketone until the acidic work-up is performed.[1][6][7]

Q2: Can I use a basic or neutral quench for the work-up?

A2: It is strongly discouraged. An acidic quench is necessary to protonate and break down the stable tetrahedral intermediate to release the ketone product.[6] A neutral or basic quench will likely result in the isolation of the stable intermediate adduct or very low yields of the desired ketone.

Q3: How stable is this compound to storage?

A3: Like most amides, it is generally a stable, solid compound that can be stored at room temperature in a sealed container, protected from moisture. However, for long-term storage, refrigeration is recommended.

Q4: Can I use reducing agents like LiAlH₄ or DIBAL-H with this compound?

A4: Yes. A key feature of Weinreb amides is their ability to be reduced to aldehydes using common hydride reagents like LiAlH₄ or DIBAL-H.[1][10] The same principle of a stable intermediate applies, preventing over-reduction to the alcohol, provided the reaction and work-up are handled correctly at low temperatures.

References

  • Title: Synthesis of Weinreb and their Derivatives (A Review) Source: Oriental Journal of Chemistry URL: [Link]

  • Title: Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. Source: YouTube URL: [Link]

  • Title: Weinreb ketone synthesis Source: Wikipedia URL: [Link]

  • Title: Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents Source: ACS Omega URL: [Link]

  • Title: Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]

  • Title: Why does the reduction of a Weinreb amide give an aldehyde instead of an amine? Source: Chemistry Stack Exchange URL: [Link]

  • Title: Synthesis of Weinreb and their Derivatives (A-Review) Source: ResearchGate URL: [Link]

  • Title: Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction Source: Organic Chemistry Portal URL: [Link]

  • Title: Recent Developments in Weinreb Synthesis and their Applications Source: Oriental Journal of Chemistry URL: [Link]

  • Title: Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis Source: Thieme Synthesis URL: [Link]

  • Title: Synthesis of New Nicotinamides Starting from Monothiomalonanilide Source: MDPI URL: [Link]

  • Title: Preparation of Weinreb Amides from Carboxylic Acid via CDI Activation Source: ChemSpider Synthetic Pages URL: [Link]

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Technical Support Center: N-Methoxy-N,6-dimethylnicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for N-Methoxy-N,6-dimethylnicotinamide (CAS No. 221615-71-0). This document provides in-depth guidance on the proper storage, handling, and experimental use of this compound, structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field. As a specialized Weinreb amide, its unique properties offer significant advantages in organic synthesis, but also necessitate specific handling protocols to ensure experimental success and safety.

Section 1: Fundamental Safety & Handling

This section addresses the most critical aspects of safely managing this compound in a laboratory setting.

Q: What are the primary hazards associated with this compound and its analogs?

A: Based on data from closely related nicotinamide derivatives, the compound should be handled as a hazardous substance. The primary hazards identified for analogous compounds are skin irritation (H315) and serious eye irritation (H319).[1][2][3] Some analogs are also classified as harmful if swallowed (H302) and may cause respiratory irritation (H335).[3] Therefore, all chemical products should be handled with the recognition of having "unknown hazards and toxicity".[4]

Q: What personal protective equipment (PPE) is mandatory when working with this compound?

A: To mitigate the risks of exposure, the following PPE is required:

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[2]

  • Eye Protection: Safety glasses with side shields or goggles. A face shield may be required if there is a splash risk.[2]

  • Body Protection: A standard laboratory coat. Protective boots may be necessary depending on the scale of the operation.[2]

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of any dust or aerosols.[5] If a fume hood is not available, a vapor respirator may be required.[2]

Q: What is the correct procedure for handling a small spill?

A: In the event of a small spill, first ensure the area is well-ventilated and restrict access.[1] Wearing your full PPE, absorb the spilled material with an inert, non-combustible absorbent like dry sand or earth.[4] Collect the material using spark-proof tools and place it into a suitable, labeled container for chemical waste disposal.[6][7] Do not allow the product to enter drains.[1] Following cleanup, decontaminate the area and wash your hands thoroughly.

Q: What are the first-aid measures in case of accidental exposure?

A: Immediate and appropriate first-aid is crucial.

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. If eye irritation persists, seek medical attention.[1][2]

  • Skin Contact: Take off all contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice.[1][2]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. If the person feels unwell, seek medical attention.[1]

  • Ingestion: Rinse the mouth with water. Never give anything by mouth to an unconscious person and seek immediate medical attention.[2][8]

Section 2: Storage, Stability, and Solution Preparation

Proper storage is paramount to preserving the chemical integrity of this compound. As a Weinreb amide, its stability is key to its synthetic utility.

Q: What are the ideal long-term storage conditions for the solid compound?

A: The compound should be stored in a tightly sealed container in a refrigerator at 2-8°C (or 4°C as specified by some suppliers for similar compounds).[9] It is also advisable to store it in a dark place, away from incompatible materials such as strong oxidizing agents.[4] For enhanced stability, particularly for long-term storage, consider storing under an inert atmosphere (e.g., Argon or Nitrogen).

Table 1: Storage Condition Summary
ParameterRecommendationRationale
Temperature 2 - 8 °CMinimizes degradation over time.
Atmosphere Tightly sealed; Inert gas (optional)Prevents hydrolysis from atmospheric moisture.
Light Dark place / Amber vialPrevents potential light-induced degradation.
Compatibility Away from strong acids, bases, oxidizersAvoids unwanted chemical reactions.

Q: I need to make a stock solution. What solvents are compatible and how should I store the solution?

A: this compound and its analogs are generally soluble in polar organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[10][11] They are sparingly soluble in aqueous buffers.[11]

For long-term storage, solutions in anhydrous aprotic solvents like DMF or DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and moisture introduction. Store these aliquots at -20°C. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture into the solution.

Q: What chemical properties make this compound susceptible to degradation?

A: The Weinreb amide functional group is generally stable under neutral conditions but can be susceptible to hydrolysis under strong acidic or basic conditions, which would cleave the amide bond.[10] The presence of water, especially in combination with acid or base catalysts, can lead to the degradation of the compound back to the corresponding carboxylic acid and N,O-dimethylhydroxylamine. This is a critical consideration during reaction setup and workup.

Protocol 1: Preparation of a 100 mM Stock Solution in DMSO
  • Preparation: Ensure your workspace in the chemical fume hood is clean and dry. Use oven-dried glassware.

  • Weighing: Weigh the required amount of this compound in a tared vial.

  • Solubilization: Add the calculated volume of anhydrous DMSO to the vial using a dry syringe.

  • Mixing: Cap the vial tightly and vortex or sonicate gently until the solid is completely dissolved.

  • Aliquoting & Storage: Divide the stock solution into smaller, single-use volumes in appropriate vials. Purge with argon or nitrogen before sealing and store at -20°C.

Section 3: Experimental Application & Mechanistic Insights

Understanding why this specific reagent is used is key to troubleshooting its application.

Q: Why is a Weinreb amide like this compound used for ketone synthesis instead of a simpler acyl chloride or ester?

A: This is the central advantage of this class of reagents. When strong organometallic nucleophiles (like Grignard or organolithium reagents) react with esters or acyl chlorides, the reaction often proceeds past the ketone stage, resulting in over-addition to form a tertiary alcohol.[12]

The Weinreb-Nahm amide prevents this over-addition through a unique mechanistic feature. After the initial nucleophilic attack, the resulting tetrahedral intermediate is stabilized by chelation between the oxygen of the methoxy group and the metal cation (e.g., MgX or Li).[13] This chelated intermediate is stable at low temperatures and does not collapse to form the ketone until an acidic aqueous workup is performed.[12][13] By the time the ketone is formed during workup, the potent nucleophile has already been quenched, thus preventing the second addition.

Section 4: Troubleshooting Guide

Even with robust protocols, experimental challenges can arise. This section provides a logical framework for diagnosing and resolving common issues.

Q: My reaction with an organometallic reagent is giving very low yield. What are the likely causes?

A: Low yield in a Weinreb amide reaction can typically be traced to one of three areas: the starting material, the reagents, or the reaction conditions.

  • Compromised Starting Material: The Weinreb amide may have degraded due to improper storage (exposure to moisture). Verify the integrity of your starting material via NMR or LC-MS.

  • Inactive Nucleophile: Organometallic reagents are extremely sensitive to air and moisture. Ensure you are using freshly titrated or high-quality reagents and that your reaction is performed under strictly anhydrous and inert conditions.

  • Reaction Conditions:

    • Temperature: These reactions are often run at low temperatures (e.g., -78 °C to 0 °C) to ensure the stability of the chelated intermediate and prevent side reactions. Running the reaction at too high a temperature can lead to decomposition.

    • Insufficient Reagent: Ensure you are using a sufficient molar excess of the organometallic reagent, as some may be consumed by trace impurities.

Q: My main byproduct is the carboxylic acid corresponding to my Weinreb amide. Why did this happen?

A: Formation of the starting carboxylic acid is a tell-tale sign of hydrolysis. This occurs when water is present in the reaction mixture. Review your entire experimental setup for sources of moisture:

  • Did you use anhydrous solvents?

  • Was all glassware properly dried?

  • Was the reaction maintained under a fully inert atmosphere?

  • Was your organometallic reagent of good quality, or could it have contained residual base/hydroxide that promoted hydrolysis?

Q: I'm trying to reduce the Weinreb amide to an aldehyde with a hydride reagent (e.g., LiAlH₄), but I'm not getting the desired product. What should I check?

A: Similar to organometallic additions, the reduction to an aldehyde relies on the stability of the chelated intermediate.

  • Over-reduction: While Weinreb amides are designed to prevent this, using a large excess of a powerful reducing agent at elevated temperatures can sometimes lead to the formation of the alcohol or even amine. Use a controlled amount of the hydride reagent (e.g., 1.0-1.5 equivalents) at low temperatures.

  • Workup Procedure: The aldehyde is only released upon acidic workup. If the workup is not performed correctly, the product may not be liberated from the intermediate complex. A careful, cold quench with an appropriate acid is necessary.

  • Acid Instability: Be aware that some aldehydes are unstable to strongly acidic conditions.[14] A milder workup (e.g., using Rochelle's salt or a buffered solution) may be required depending on your substrate.

Section 5: Workflow Diagrams

Diagram 1: Storage Decision Workflow

start Receiving Compound is_solid Is the compound a solid? start->is_solid store_solid Store at 2-8°C Tightly Sealed, Dark Place is_solid->store_solid Yes is_solution Preparing a solution? is_solid->is_solution No end_solid Use in Experiment store_solid->end_solid solvent_choice Select Anhydrous Aprotic Solvent (DMSO, DMF) is_solution->solvent_choice Yes aliquot Aliquot into single-use vials Purge with Inert Gas solvent_choice->aliquot store_solution Store at -20°C aliquot->store_solution end_solution Use in Experiment store_solution->end_solution

Caption: Decision tree for proper storage of this compound.

Diagram 2: Reaction Troubleshooting Workflow

start Low Reaction Yield check_sm 1. Analyze Starting Material (SM) start->check_sm sm_ok SM is pure check_sm->sm_ok OK sm_bad SM is degraded (hydrolyzed) check_sm->sm_bad Fail check_reagents 2. Check Reagents sm_ok->check_reagents review_storage Review storage procedures sm_bad->review_storage reagents_ok Reagents are active (e.g., freshly titrated) check_reagents->reagents_ok OK reagents_bad Reagents are suspect (old, exposed to air) check_reagents->reagents_bad Fail check_conditions 3. Review Conditions reagents_ok->check_conditions use_fresh Use fresh, verified reagents reagents_bad->use_fresh conditions_ok Conditions are correct check_conditions->conditions_ok OK conditions_bad Anhydrous? Inert Atmosphere? Correct Temperature? check_conditions->conditions_bad Fail consult Consult further technical support conditions_ok->consult optimize Optimize setup: dry glassware, fresh solvent, verify temp conditions_bad->optimize

Caption: Troubleshooting workflow for low-yield reactions.

References

  • Question about working with Weinreb amide resin : r/chemistry - Reddit. (2013-04-10). [Link]

  • Safety Data Sheet - Angene Chemical. (2021-05-01). [Link]

  • Weinreb ketone synthesis - Wikipedia. (n.d.). [Link]

  • Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. (n.d.). [Link]

  • Why does the reduction of a Weinreb amide give an aldehyde instead of an amine? - Chemistry Stack Exchange. (2016-01-08). [Link]

  • Weinreb Amidation as the Cornerstone of an Improved Synthetic Route to A-Ring-Modified Derivatives of Luotonin A - NIH. (n.d.). [Link]

  • N-methoxy-N-methylnicotinamide | J&K Scientific LLC. (n.d.). [Link]

  • N-METHOXY-6,N-DIMETHYL-NICOTINAMIDE | CAS#:221615-71-0 | Chemsrc. (2025-10-14). [Link]

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Analysis of N-Methoxy-N,6-dimethylnicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, remains the cornerstone of this analytical process. This guide provides an in-depth analysis of the ¹H NMR spectrum of N-Methoxy-N,6-dimethylnicotinamide, a compound of interest in medicinal chemistry. We will explore the expected spectral features, compare them with related nicotinamide derivatives, and provide a robust experimental protocol for acquiring high-quality data.

Introduction: The Structural Significance of this compound

This compound belongs to the class of Weinreb amides, which are notable for their utility in organic synthesis, particularly in the formation of ketones from organometallic reagents. The presence of the N-methoxy-N-methylamide moiety, a 6-methyl group, and the nicotinamide core creates a unique electronic and steric environment. Understanding the ¹H NMR spectrum is crucial for confirming its synthesis and purity, as well as for studying its conformational dynamics.

Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum

A self-validating and reliable protocol is essential for obtaining reproducible results. The following procedure is recommended for the ¹H NMR analysis of this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the dried this compound sample.

  • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl Sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[1][2][3]

  • Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for referencing the chemical shift scale to 0 ppm.

2. NMR Spectrometer Setup:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.

  • Shim the magnetic field to obtain a narrow and symmetrical solvent peak, ensuring high homogeneity.

  • Set the appropriate spectral width to encompass all expected proton signals (typically 0-10 ppm for this type of molecule).

  • Optimize the receiver gain to maximize the signal-to-noise ratio without causing signal clipping.

3. Data Acquisition:

  • Acquire the ¹H NMR spectrum at a controlled temperature, typically 25 °C.

  • Employ a standard pulse sequence, such as a simple one-pulse experiment.

  • Set the number of scans to achieve an adequate signal-to-noise ratio. For a moderately concentrated sample, 16-64 scans are usually sufficient.

  • Use a relaxation delay of at least 5 times the longest T₁ relaxation time of the protons in the molecule to ensure accurate integration. A delay of 2-5 seconds is generally a good starting point.

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum to obtain pure absorption peaks.

  • Perform a baseline correction to ensure a flat baseline.

  • Integrate all the signals to determine the relative number of protons corresponding to each peak.

  • Reference the spectrum to the TMS signal at 0 ppm.

Workflow for ¹H NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh Compound prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Add Internal Standard (TMS) prep2->prep3 acq1 Instrument Setup (≥400 MHz) prep3->acq1 Insert Sample acq2 Shimming & Tuning acq1->acq2 acq3 Acquire Spectrum acq2->acq3 proc1 Fourier Transform acq3->proc1 FID Data proc2 Phasing & Baseline Correction proc1->proc2 proc3 Integration & Referencing proc2->proc3 proc4 Peak Assignment & Structural Elucidation proc3->proc4

Caption: A streamlined workflow for acquiring and analyzing the ¹H NMR spectrum.

¹H NMR Spectral Analysis of this compound

The structure of this compound dictates a specific set of signals in its ¹H NMR spectrum. Below is a detailed prediction and analysis of the expected chemical shifts (δ), multiplicities, and coupling constants (J).

Molecular Structure and Proton Environments

Sources

A Comparative Guide to the 13C NMR Spectral Analysis of N-Methoxy-N,6-dimethylnicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a cornerstone technique for determining the carbon framework of organic molecules. This guide provides an in-depth analysis of the expected 13C NMR spectral data for N-Methoxy-N,6-dimethylnicotinamide, a compound of interest in medicinal chemistry. In the absence of a publicly available experimental spectrum for this specific molecule, we present a meticulously predicted spectrum, substantiated by comparative analysis with structurally related analogues. This guide further offers a comprehensive, field-proven protocol for acquiring high-quality 13C NMR data.

Predicted 13C NMR Spectrum of this compound

The prediction of 13C NMR chemical shifts is a powerful tool in modern organic chemistry, leveraging extensive spectral databases and computational algorithms.[1][2] By analyzing the chemical environment of each carbon atom in this compound, we can estimate their resonance frequencies. The structure contains a substituted pyridine ring and a Weinreb amide moiety, each with characteristic chemical shift regions.

Structure and Predicted Chemical Shifts:

Table 1: Predicted 13C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)Rationale for Prediction
C=O~168-172The carbonyl carbon of the Weinreb amide is expected in this region, influenced by the adjacent nitrogen and methoxy group.[3]
C2~150-153Aromatic carbon adjacent to the nitrogen and the amide substituent.
C6~158-162Aromatic carbon bearing a methyl group and adjacent to the ring nitrogen, leading to a downfield shift.
C4~135-138Aromatic CH, influenced by its position relative to the nitrogen and the amide group.
C5~122-125Aromatic CH, generally the most upfield of the pyridine ring carbons in this substitution pattern.
C3~130-133Quaternary aromatic carbon attached to the amide group.
N-CH3~32-35Methyl group attached to the amide nitrogen.
O-CH3~60-63Methoxy group carbon, characteristically downfield due to the electronegative oxygen.
C6-CH3~23-26Methyl group attached to the pyridine ring.

Comparative Analysis with Structurally Related Compounds

To substantiate our predictions, we will compare the expected spectrum of this compound with the experimental 13C NMR data of key structural analogues: nicotinamide, 6-methylnicotinamide, and the general characteristics of Weinreb amides.

Nicotinamide: The Parent Scaffold

Nicotinamide provides the basic pyridine-3-carboxamide framework. Its experimental 13C NMR spectrum offers a baseline for the chemical shifts of the pyridine ring carbons.[4][5]

Table 2: Experimental 13C NMR Data for Nicotinamide

Carbon AtomExperimental Chemical Shift (ppm) (in D2O)[5]
C=O173.38
C2139.15
C6150.34
C4154.53
C5126.92
C3131.94

The presence of the N-methoxy-N-methyl group in our target molecule will influence the electronic environment of the carbonyl and the attached pyridine ring, leading to shifts in these values.

6-Methylnicotinamide: The Effect of Ring Substitution

The introduction of a methyl group at the 6-position of the pyridine ring significantly alters the chemical shifts of the ring carbons, particularly C6 and C5. A predicted spectrum for 6-methylnicotinamide is available for comparison.[6]

Table 3: Predicted 13C NMR Data for 6-Methylnicotinamide

Carbon AtomPredicted Chemical Shift (ppm) (in D2O)[6]
C=O~170
C2~148
C6~158
C4~137
C5~123
C3~133
C6-CH3~24

This data helps to refine our prediction for the pyridine ring carbons in this compound.

The N-Methoxy-N-methylamide (Weinreb Amide) Moiety

The Weinreb amide functionality is well-characterized in NMR spectroscopy.[7] The key features are the carbonyl carbon signal around 165-175 ppm, the N-methyl signal around 32-35 ppm, and the O-methyl signal appearing further downfield at approximately 61-63 ppm.[7] These characteristic shifts are integral to our prediction for this compound.

Experimental Protocol for 13C NMR Data Acquisition

To obtain an experimental spectrum, the following detailed protocol is recommended. This protocol is designed to be a self-validating system, ensuring high-quality, reproducible data.

I. Sample Preparation
  • Weighing the Sample: Accurately weigh approximately 10-20 mg of this compound. The exact amount will depend on the sensitivity of the NMR spectrometer.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl3) is a common first choice for many organic molecules. If solubility is an issue, dimethyl sulfoxide-d6 (DMSO-d6) or methanol-d4 (CD3OD) can be used. The choice of solvent will slightly affect the chemical shifts.[8]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Internal Standard (Optional but Recommended): Add a small amount of tetramethylsilane (TMS) as an internal reference standard (0 ppm).

II. NMR Spectrometer Setup and Data Acquisition

The following steps are based on a typical modern NMR spectrometer, such as a Bruker Avance series instrument.[4][9][10]

  • Instrument Login and Sample Insertion: Log in to the spectrometer's control software. Eject the previous sample and carefully insert the prepared NMR tube into the spinner turbine, ensuring the correct depth using a depth gauge. Insert the sample into the magnet.[11]

  • Locking and Shimming:

    • Load a standard 13C experiment parameter set.

    • Select the correct solvent from the software's lock menu. The instrument will automatically lock onto the deuterium signal of the solvent, stabilizing the magnetic field.

    • Perform automatic or manual shimming to optimize the homogeneity of the magnetic field, which is crucial for sharp spectral lines.

  • Tuning and Matching: Tune and match the 13C probe to the sample. This ensures efficient transfer of radiofrequency power to and from the sample.[10]

  • Setting Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled 13C experiment (e.g., zgpg30 or zgdc on Bruker instruments) is typically used.

    • Spectral Width (SW): Set a spectral width of approximately 220-240 ppm to cover the entire range of expected carbon signals.

    • Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans is required compared to 1H NMR. Start with 1024 scans and increase if necessary to achieve a good signal-to-noise ratio.

    • Relaxation Delay (D1): A relaxation delay of 2-5 seconds is generally sufficient for qualitative 13C NMR. For quantitative analysis, a longer delay (5-10 times the longest T1 relaxation time) is necessary.

  • Acquisition: Start the acquisition by typing the appropriate command (e.g., zg).

III. Data Processing
  • Fourier Transformation: Once the acquisition is complete, the Free Induction Decay (FID) is converted into a spectrum via Fourier transformation (e.g., efp command).

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0 ppm or the solvent residual peak to its known chemical shift (e.g., CDCl3 at 77.16 ppm).[8]

  • Peak Picking: Identify and label the chemical shifts of all peaks in the spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the 13C NMR data acquisition workflow.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample transfer->insert lock_shim Lock & Shim insert->lock_shim tune Tune & Match lock_shim->tune acquire Acquire Data tune->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference Spectrum baseline->reference peak_pick Peak Picking reference->peak_pick

Caption: A streamlined workflow for acquiring 13C NMR spectral data.

Structural Comparisons and Their Influence on 13C NMR Spectra

The electronic effects of the substituents on the pyridine ring and the amide group are the primary determinants of the observed chemical shifts.

structural_comparison cluster_analogues Comparative Analogues Target This compound Predicted Spectrum Nicotinamide Nicotinamide - Baseline Pyridine Shifts - Amide Carbonyl Nicotinamide->Target - Modifies Ring & Carbonyl Shifts MethylNicotinamide 6-Methylnicotinamide - Effect of C6-Methyl Group - Shifts Ring Carbons MethylNicotinamide->Target - Informs Ring Carbon Predictions WeinrebAmide Weinreb Amide Moiety - Characteristic N-CH3 and O-CH3 Shifts WeinrebAmide->Target - Predicts Amide & Methyl Shifts

Caption: Influence of structural analogues on the predicted 13C NMR spectrum.

Conclusion

This guide provides a comprehensive framework for understanding and obtaining the 13C NMR spectrum of this compound. By combining predictive methods with comparative analysis of experimentally verified data from structural analogues, we have established a reliable set of expected chemical shifts. The detailed experimental protocol further empowers researchers to acquire high-fidelity data for this compound and similar molecules, ensuring accuracy and reproducibility in their structural elucidation efforts.

References

  • CASPRE - 13C NMR Predictor. (n.d.). Retrieved from [Link]

  • Li, Y., et al. (2018). 13C NMR chemical shift prediction of diverse chemical compounds. Journal of Computer-Aided Molecular Design, 32(5), 629-640.
  • Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. (2022). Scientific Reports, 12(1), 20237.
  • Supporting Information for Highly efficient and environmentally benign preparation of Weinreb amides in the biphasic system 2-MeTHF/H2O. (2013). RSC Advances, 3, 15835-15840.
  • 13-C NMR Protocol for beginners AV-400. (n.d.). Retrieved from a university chemistry department website.
  • Step-by-step procedure for NMR data acquisition. (n.d.). Retrieved from a university health science center website.
  • SOP data acquisition - R-NMR. (2023).
  • bmse000281 Nicotinamide at BMRB. (n.d.). Biological Magnetic Resonance Bank. Retrieved from [Link]

  • 13C NMR Spectrum (1D, 176 MHz, D2O, predicted) (NP0136237). (n.d.). NP-MRD. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Spectral Database for Organic Compounds (SDBS). (n.d.). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]

  • Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • 13C NMR spectra of some amides and imides. Effect of inductive and mesomeric interactions, cyclization and hydrogen bonding on 13C NMR chemical shifts. (1980). Organic Magnetic Resonance, 14(6), 447-450.

Sources

A Comparative Guide to the Infrared Spectroscopy of N-Methoxy-N,6-dimethylnicotinamide for Functional Group Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Weinreb Amides and IR Spectroscopy

N-Methoxy-N,6-dimethylnicotinamide belongs to a class of compounds known as Weinreb amides. These N-methoxy-N-methylamides are exceptionally useful in organic synthesis because they react with organometallic reagents to form ketones without the common side reaction of over-addition to form tertiary alcohols.[1][2] This controlled reactivity is attributed to the formation of a stable chelated tetrahedral intermediate.[2]

Infrared (IR) spectroscopy is a powerful and accessible analytical technique for the qualitative analysis of functional groups in molecules.[3] By measuring the absorption of infrared radiation, which excites molecular vibrations, an IR spectrum provides a unique "fingerprint" of a compound. For a synthetic chemist, the ability to quickly confirm the presence of the Weinreb amide functionality and the absence of starting materials is crucial for reaction monitoring and product verification.

This guide will dissect the key vibrational modes of this compound and compare them to the spectra of a secondary amide, N-methylnicotinamide, and a tertiary amide, N,N-dimethylnicotinamide. This comparative approach will highlight the unique spectral signatures of the Weinreb amide.

Experimental Protocol: Acquiring a High-Quality IR Spectrum

A reliable IR spectrum is the foundation of accurate functional group analysis. The following protocol outlines a self-validating system for obtaining a high-quality spectrum of this compound.

Instrumentation and Sample Preparation:

  • Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

    • Record a background spectrum of the clean, empty ATR crystal. This is a critical step to subtract the absorbance of the atmosphere (CO2, H2O) and the crystal itself.

    • Place a small amount of the solid this compound sample onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

    • Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Data Interpretation:

The resulting spectrum should be analyzed for the presence and position of characteristic absorption bands. The intensity, shape, and wavenumber of these bands provide information about the functional groups present in the molecule.

Visualizing the Vibrational Landscape of this compound

The following diagram illustrates the key functional groups within this compound and their associated vibrational modes that are detectable by IR spectroscopy.

Caption: Key functional groups and their characteristic IR vibrational frequencies in this compound.

Comparative Spectral Analysis: Identifying the Weinreb Amide Signature

The key to identifying this compound lies in comparing its IR spectrum to those of structurally similar amides that lack the N-methoxy group.

Functional Group Vibrational Mode This compound (Weinreb Amide) N,N-dimethylnicotinamide (Tertiary Amide) N-methylnicotinamide (Secondary Amide)
Amide Carbonyl C=O Stretch (Amide I)~1660 - 1680 cm⁻¹ (strong)~1630 - 1680 cm⁻¹ (strong)[4]~1640 cm⁻¹ (strong, solid state)[5]
Amide C-N C-N Stretch~1350 - 1450 cm⁻¹~1350 - 1450 cm⁻¹Not distinctly assigned
N-H N-H StretchAbsentAbsent~3300 cm⁻¹ (single, medium)[4][5]
N-H Bend N-H Bend (Amide II)AbsentAbsent~1540 cm⁻¹ (strong)[4]
N-O N-O Stretch~900 - 1000 cm⁻¹ (medium)AbsentAbsent
Aromatic Ring C=C Stretch~1400 - 1600 cm⁻¹ (multiple bands)~1400 - 1600 cm⁻¹ (multiple bands)~1400 - 1600 cm⁻¹ (multiple bands)
Aromatic C-H C-H Stretch~3000 - 3100 cm⁻¹ (weak to medium)~3000 - 3100 cm⁻¹ (weak to medium)~3000 - 3100 cm⁻¹ (weak to medium)
Aliphatic C-H C-H Stretch~2850 - 3000 cm⁻¹ (weak to medium)~2850 - 3000 cm⁻¹ (weak to medium)~2850 - 3000 cm⁻¹ (weak to medium)
Detailed Interpretation
  • The Amide I Band (C=O Stretch): The carbonyl stretch is one of the most intense and diagnostic peaks in the IR spectrum.[3] In all three amides, this band appears in the region of 1630-1680 cm⁻¹. This is at a lower frequency compared to ketones (~1715 cm⁻¹) due to the resonance delocalization of the nitrogen lone pair electrons into the carbonyl group, which weakens the C=O double bond character.[5][6] For this compound, the C=O stretch is typically observed around 1660-1680 cm⁻¹. The presence of the electronegative oxygen on the nitrogen atom can slightly increase the frequency compared to a standard tertiary amide by reducing the electron-donating ability of the nitrogen.

  • Distinguishing from Secondary Amides: The most significant difference between the Weinreb amide and a secondary amide like N-methylnicotinamide is the absence of N-H related vibrations.[4] Secondary amides exhibit a characteristic single N-H stretching band around 3300 cm⁻¹ and a strong N-H bending vibration (the Amide II band) around 1540 cm⁻¹.[4][5] The absence of these two prominent peaks in the spectrum of this compound is a clear indicator that it is a tertiary amide.

  • The Unique N-O Stretch: The definitive feature that distinguishes this compound from a standard tertiary amide like N,N-dimethylnicotinamide is the presence of an N-O stretching vibration.[7] This band is typically of medium intensity and appears in the fingerprint region, around 900-1000 cm⁻¹. While this region can be complex, the presence of a distinct peak in this range, coupled with the other characteristic amide bands, provides strong evidence for the N-methoxy group.

  • Aromatic and Aliphatic Vibrations: All three nicotinamide derivatives will show characteristic peaks for the pyridine ring and the methyl groups.

    • Aromatic C=C stretches appear as a series of bands in the 1400-1600 cm⁻¹ region.

    • Aromatic C-H stretches are typically weak to medium intensity peaks found just above 3000 cm⁻¹.[8]

    • Aliphatic C-H stretches from the methyl groups are observed just below 3000 cm⁻¹.[9]

Conclusion

The infrared spectrum of this compound is characterized by a strong amide I (C=O) band around 1660-1680 cm⁻¹, the complete absence of N-H stretching and bending bands, and the presence of a unique N-O stretching vibration around 900-1000 cm⁻¹. By comparing the spectrum of an unknown sample to that of related secondary and tertiary amides, researchers can confidently and rapidly confirm the successful synthesis of this valuable Weinreb amide intermediate. This guide provides the foundational knowledge and comparative data necessary for accurate spectral interpretation in a drug development or synthetic chemistry setting.

References

  • Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. [Link]

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  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. [Link]

  • Ramalingam, S., et al. (2012). FT-IR and FT-Raman vibrational spectra and molecular structure investigation of nicotinamide: A combined experimental and theoretical study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 96, 965-973. [Link]

  • ResearchGate. (n.d.). IR spectra of nicotinamide solutions with the concentration... [Link]

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  • Li, H., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega, 5(15), 8564–8570. [Link]

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A Comparative Guide to HPLC and Alternative Methods for Purity Assessment of N-Methoxy-N,6-dimethylnicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of robust and reproducible research. The purity of N-Methoxy-N,6-dimethylnicotinamide, a substituted nicotinamide derivative, is critical to its performance and safety profile in subsequent applications. This guide provides an in-depth comparison of a primary High-Performance Liquid Chromatography (HPLC) method with alternative analytical techniques for the comprehensive purity assessment of this compound. The methodologies are supported by detailed experimental protocols and a discussion of their relative merits, grounded in established scientific principles.

The Criticality of Purity Assessment

The presence of impurities in a drug substance can arise from various sources, including the synthetic route, degradation, or storage. These impurities can impact the efficacy, safety, and stability of the final product. Therefore, a well-defined and validated analytical method for purity determination is a regulatory expectation and a scientific necessity. This guide focuses on Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) as the primary method due to its high resolving power, sensitivity, and adaptability for polar molecules like this compound.[1][2]

Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a powerful and versatile technique for the separation and quantification of a wide range of organic molecules.[3] The separation is based on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.[2] For a moderately polar compound like this compound, RP-HPLC offers an excellent balance of retention and resolution.

Rationale for Method Selection

The choice of a C18 stationary phase is based on its wide applicability and proven performance for the separation of a broad range of analytes, including polar and nonpolar compounds.[2] The mobile phase, a mixture of a buffered aqueous solution and an organic modifier like methanol or acetonitrile, allows for fine-tuning of the retention and selectivity of the separation. The use of a phosphate buffer helps to control the pH of the mobile phase, which is crucial for achieving reproducible retention times for ionizable compounds. The UV detection wavelength is selected based on the chromophoric properties of the nicotinamide ring, which typically exhibits strong absorbance around 260-262 nm.[4][5]

Experimental Protocol: RP-HPLC Method

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column thermostat

  • UV-Vis or Photodiode Array (PDA) detector

Chromatographic Conditions:

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 20 mM Potassium Phosphate Monobasic (KH2PO4), pH adjusted to 3.0 with phosphoric acid
Mobile Phase B Methanol
Gradient 0-2 min: 10% B; 2-15 min: 10-70% B; 15-18 min: 70% B; 18-20 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 262 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase A / Methanol (90:10, v/v)

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve in 10 mL of sample diluent to obtain a stock solution of 1 mg/mL.

  • Further dilute the stock solution with the sample diluent to a final concentration of approximately 0.1 mg/mL.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weighing Weigh Sample Dissolution Dissolve in Diluent Weighing->Dissolution Dilution Dilute to Final Conc. Dissolution->Dilution Filtration Filter Sample Dilution->Filtration Injection Inject into HPLC Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calculation Purity Calculation (% Area) Integration->Calculation Reporting Generate Report Calculation->Reporting

Caption: Workflow for HPLC purity assessment of this compound.

Comparison with Alternative Purity Assessment Methods

While RP-HPLC is a robust primary method, orthogonal techniques can provide a more comprehensive purity profile. The choice of an alternative method depends on the specific impurity to be detected and the information required.

MethodPrincipleAdvantagesDisadvantages
Ultra-High-Performance Liquid Chromatography (UHPLC) Similar to HPLC but uses smaller particle size columns and higher pressures.Faster analysis times, higher resolution, and lower solvent consumption.Higher initial instrument cost.
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.Excellent for analyzing residual solvents and other volatile impurities.Not suitable for non-volatile compounds like this compound without derivatization.
Quantitative Nuclear Magnetic Resonance (qNMR) Direct quantification of the analyte against a certified internal standard.Provides an absolute purity value without the need for a reference standard of the analyte. High precision.Lower sensitivity compared to HPLC. Requires a high-field NMR spectrometer.
UV-Visible Spectrophotometry Measures the absorbance of light by the sample at a specific wavelength.Simple, rapid, and cost-effective.Lacks the specificity to separate and quantify individual impurities.[6]

In-depth Comparison and Discussion

HPLC vs. UHPLC: For routine purity analysis, HPLC provides adequate resolution and sensitivity. However, in a high-throughput environment or when dealing with complex impurity profiles, the speed and enhanced resolution of UHPLC can be a significant advantage. The fundamental principles are the same, and method transfer from HPLC to UHPLC is often straightforward.

Orthogonal Methods for a Complete Purity Picture: No single analytical technique can definitively determine the absolute purity of a compound. Orthogonal methods, which rely on different separation or detection principles, are crucial for a comprehensive assessment. For instance, while HPLC is excellent for separating and quantifying organic impurities, it may not be suitable for detecting inorganic impurities or residual solvents. In this context, techniques like GC for volatile impurities and qNMR for an independent, absolute purity determination are highly valuable.

Method Validation and Trustworthiness

To ensure the reliability of the purity data, the chosen analytical method must be validated according to the International Council for Harmonisation (ICH) guidelines.[7][8][9] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

A validated HPLC method provides a high degree of assurance that the obtained purity results are accurate and reproducible.

Conclusion

The purity assessment of this compound is a critical step in ensuring its quality and suitability for its intended use. Reversed-Phase HPLC offers a robust, sensitive, and specific method for this purpose. The provided experimental protocol serves as a strong starting point for method development and validation. For a comprehensive understanding of the purity profile, orthogonal techniques such as UHPLC for higher throughput, GC for volatile impurities, and qNMR for absolute purity determination should be considered. By employing a combination of these well-validated analytical methods, researchers and drug development professionals can be confident in the quality of their materials, leading to more reliable and reproducible scientific outcomes.

References

  • Hawach. (2023, October 23). Chromatographic Mode of an R-P HPLC Column. Hawach Scientific. [Link]

  • LCGC International. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International. [Link]

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  • ResearchGate. (n.d.). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate. [Link]

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  • Formosa Publisher. (2024, June 15). Development and Validation of Analysis Methods for Retinoids, Arbutin, Nicotinamide in HPLC Cosmetics. Formosa Publisher. [Link]

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  • Saini, S., Mandal, S., & Agarwal, D. (2021). Development and Validation of RP-HPLC Method for the Simultaneous Estimation of Methionine, Pyridoxine Hydrochloride and Nicotinamide in Combined Dosage Form. Asian Journal of Pharmaceutical Research and Development, 9(1), 95-101. [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Nicotinamide. SIELC Technologies. [Link]

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  • Vietnam Journal of Food Control (VJFC). (n.d.). Simultaneous determination of nicotinamide mononucleotide, niacinamide, and nicotinic acid in health supplements using liquid chromatography. Vietnam Journal of Food Control (VJFC). [Link]

  • IJNRD. (2023, May 5). DEVELOPMENT AND VALIDATION OF NEW STABILITYINDICATING RP-HPLC METHOD FORESTIMATION OF NICOTIAMIDE AND SALICYLIC ACID FROM TOPICA. IJNRD. [Link]

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A Senior Application Scientist's Guide to Quantitative NMR (qNMR) for High-Accuracy Purity Determination of N-Methoxy-N,6-dimethylnicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of pharmaceutical development and quality control, the precise determination of an active pharmaceutical ingredient's (API) purity is non-negotiable. While High-Performance Liquid Chromatography (HPLC) has long been the workhorse for purity assays, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful, primary analytical method offering distinct advantages.[1][2] This guide provides an in-depth, practical comparison of qNMR and HPLC for the purity determination of N-Methoxy-N,6-dimethylnicotinamide, a key nicotinamide derivative. We will dissect the causality behind the qNMR experimental design, present a self-validating protocol, and furnish the supporting data required by researchers and drug development professionals to make informed analytical decisions.

The Principle of qNMR: A Foundation of Stoichiometric Certainty

Unlike chromatographic techniques that rely on the response factor of an analyte relative to a standard (which can vary with molecular structure), qNMR is a primary ratio method.[3][4] Its quantitative power is built on a fundamental physical principle: the integrated area of an NMR signal is directly and strictly proportional to the number of atomic nuclei giving rise to that signal.[1][5][6] This unique characteristic allows for the direct measurement of molar ratios between an analyte and a certified internal standard of known purity, without the need for an identical reference standard of the analyte itself.[1] This makes qNMR an invaluable orthogonal technique for purity assessment, especially for novel compounds or when a fully characterized reference material is unavailable.[7]

Designing a Robust qNMR Assay for this compound

The validity of a qNMR result hinges on a meticulously planned experiment. Every parameter, from sample preparation to data acquisition, is chosen to ensure that the foundational principle of proportionality is maintained. This section details a validated protocol for this compound, explaining the scientific rationale at each step.

Structural Analysis and Signal Selection

First, we must identify the optimal signals for quantification in our target molecule, this compound, and our chosen internal standard.

  • Analyte: this compound

    • Structure: The molecule features a pyridine ring, a methyl group on the ring (C6), and a Weinreb amide group (N-methoxy-N-methyl).

    • Expected ¹H NMR Signals: We anticipate distinct, non-exchangeable proton signals ideal for quantification:

      • Aromatic protons on the pyridine ring (likely complex multiplets).

      • A sharp singlet for the N-methoxy group (-OCH₃).

      • A sharp singlet for the N-methyl group (-NCH₃).

      • A sharp singlet for the methyl group on the pyridine ring (Ar-CH₃).

    • Signal of Choice: The three singlet signals (N-OCH₃, N-CH₃, and Ar-CH₃) are the best candidates. They are sharp, well-separated from each other, and less prone to overlap than the aromatic multiplets. Using a singlet minimizes integration errors that can arise from complex splitting patterns.[8] We will select the Ar-CH₃ signal for this protocol due to its typical clean baseline and distance from other signals.

  • Internal Standard (IS): Maleic Acid

    • Rationale for Selection: Maleic acid is an excellent choice for several reasons that align with the core requirements for an ideal internal standard.[6][9][10]

      • High Purity: Available as a certified reference material (CRM) with documented purity (e.g., >99.5%).[11]

      • Signal Simplicity & Location: It produces a single, sharp singlet for its two equivalent olefinic protons (HC=CH) around 6.3 ppm (in DMSO-d₆).[10] This region is typically free of signals from our analyte, preventing overlap.[6][10]

      • Stability: It is non-volatile and chemically stable under typical NMR experimental conditions.[9][10]

      • Solubility: It is readily soluble in common polar deuterated solvents like DMSO-d₆, which also effectively dissolves the analyte.[9]

The Self-Validating Experimental Workflow

The following workflow is designed to be a self-validating system, where acquisition parameters are set to eliminate systematic errors and ensure data integrity.

qNMR_Workflow cluster_prep PART 1: Sample Preparation cluster_acq PART 2: Data Acquisition (≥ 400 MHz) cluster_proc PART 3: Data Processing & Calculation prep1 Accurately weigh ~15 mg of Internal Standard (IS) (Maleic Acid) prep2 Accurately weigh ~20 mg of Analyte (A) (this compound) prep3 Dissolve both in a precise volume (e.g., 0.7 mL) of DMSO-d6 in a vial prep2->prep3 prep4 Transfer to a high-quality 5 mm NMR tube prep3->prep4 acq1 Insert sample, lock, and shim magnet prep4->acq1 acq2 Set key quantitative parameters: - Pulse Angle (θ) = 90° - Relaxation Delay (D1) ≥ 5 * T1max - Scans (NS) ≥ 64 for S/N > 250:1 acq1->acq2 acq3 Acquire Free Induction Decay (FID) acq2->acq3 proc1 Apply Fourier Transform, phase correction, and baseline correction acq3->proc1 proc2 Integrate selected signals: - Analyte (Int_A) - Internal Standard (Int_IS) proc1->proc2 proc3 Calculate Purity (%) using the qNMR Equation proc2->proc3

Figure 1: A validated workflow for qNMR purity determination.

Step-by-Step Experimental Protocol

A. Sample Preparation:

  • Weighing: Using a calibrated analytical balance, accurately weigh approximately 15 mg of the certified Maleic Acid internal standard (Weight_IS) into a clean glass vial. Record the exact weight. The standard should have a certificate of analysis stating its purity (Purity_IS).

  • Analyte Addition: To the same vial, add approximately 20 mg of the this compound analyte (Weight_A) and record the exact weight. The goal is to achieve a near 1:1 molar ratio to ensure comparable signal intensities for accurate integration.[5]

  • Dissolution: Add a precise volume (e.g., 0.7 mL) of high-purity deuterated solvent (DMSO-d₆) using a calibrated pipette. Ensure both compounds dissolve completely.

  • Transfer: Transfer the solution to a high-quality, clean 5 mm NMR tube.

B. NMR Data Acquisition:

  • Instrument: A well-maintained NMR spectrometer with a field strength of 400 MHz or higher is recommended to improve signal dispersion and sensitivity.[5]

  • Key Parameters (The "Self-Validating" Core):

    • Temperature Equilibration: Allow the sample to equilibrate inside the NMR probe for at least 5 minutes to ensure thermal stability.[8]

    • Pulse Angle (p1): Use a 90° pulse angle to maximize the signal for each scan, ensuring uniform excitation across the spectrum.

    • Relaxation Delay (d1): This is the most critical parameter for accuracy. The delay between pulses must be long enough to allow all relevant nuclei (in both the analyte and the standard) to fully relax back to thermal equilibrium. A conservative and robust approach is to set d1 ≥ 5 times the longest T₁ relaxation time (T₁max) of the signals being integrated. An initial T₁ inversion-recovery experiment should be performed to determine the T₁ values for the analyte's Ar-CH₃ signal and the standard's olefinic signal. For many small molecules, a delay of 30-60 seconds is sufficient, but this must be experimentally verified.

    • Number of Scans (ns): Acquire a sufficient number of scans to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the peaks of interest.[8] This level of S/N is required to keep integration errors below 1%.[8] Typically, 64 to 128 scans are adequate.

C. Data Processing and Purity Calculation:

  • Processing: Apply Fourier transformation to the FID. Carefully perform zero-order and first-order phase correction to ensure all peaks have a symmetrical, positive lineshape. Apply a high-quality baseline correction algorithm.

  • Integration: Manually integrate the selected, well-resolved signals:

    • Int_A: The integral of the Ar-CH₃ singlet of the analyte.

    • Int_IS: The integral of the olefinic singlet of the internal standard.

  • Calculation: The purity of the analyte (Purity_A) is calculated using the following master equation:

    Purity_A (%) = (Int_A / Int_IS) * (N_IS / N_A) * (MW_A / MW_IS) * (Weight_IS / Weight_A) * Purity_IS

    Where:

    • Int_A, Int_IS: Integral values for the analyte and internal standard.

    • N_A, N_IS: Number of protons corresponding to the integrated signal (N_A = 3 for Ar-CH₃; N_IS = 2 for maleic acid's HC=CH).

    • MW_A, MW_IS: Molar masses of the analyte (180.20 g/mol ) and internal standard (116.07 g/mol ).

    • Weight_A, Weight_IS: Weights of the analyte and internal standard.

    • Purity_IS: Certified purity of the internal standard (e.g., 99.8%).

Performance Comparison: qNMR vs. HPLC-UV

To provide a clear comparison, the following table summarizes the performance of a typical qNMR assay against a standard reversed-phase HPLC-UV method for the purity determination of a small molecule like this compound.

Parameter Quantitative NMR (qNMR) HPLC-UV (Reversed-Phase) Causality & Field Insights
Principle Primary Ratio Method (Stoichiometric)[3]External Standardization (Response-based)qNMR provides a more direct, fundamental measure of purity, whereas HPLC relies on the chromophoric response, which can be inconsistent between the API and its impurities.
Reference Standard Requires a certified internal standard of a different compound (e.g., Maleic Acid).[1]Requires a highly characterized reference standard of the same analyte.qNMR is ideal for early development stages when a fully characterized API standard may not yet exist.[12]
Accuracy & Precision Excellent (<1% RSD achievable with proper parameter optimization).[13][14]Excellent (<1% RSD is standard for validated methods).[15]Both methods, when properly validated, deliver high accuracy and precision.[15][16] qNMR's accuracy is directly tied to the certified purity of the IS.
Analysis Time ~15-30 minutes per sample (including setup and acquisition).[12][15]~20-40 minutes per sample (including column equilibration, run time, and flush).qNMR can offer faster data reporting, especially when method development for HPLC (e.g., gradient optimization) is factored in.[14][16]
Solvent Consumption Very low (~0.7 mL of deuterated solvent per sample).[16][17]High (often >20 mL of mobile phase per run).qNMR is a greener, more cost-effective technique regarding solvent waste and purchasing, especially for routine analysis.[16][17]
Selectivity High. Detects all proton-containing molecules. Can be challenging with complex mixtures or signal overlap.High. Excellent for separating structurally similar impurities.The methods are orthogonal. HPLC excels at separating isomers and closely related impurities, while qNMR can quantify impurities that lack a UV chromophore and would be invisible to HPLC-UV.[7]
Sample Recovery Non-destructive. The sample can be fully recovered.Destructive. The sample is consumed and diluted.The ability to recover the sample post-analysis makes qNMR invaluable when working with scarce or expensive materials.

Logical Framework for Method Validation

The validation of a qNMR method follows established guidelines to ensure it is fit for purpose.[1][12] The core validation parameters demonstrate the method's trustworthiness.

Validation_Logic center_node Fit-for-Purpose qNMR Method spec Specificity (No signal overlap) center_node->spec Is it selective? lin Linearity (Response vs. Concentration) center_node->lin Is it linear? acc Accuracy (% Recovery of known amount) center_node->acc Is it accurate? prec Precision (Repeatability & Intermediate) center_node->prec Is it precise? robust Robustness (Varying parameters like D1) center_node->robust Is it robust?

Figure 2: Core pillars of qNMR method validation.

  • Specificity: Demonstrated by ensuring the analyte and internal standard signals are baseline-resolved from each other and any impurities.[1]

  • Linearity: Assessed by preparing samples with varying analyte-to-standard ratios and confirming a linear relationship (R² > 0.99) between the measured and actual ratios.[3][17]

  • Accuracy: Typically evaluated by performing recovery studies on spiked samples.[14][17]

  • Precision: Determined through repeated measurements of the same sample (repeatability) and by different analysts on different days (intermediate precision), with results showing low relative standard deviation (RSD).[1][14]

Conclusion: An Essential Tool for Modern Drug Development

For determining the purity of this compound, qNMR is not merely an alternative to HPLC but a complementary and often superior primary method. Its foundation in stoichiometric principles provides a direct and unambiguous measure of purity that is rapid, non-destructive, and less dependent on the availability of specific reference standards.[4] By understanding the causality behind the experimental design—particularly the critical importance of ensuring full spin-lattice relaxation—researchers can implement this technique with high confidence, generating accurate and defensible data that accelerates the drug development lifecycle.

References

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  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220-9231. Retrieved from [Link]

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  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001406). HMDB. Retrieved from [Link]

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A Researcher's Guide to Acylation: N-Methoxy-N,6-dimethylnicotinamide vs. Acid Chlorides

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern organic synthesis, the precise construction of carbon-carbon bonds via acylation remains a cornerstone of molecular architecture. For researchers and professionals in drug development, the choice of acylating agent is a critical decision that dictates reaction efficiency, substrate compatibility, and ultimately, the viability of a synthetic route. This guide provides an in-depth comparison of two prominent classes of acylating agents: the nuanced and selective N-methoxy-N,6-dimethylnicotinamide, a representative Weinreb amide, and the highly reactive, classical acid chlorides.

The Fundamental Divide: Reactivity vs. Selectivity

The core difference between these two acylating agents lies in their inherent reactivity, which in turn governs their selectivity. Acid chlorides are among the most reactive carboxylic acid derivatives, a property stemming from the strong electron-withdrawing nature of the chlorine atom.[1][2] This high electrophilicity, however, is a double-edged sword, often leading to a lack of chemoselectivity and undesirable side reactions, most notably over-addition with organometallic reagents.[3][4]

In contrast, this compound, as a Weinreb amide, offers a more controlled and predictable approach to acylation.[5][6] The key to its utility is the formation of a stable, five-membered chelated tetrahedral intermediate upon nucleophilic attack.[7][8] This intermediate is stable enough to prevent the common problem of over-addition, only collapsing to the desired ketone upon aqueous workup.[7][9]

Head-to-Head Comparison: Performance in Ketone Synthesis

The synthesis of ketones from organometallic reagents serves as an excellent platform to compare the practical utility of these two acylating agents.

FeatureThis compound (Weinreb Amide)Acid Chlorides
Reaction with Organometallics Forms a stable chelated intermediate, preventing over-addition to yield ketones.[7][8]Highly reactive, often leading to a mixture of ketone and tertiary alcohol due to over-addition.[3][4]
Chemoselectivity High. Tolerates a wide range of functional groups on the nucleophile and the amide itself.[10]Low. Can react with various nucleophilic sites in a complex molecule.
Reaction Control Excellent control, allowing for the use of excess organometallic reagents without significant side products.[7]Difficult to control; requires careful stoichiometry and low temperatures to minimize over-addition.
Stability Generally stable, can be purified by chromatography and stored.[11]Highly reactive and moisture-sensitive, often used immediately after preparation.[12]
Byproducts N,O-dimethylhydroxylamine, which can often be recovered.Corrosive HCl gas is produced, requiring a base to be quenched.[13]
The Over-addition Problem with Acid Chlorides

When an acid chloride is treated with a potent nucleophile like a Grignard or organolithium reagent, the initially formed ketone is often more reactive than the starting acid chloride towards the remaining nucleophile. This leads to a second nucleophilic attack on the ketone, resulting in the formation of a tertiary alcohol as a significant byproduct.[3][4] This lack of control can severely diminish the yield of the desired ketone and complicate purification.

The Weinreb Amide Solution

The genius of the Weinreb amide lies in its ability to elegantly circumvent this over-addition issue. The N-methoxy-N-methylamide functionality facilitates the formation of a stable six-membered chelate with the metal of the organometallic reagent. This intermediate is unreactive towards further nucleophilic attack and only collapses to the ketone upon acidic workup.[7][8]

Mechanistic Insights

The divergent pathways of these two reagents are best understood by examining their reaction mechanisms.

Acylation with this compound

G cluster_0 Reaction Pathway Weinreb_Amide This compound Chelated_Intermediate Stable Chelated Tetrahedral Intermediate Weinreb_Amide->Chelated_Intermediate + R'-MgX Organometallic R'-MgX Ketone Desired Ketone Chelated_Intermediate->Ketone + H₃O⁺ Byproduct [MeO(Me)NH₂]⁺X⁻ Chelated_Intermediate->Byproduct + H₃O⁺ Workup Aqueous Workup (e.g., H₃O⁺)

Caption: Mechanism of ketone synthesis using a Weinreb amide.

Acylation with an Acid Chloride

G cluster_1 Reaction Pathway Acid_Chloride Acid Chloride Ketone_Intermediate Ketone Intermediate Acid_Chloride->Ketone_Intermediate + R'-MgX Organometallic_1 R'-MgX (1 eq.) Tertiary_Alcohol Tertiary Alcohol (Over-addition Product) Ketone_Intermediate->Tertiary_Alcohol + R'-MgX Organometallic_2 R'-MgX (excess)

Caption: Mechanism of acylation with an acid chloride leading to over-addition.

Experimental Protocols: A Practical Guide

The following are generalized, step-by-step methodologies for acylation reactions using both this compound and a corresponding acid chloride.

Protocol 1: Ketone Synthesis using this compound

Objective: To synthesize a ketone via the reaction of this compound with a Grignard reagent.

Materials:

  • This compound (1.0 equiv)

  • Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

Procedure:

  • Dissolve this compound in anhydrous THF in a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the Grignard reagent dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture back to 0 °C and quench by the slow addition of 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude ketone.

  • Purify the crude product by flash column chromatography.

Protocol 2: Ketone Synthesis using an Acid Chloride (with caution)

Objective: To synthesize a ketone from an acid chloride and a Grignard reagent, attempting to minimize over-addition.

Materials:

  • Nicotinoyl chloride derivative (1.0 equiv)

  • Grignard reagent (e.g., Phenylmagnesium bromide, 1.0 equiv, carefully titrated)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the acid chloride in anhydrous THF in a flame-dried, round-bottom flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the Grignard reagent dropwise to the vigorously stirred solution over an extended period to maintain the low temperature and avoid localized excess of the nucleophile.

  • Stir the reaction at -78 °C for 1-2 hours after the addition is complete.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Analyze the crude product carefully (e.g., by ¹H NMR) to determine the ratio of ketone to tertiary alcohol.

  • Purify by flash column chromatography, noting that separation of the ketone and tertiary alcohol may be challenging.

Conclusion: Making the Right Choice for Your Synthesis

For researchers and drug development professionals, the choice between this compound and an acid chloride for acylation is a strategic one. While acid chlorides offer high reactivity and are often readily available or easily synthesized, they present significant challenges in controlling reactions with strong nucleophiles, often leading to a mixture of products and lower yields of the desired ketone.[3][4] Their moisture sensitivity and the generation of corrosive HCl are additional practical drawbacks.[12]

This compound, as a Weinreb amide, provides a superior solution for the controlled and high-yield synthesis of ketones.[5][6] Its ability to form a stable chelated intermediate effectively prevents over-addition, allowing for cleaner reactions and simpler purifications.[7][8] This enhanced selectivity and functional group tolerance make it an invaluable tool in the synthesis of complex molecules, where preserving sensitive functionalities is paramount. For syntheses demanding precision, reliability, and high yields, this compound and other Weinreb amides are often the acylating agents of choice.

References

  • OrgoSolver. Acid Chlorides → Esters with Alcohols and Pyridine. [Link]

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A Comparative Guide for Synthetic Chemists: The Advantages of N-Methoxy-N,6-dimethylnicotinamide in Acyl Transfer Reactions

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern organic synthesis, the precise and controlled formation of carbon-carbon bonds is paramount. Ketones, in particular, are fundamental building blocks and key intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials. However, their synthesis via the addition of highly reactive organometallic reagents to carboxylic acid derivatives is often plagued by a critical side reaction: over-addition. This guide provides an in-depth comparison of two nicotinamide-based acylating agents, N,N-dimethylnicotinamide and the Weinreb amide analogue, N-Methoxy-N,6-dimethylnicotinamide, to illustrate the profound advantages the latter offers in achieving high-yield, selective ketone synthesis.

The Over-Addition Problem with Traditional Amides

The reaction of organometallic reagents, such as Grignard or organolithium reagents, with common acyl compounds like esters, acid chlorides, or tertiary amides (N,N-dimethylnicotinamide) is a classical method for C-C bond formation. The intended pathway involves the nucleophilic addition to the carbonyl carbon to form a tetrahedral intermediate. This intermediate is expected to collapse upon workup to yield the desired ketone.

However, the reality is often more complex. The ketone product itself possesses an electrophilic carbonyl group that is often more reactive than the starting amide.[1] Consequently, a second equivalent of the organometallic reagent can rapidly attack the newly formed ketone, leading to a tertiary alcohol as the major, and often undesired, byproduct. This lack of selectivity severely limits the synthetic utility of reagents like N,N-dimethylnicotinamide for ketone synthesis.[2][3]

The Weinreb Amide Solution: A Mechanistic Deep Dive

In 1981, Steven M. Weinreb and Steven Nahm introduced a transformative solution: the N-methoxy-N-methylamide, now universally known as the Weinreb amide.[2] this compound is a specific example of this class of reagents. Its unique structure is the key to circumventing the over-addition problem.

Upon reaction with an organometallic reagent, the Weinreb amide forms a highly stable, five-membered tetrahedral intermediate. This stability arises from the chelation of the metal cation (e.g., Mg²⁺ or Li⁺) by both the newly formed alkoxide and the adjacent N-methoxy oxygen atom.[3][4] This chelated intermediate is stable at low temperatures and does not collapse to the ketone until a deliberate aqueous or acidic workup is performed.[1][2] By preventing the in-situ formation of the ketone during the reaction, the possibility of a second nucleophilic attack is completely eliminated.

The following diagram illustrates the divergent reaction pathways:

G cluster_0 Pathway A: this compound (Weinreb Amide) cluster_1 Pathway B: N,N-dimethylnicotinamide (Standard Amide) start_W Weinreb Amide reagent_W + R-MgX intermediate_W Stable Chelated Tetrahedral Intermediate reagent_W->intermediate_W Nucleophilic Attack workup Aqueous Workup (e.g., NH4Cl, H3O+) product_K Ketone (Desired Product) workup->product_K Collapse start_T Standard Amide reagent_T + R-MgX intermediate_T Unstable Tetrahedral Intermediate reagent_T->intermediate_T Nucleophilic Attack ketone_T Ketone (Reactive) intermediate_T->ketone_T Spontaneous Collapse reagent_T2 + R-MgX product_A Tertiary Alcohol (Over-addition Product) reagent_T2->product_A 2nd Nucleophilic Attack

Figure 1. Comparative reaction pathways of Weinreb vs. standard amides.

Head-to-Head Comparison

The advantages of employing this compound become evident when its performance characteristics are directly compared to those of N,N-dimethylnicotinamide.

FeatureThis compound (Weinreb Amide)N,N-dimethylnicotinamide (Standard Amide)
Primary Product Ketone [5]Tertiary Alcohol [1]
Intermediate Stability High (Stabilized by metal chelation)[3][4]Low (No stabilizing chelation)
Reaction Control Excellent; reaction stops cleanly at the ketone stage after workup.[5]Poor; reaction is difficult to stop at the ketone stage.
Side Products Minimal; typically high purity of the desired ketone is achieved.Significant formation of over-addition product (tertiary alcohol).[3]
Yield of Ketone High to excellent.Low to none.
Functional Group Tolerance Broad tolerance for various functional groups due to mild conditions.[2]Limited; the high reactivity of organometallics can lead to side reactions.
Other Applications Can be selectively reduced to aldehydes using mild reducing agents (e.g., DIBAL-H).[5]Reduction typically leads to the tertiary amine.

Experimental Protocols

To provide a practical context, we outline the standard, field-proven methodologies for the synthesis and application of this compound.

Protocol 1: Synthesis of this compound

This protocol describes the conversion of a carboxylic acid to a Weinreb amide using a common peptide coupling reagent, which is a reliable method that avoids the need to first generate a more reactive acid chloride.[4][6]

Rationale: Using a coupling agent like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) allows for a one-pot synthesis directly from the carboxylic acid under relatively mild conditions, preserving sensitive functional groups.

G Workflow: Weinreb Amide Synthesis start 1. Dissolve 6-methylnicotinic acid and N,O-dimethylhydroxylamine HCl in anhydrous DMF. cool 2. Cool the mixture to 0°C in an ice bath. start->cool add_base 3. Add a non-nucleophilic base (e.g., DIPEA) dropwise. cool->add_base add_bop 4. Add BOP reagent portion-wise, maintaining the temperature at 0°C. add_base->add_bop stir 5. Allow the reaction to warm to RT and stir overnight. add_bop->stir workup 6. Perform aqueous workup (e.g., add water, extract with EtOAc). stir->workup purify 7. Purify the crude product via column chromatography. workup->purify product This compound purify->product

Figure 2. Experimental workflow for Weinreb amide synthesis.

Step-by-Step Methodology:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 6-methylnicotinic acid (1.0 equiv), N,O-dimethylhydroxylamine hydrochloride (1.1 equiv), and anhydrous dimethylformamide (DMF).

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath. This is critical to control the exothermic reaction upon addition of the base and coupling agent.

  • Base Addition: Add a hindered organic base, such as N,N-diisopropylethylamine (DIPEA) (2.5 equiv), dropwise. The base neutralizes the hydrochloride salt and facilitates the coupling reaction.[5]

  • Coupling Agent: Add the BOP coupling reagent (1.2 equiv) in portions, ensuring the internal temperature does not rise significantly.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir overnight to ensure complete conversion.

  • Workup: Quench the reaction by adding water. Extract the aqueous layer multiple times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure Weinreb amide.

Protocol 2: Ketone Synthesis via Grignard Addition to a Weinreb Amide

This protocol details the core application: the reaction of the synthesized Weinreb amide with a Grignard reagent to produce a ketone.[7][8]

Rationale: The reaction is performed at low temperature to ensure the stability of the crucial chelated intermediate. A saturated aqueous solution of ammonium chloride is used for the workup as it provides a mild acidic quench that effectively hydrolyzes the intermediate to the ketone while neutralizing any excess Grignard reagent.

Step-by-Step Methodology:

  • Setup: Dissolve this compound (1.0 equiv) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck flask under an inert atmosphere.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. This low temperature is essential for the stability of the tetrahedral intermediate.[2]

  • Grignard Addition: Add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 equiv) dropwise via syringe. The reaction is typically very fast. Monitor by TLC for consumption of the starting material.

  • Quenching: After the reaction is complete (usually within 30-60 minutes), quench it at low temperature by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Warming and Extraction: Remove the cooling bath and allow the mixture to warm to room temperature. Add water and extract the product with an organic solvent like diethyl ether or ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is often of high purity, but can be further purified by column chromatography if necessary. This process typically yields consistent, high returns of the desired ketone.[8]

Conclusion

For researchers and drug development professionals, the choice of synthetic methodology can profoundly impact project timelines and outcomes. While N,N-dimethylnicotinamide is a simple amide, its utility in reactions with powerful nucleophiles is severely limited by the over-addition problem. In stark contrast, this compound, as a Weinreb amide, provides a robust, reliable, and high-yielding pathway to ketones.[2][5] Its ability to form a stable, chelated intermediate completely arrests the reaction at the desired stage, offering unparalleled control and selectivity. This makes it the superior reagent for the strategic and precise synthesis of ketone-containing target molecules.

References

  • Weinreb, S. M., & Nahm, S. (1981). N,O-dimethylhydroxylamine hydrochloride. Wikipedia. [Link]

  • Dakota Biosolutions. (n.d.). The Science Behind Ketone Synthesis: The Weinreb Amide Approach. Dakota Biosolutions. [Link]

  • Various Authors. (n.d.). Weinreb amides. Current Protocols in Nucleic Acid Chemistry. [Link]

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  • Kavková, K., et al. (2015). Weinreb Amidation as the Cornerstone of an Improved Synthetic Route to A-Ring-Modified Derivatives of Luotonin A. Molecules. [Link]

  • O'Hara, F., & Blackmond, D. G. (2019). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Molecules. [Link]

  • UT Dallas. (n.d.). Synthesis of ketones by utilizing thioesters as “radical weinreb amides”. Treasures @ UT Dallas. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of hydroxamates (Weinreb amides). Organic Chemistry Portal. [Link]

  • Li, G., & Szostak, M. (2020). Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs. Kinetic Control of N,N-Boc2-Amides. The Royal Society of Chemistry. [Link]

  • Dr. KP. (2019, November 11). Weinreb Amides and More (Forming Ketones Using Organometallic Reagents). YouTube. [Link]

  • Matsuoka, Y., et al. (2022). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega. [Link]

  • A facile one-pot synthesis of weinreb amides from carboxylic acids with pocl3. (2024, October 14). Research Paper. [Link]

  • ResearchGate. (2025, November 20). Improved synthesis of an alpha-alkoxy ketone using the Weinreb amide and Grignard reagent. ResearchGate. [Link]

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The Strategic Advantage of N-Methoxy-N,6-dimethylnicotinamide in Complex Molecule Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of complex molecule synthesis, the precise and predictable formation of carbon-carbon bonds is paramount. The introduction of acyl groups, particularly in the construction of ketones, often presents a significant challenge due to the high reactivity of common acylating agents, which can lead to over-addition and a cascade of unwanted side products. This guide provides a comprehensive analysis of N-methoxy-N,6-dimethylnicotinamide, a specialized Weinreb amide, highlighting its superior chemoselectivity and strategic advantages for researchers, scientists, and drug development professionals.

The Weinreb Amide: A Bulwark Against Over-addition

N-methoxy-N-methylamides, commonly known as Weinreb amides, have emerged as indispensable tools in modern organic synthesis for their ability to temper the reactivity of the carbonyl group.[1] Unlike more reactive carboxylic acid derivatives such as acid chlorides or esters, Weinreb amides react with potent organometallic nucleophiles, like Grignard and organolithium reagents, to form a stable tetrahedral intermediate.[1][2] This stability is the cornerstone of their remarkable chemoselectivity.

The key to this stability lies in the chelation of the metal cation by both the newly formed alkoxide and the adjacent N-methoxy group, forming a five-membered ring. This chelated intermediate is sufficiently stable at low temperatures to prevent its collapse and subsequent second addition of the nucleophile.[2] Upon acidic workup, this intermediate gracefully decomposes to furnish the desired ketone in high yield, cleanly avoiding the formation of tertiary alcohols that often plague reactions with other acylating agents.

This compound: A Tailored Reagent for Pyridyl Ketone Synthesis

This compound brings the inherent advantages of the Weinreb amide functionality to the synthesis of pyridyl ketones, a common motif in pharmacologically active compounds. The presence of the 6-methyl group on the pyridine ring can influence the electronic properties and steric environment of the carbonyl group, making the choice of an appropriate acylating agent crucial.

The synthesis of this compound typically begins with 6-methylnicotinic acid. The carboxylic acid can be activated, for instance, by conversion to the corresponding acid chloride with reagents like thionyl chloride or oxalyl chloride, followed by reaction with N,O-dimethylhydroxylamine hydrochloride in the presence of a base.[3] Alternatively, direct coupling of the carboxylic acid with N,O-dimethylhydroxylamine hydrochloride using peptide coupling reagents offers a milder route.

Comparative Performance: this compound vs. Alternative Acylating Agents

The superiority of this compound in achieving controlled acylation is best illustrated by comparing its performance against traditional methods for synthesizing ketones from 6-methylnicotinic acid derivatives.

Acylating AgentNucleophileTypical Product(s)Typical Yield of KetoneKey Limitations
This compound R-MgBr or R-LiKetoneHigh (>85%)Requires preparation of the Weinreb amide.
Methyl 6-methylnicotinate (Ester) R-MgBr or R-LiKetone and Tertiary AlcoholVariable (often low to moderate)Prone to over-addition, leading to tertiary alcohol formation. Requires careful control of stoichiometry and temperature.[4]
6-Methylnicotinoyl Chloride (Acid Chloride) R-MgBr or R-LiKetone and Tertiary AlcoholVariable (often low to moderate)Highly reactive, leading to a mixture of products and difficulty in controlling the reaction.[3]
6-Methylnicotinic Acid 2 equiv. R-LiKetoneModerate to GoodRequires two equivalents of the organolithium reagent; the first acts as a base to deprotonate the carboxylic acid. Does not work with Grignard reagents.

Note: The yields are generalized and can vary significantly based on the specific substrate and reaction conditions.

As the table illustrates, while other acylating agents can be used, they often suffer from a lack of chemoselectivity, resulting in mixtures of products that necessitate challenging purification steps and lead to lower overall yields of the desired ketone. The use of this compound provides a reliable and high-yielding route to the target ketone, making it the preferred choice in complex synthetic sequences where efficiency and predictability are critical.

Mechanistic Insight: The Chelation-Controlled Pathway

The remarkable chemoselectivity of this compound is rooted in the formation of a stable, chelated tetrahedral intermediate. The following diagram illustrates this key mechanistic feature.

Figure 1: Mechanism of Weinreb amide reaction.

The nucleophilic addition of the organometallic reagent to the carbonyl carbon of the Weinreb amide leads to the formation of a tetrahedral intermediate. The stability of this intermediate is enhanced by the chelation of the magnesium (or lithium) ion between the oxygen of the methoxy group and the newly formed alkoxide. This chelation prevents the collapse of the intermediate and the elimination of the N-methoxy-N-methylamine group, which would regenerate a ketone that could then undergo a second nucleophilic attack. Upon acidic workup, the chelated intermediate is protonated and subsequently collapses to yield the desired ketone.

Experimental Protocol: Synthesis of a Pyridyl Ketone via this compound

The following is a representative, self-validating protocol for the synthesis of a pyridyl ketone using this compound and a Grignard reagent.

Step 1: Synthesis of this compound

Protocol_Step1 Start 6-Methylnicotinic Acid Reagent1 SOCl2 or (COCl)2 Start->Reagent1 Activation Intermediate 6-Methylnicotinoyl Chloride Reagent1->Intermediate Reagent2 Me(OMe)NH·HCl, Base Intermediate->Reagent2 Amidation Product This compound Reagent2->Product

Figure 2: Workflow for the synthesis of the Weinreb amide.

  • To a solution of 6-methylnicotinic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF) at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until the evolution of gas ceases.

  • In a separate flask, prepare a solution of N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and a non-nucleophilic base such as triethylamine or pyridine (2.5 eq) in anhydrous DCM.

  • Cool the amine solution to 0 °C and slowly add the freshly prepared solution of 6-methylnicotinoyl chloride.

  • Stir the reaction mixture at room temperature overnight.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Step 2: Reaction with a Grignard Reagent

Protocol_Step2 Start This compound Reagent R-MgBr in THF Start->Reagent Nucleophilic Addition (e.g., -78 °C to 0 °C) Intermediate Stable Chelated Intermediate Reagent->Intermediate Workup Aqueous Acid Workup Intermediate->Workup Quenching Product Pyridyl Ketone Workup->Product

Figure 3: Workflow for the ketone synthesis.

  • Dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Slowly add the Grignard reagent (1.2-1.5 eq) to the cooled solution.

  • Allow the reaction mixture to slowly warm to 0 °C and stir for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired pyridyl ketone.

Conclusion

This compound stands out as a highly effective and chemoselective acylating agent for the synthesis of pyridyl ketones, which are prevalent in numerous complex and medicinally relevant molecules. Its ability to form a stable, chelated intermediate upon reaction with organometallic reagents elegantly circumvents the persistent problem of over-addition that plagues more traditional acylating agents. The reliability and high yields associated with this Weinreb amide make it a strategic choice for synthetic chemists aiming for efficiency and predictability in their synthetic endeavors. While the preparation of the Weinreb amide itself is an additional step, the significant advantages it offers in terms of reaction control and product purity often outweigh this initial investment, particularly in the context of intricate, multi-step syntheses.

References

  • El-Dean, A. M. K., et al. (1996). Reactions of 3‐Aminothieno(2,3‐b)pyridine‐2‐carboxamide. J. Chem. Res. (S), 6, 260-264.
  • Fuentes, J. A., & Clarke, M. L. (2008). Deoxygenation of Pyridine N-Oxides by Palladium-Catalysed Transfer Oxidation of Trialkylamines. Synlett, 2008(16), 2579-2582.
  • Hsu, H.-H., et al. (2024).
  • ChemSrc. (2025). N-METHOXY-6,N-DIMETHYL-NICOTINAMIDE. Retrieved from [Link]

  • Clarke, M. L., & Fuentes, J. A. (2008). Deoxygenation of Pyridine N-Oxides by Palladium-Catalysed Transfer Oxidation of Trialkylamines. Organic Chemistry Portal. Retrieved from [Link]

  • Dalal Institute. (n.d.). Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds. Retrieved from [Link]

  • Koria, P. (2025). One-Step Conversion of Methyl Ketones to Acyl Chlorides.
  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]

  • McNally, A., et al. (2022). 2 approaches to new pyridines. ACS Publications. Retrieved from [Link]

  • Mphahlele, M. J. (2025). A Review On Various Synthetic Routes Of Pyrano[3,2-C]Pyridine Derivatives.
  • Murphy, J. A., et al. (2020). Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs. The Royal Society of Chemistry.
  • Oriental Journal of Chemistry. (2020). Synthesis of Weinreb and their Derivatives (A Review). Retrieved from [Link]

  • Organic Syntheses. (n.d.). N-Methoxy-N-methylcyanoformamide. Retrieved from [Link]

  • Patsnap. (n.d.). Synthesis method of 6-methyl nicotine. Retrieved from [Link]

  • Phenylmagnesium Bromide Addition to Methyl Benzoate. (n.d.).
  • RSC Publishing. (n.d.). An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3). Retrieved from [Link]

  • Sarpong, R. (2021). Practical Chemoselective Acylation: Organocatalytic Chemodivergent Esterification and Amidation of Amino Alcohols with N-Carbonylimidazoles. PubMed.
  • Szostak, M. (n.d.). COMMUNICATION Kinetically-Controlled, Highly Chemoselective Acylation of Functionalized Grignard Reagents with Amides by N–C C.
  • Treasures @ UT Dallas. (n.d.). synthesis of ketones by utilizing thioesters as “radical weinreb amides”. Retrieved from [Link]

  • Tsuchiya, Y., et al. (2022). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega.
  • Various Authors. (n.d.).
  • Wikipedia. (n.d.). Weinreb ketone synthesis. Retrieved from [Link]

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Safety Operating Guide

Navigating the Disposal of N-Methoxy-N,6-dimethylnicotinamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The following procedures are based on the hazard profiles of analogous compounds and general principles of chemical waste management. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for guidance specific to your location and facilities.

Hazard Assessment: An Analog-Based Approach

Due to the lack of a specific Safety Data Sheet (SDS) for N-Methoxy-N,6-dimethylnicotinamide, a conservative approach to hazard assessment is necessary. Analysis of structurally similar compounds, such as 6-Chloro-N-methoxy-N-methylnicotinamide, N-methoxy-N-methylnicotinamide, and N,N-Dimethylnicotinamide, reveals a consistent pattern of potential hazards.[1][2][3] These analogs are generally classified as:

  • Skin Irritants: Capable of causing skin irritation upon contact.[1][2][3]

  • Serious Eye Irritants: Posing a risk of serious eye irritation.[1][2][3]

  • Harmful if Swallowed: Presenting oral toxicity.[2][3]

  • Potential Respiratory Irritants: May cause irritation to the respiratory tract.[2]

Based on this analog data, this compound should be handled as a hazardous substance with, at a minimum, the GHS pictograms and hazard statements summarized in the table below.

Hazard Classification GHS Pictogram Signal Word Hazard Statement
Skin Irritation (Category 2)GHS07WarningH315: Causes skin irritation
Eye Irritation (Category 2A)GHS07WarningH319: Causes serious eye irritation
Acute Toxicity, Oral (Category 4)GHS07WarningH302: Harmful if swallowed
Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritationGHS07WarningH335: May cause respiratory irritation

This table is a conservative estimation based on available data for analogous compounds.[1][2][3]

Immediate Safety and Handling Protocols

Before beginning any work that will generate this compound waste, ensure that all personnel are familiar with the following safety protocols. The causality behind these measures is to minimize exposure and mitigate the risks identified in the hazard assessment.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.[1] This is crucial to prevent serious eye irritation.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile).[1] Wash hands thoroughly after handling.[1]

  • Body Protection: A lab coat is mandatory. For larger quantities or in case of a spill, consider additional protective clothing.

Engineering Controls:

  • Ventilation: All handling of this compound should occur in a well-ventilated area, preferably within a chemical fume hood to minimize the risk of respiratory tract irritation.[1][4]

Step-by-Step Disposal Procedure

The disposal of this compound waste must be conducted in a manner that ensures the safety of laboratory personnel and compliance with environmental regulations. The overarching principle is that this chemical waste must not be disposed of down the drain or in regular trash.[5]

Step 1: Waste Segregation and Collection

  • Rationale: Proper segregation prevents accidental mixing of incompatible chemicals and ensures that the waste is directed to the correct disposal stream.

  • Procedure:

    • Designate a specific, clearly labeled, and sealed container for this compound waste.

    • The container must be chemically compatible with the compound. A high-density polyethylene (HDPE) or glass container is generally suitable.[6]

    • Label the container with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (irritant).

    • Collect all materials contaminated with the compound, including pipette tips, wipes, and contaminated gloves, in a separate, clearly labeled solid waste container.

Step 2: On-site Storage

  • Rationale: Safe and compliant temporary storage is critical to prevent accidents and ensure regulatory adherence.

  • Procedure:

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • This area should be away from general traffic and incompatible materials.

    • Ensure the container is kept closed at all times, except when adding waste.

    • Do not accumulate more than 55 gallons of hazardous waste in your laboratory.[7]

Step 3: Arranging for Disposal

  • Rationale: The final disposal of hazardous chemical waste must be handled by licensed professionals to ensure it is done in an environmentally sound manner.

  • Procedure:

    • Contact your institution's Environmental Health and Safety (EHS) department or the designated chemical waste disposal service.

    • Provide them with the details of the waste, including the chemical name and estimated quantity.

    • Follow their specific instructions for waste pickup and documentation.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is required to contain the material and prevent exposure.

  • Evacuation: For large spills, evacuate the immediate area and alert your laboratory supervisor and EHS.

  • Containment: For small, manageable spills:

    • Ensure you are wearing the appropriate PPE.

    • Contain the spill using a chemical spill kit with an absorbent material like vermiculite or sand.

    • Carefully collect the absorbed material into a designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent (consult with your EHS for recommendations) and then with soap and water. All cleaning materials must be disposed of as hazardous waste.

Regulatory Framework

The disposal of laboratory chemical waste is governed by a set of regulations, primarily from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8] Academic laboratories may also be subject to the standards outlined in 40 CFR Part 262, Subpart K, which provides alternative requirements for managing hazardous waste at eligible academic entities.[9] Key principles of these regulations include:

  • Waste Determination: Trained professionals are responsible for determining if a chemical is a hazardous waste.[9]

  • Time Limits: There are limits on how long hazardous waste can be stored on-site. For large quantity generators, this is typically up to 90 days.[10] Unwanted materials must be removed from the laboratory at a maximum of every twelve months.[11]

  • Documentation: Maintaining accurate records of hazardous waste generation and disposal is a legal requirement.

The following diagram illustrates the decision-making workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_spill Spill Response start Start: Generate This compound Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood segregate Segregate Waste into Labeled, Compatible Container fume_hood->segregate spill Spill Occurs fume_hood->spill Potential Event storage Store in Designated Satellite Accumulation Area segregate->storage contact_ehs Contact Institutional EHS for Waste Pickup storage->contact_ehs documentation Complete Required Waste Disposal Documentation contact_ehs->documentation end End: Waste Transferred to Licensed Disposal Facility documentation->end contain_spill Contain Spill with Absorbent Material spill->contain_spill collect_waste Collect Contaminated Material as Hazardous Waste contain_spill->collect_waste collect_waste->segregate

Sources

A Researcher's Guide to the Safe Handling of N-Methoxy-N,6-dimethylnicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation is paralleled by our dedication to safety. This guide provides essential safety and logistical information for the handling of N-Methoxy-N,6-dimethylnicotinamide, a compound for which specific safety data may not be readily available. In such instances, a conservative approach, informed by data from structurally similar compounds, is paramount. This document synthesizes established safety protocols for related nicotinamide derivatives to ensure the well-being of laboratory personnel and the integrity of research.

Hazard Assessment: A Precautionary Approach

While a specific Safety Data Sheet (SDS) for this compound is not available, an analysis of related compounds such as N,6-Dimethoxy-N-Methylnicotinamide, 6-Chloro-N-methoxy-N-methylnicotinamide, and N-Methoxy-N-methylnicotinamide suggests a probable hazard profile. Researchers should handle this compound with the assumption that it may pose the following risks:

  • Skin Irritation: May cause skin irritation upon direct contact.[1][2][3][4]

  • Serious Eye Irritation: Poses a risk of serious eye irritation or damage.[1][3][4][5]

  • Acute Oral Toxicity: May be harmful if swallowed.[2]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[2]

  • Combustibility: The compound may be a combustible liquid.

Given these potential hazards, a comprehensive personal protective equipment (PPE) and handling plan is not just recommended, but essential.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is critical for minimizing exposure risk. The following table outlines the recommended PPE for handling this compound, with the rationale for each selection rooted in the precautionary principle.

PPE CategoryRecommended EquipmentRationale
Hand Protection Nitrile gloves (consider double-gloving)Provides a barrier against skin contact.[6] Nitrile offers good resistance to a range of chemicals. Double-gloving is recommended for extended procedures or when handling larger quantities to protect against undetected micro-tears.
Eye/Face Protection Safety glasses with side shields or chemical splash gogglesProtects eyes from splashes and airborne particles.[6][7][8] For procedures with a higher risk of splashing, chemical splash goggles are required.
Body Protection Laboratory coatPrevents contamination of personal clothing.[6]
Respiratory Protection N95 respirator (if dust or aerosols may be generated)While not always necessary for handling small quantities in a well-ventilated area, an N95 respirator is recommended for procedures that could generate dust or aerosols.[6]

Operational Plan: Safe Handling and Storage Protocols

Adherence to a strict operational plan is crucial for minimizing the risk of exposure and ensuring a safe laboratory environment.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area.[2][9][10] For procedures that may generate vapors, dust, or aerosols, a chemical fume hood is mandatory.[6]

  • Safety Equipment: Ensure that a safety shower and eyewash station are readily accessible in the immediate work area.[8]

Step-by-Step Handling Procedures
  • Preparation: Before handling the compound, ensure all necessary PPE is donned correctly. Prepare the workspace by clearing it of any unnecessary items and ensuring all required equipment is within reach.

  • Weighing and Transfer:

    • If the compound is a solid, handle it in a manner that minimizes dust generation.[10]

    • Use a spatula for transfers. Avoid scooping directly from the container with weighing paper.

    • If the compound is a liquid, use a calibrated pipette or syringe for accurate and contained transfers.

  • Post-Handling:

    • Thoroughly wash hands with soap and water after handling the compound, even if gloves were worn.[1][3][10]

    • Clean all contaminated surfaces with an appropriate solvent.

    • Remove and dispose of gloves properly.

Storage
  • Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[10][11]

  • Keep away from heat, sparks, and open flames.

  • Store away from incompatible materials such as strong oxidizing agents.[10]

Emergency and Spill Management

Preparedness is key to effectively managing unforeseen incidents.

First Aid Measures
  • In Case of Skin Contact: Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water.[1][4][9] If skin irritation occurs, seek medical attention.[1][3]

  • In Case of Eye Contact: Immediately rinse the eyes cautiously with water for several minutes.[3][11] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1][3]

  • If Inhaled: Move the person to fresh air.[1][9][11] If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[1][9]

  • If Swallowed: Rinse mouth with water.[1][9] Do not induce vomiting. Seek immediate medical attention.[9]

Spill Cleanup
  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For liquid spills, use an inert absorbent material like vermiculite, dry sand, or earth to contain the spill.[12] For solid spills, carefully sweep up the material to avoid generating dust.[2][10]

  • Collect: Collect the spilled material and absorbent in a suitable, closed container for disposal.[2][10]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Collection: All waste materials, including unused this compound and contaminated items (e.g., gloves, absorbent materials, weighing paper), should be collected in a clearly labeled, sealed container.[2]

  • Disposal Method: Dispose of the chemical waste through a licensed professional waste disposal service.[2] Do not dispose of it down the drain.[2][9] All disposal activities must be in accordance with local, regional, and national regulations.[1]

Visual Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace prep_ppe->prep_workspace handling_weigh Weigh and Transfer in Fume Hood prep_workspace->handling_weigh Proceed to Handling handling_procedure Perform Experimental Procedure handling_weigh->handling_procedure cleanup_decontaminate Decontaminate Work Area handling_procedure->cleanup_decontaminate Procedure Complete cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_doff Doff PPE cleanup_waste->cleanup_doff cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash

Caption: Workflow for Safe Handling of this compound.

References

  • Sigma-Aldrich. (2025).
  • ChemicalBook. (2023). Chemical Safety Data Sheet MSDS / SDS - N,6-Dimethoxy-N-Methylnicotinamide.
  • TCI Chemicals. (2025). SAFETY DATA SHEET for 6-Chloro-N-methoxy-N-methylnicotinamide.
  • Angene Chemical. (2021). Safety Data Sheet for N-Methoxy-N-methylnicotinamide.
  • TCI Chemicals. (n.d.). SAFETY DATA SHEET for 3-Methoxy-N,N-dimethylpropanamide.
  • Santa Cruz Biotechnology. (n.d.).
  • Benchchem. (2025). Personal protective equipment for handling 6-Nitronicotinamide.
  • Fisher Scientific. (2025).
  • TCI Chemicals. (n.d.).
  • Fisher Scientific. (n.d.).
  • Sigma-Aldrich. (2025).
  • MedchemExpress.com. (2025).
  • Fisher Scientific. (2025).
  • Fisher Scientific. (2009).

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.